molecular formula C9H9Cl2NO2 B1315874 N-(2,4-Dichloro-5-methoxyphenyl)acetamide CAS No. 65182-98-1

N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Cat. No.: B1315874
CAS No.: 65182-98-1
M. Wt: 234.08 g/mol
InChI Key: CTRIHOCZGTYVOA-UHFFFAOYSA-N
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Description

N-(2,4-Dichloro-5-methoxyphenyl)acetamide (CAS 65182-98-1) is a fine organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is a dichloro- and methoxy-substituted aniline derivative, supplied as a high-purity material for research and development. This chemical is primarily utilized in pharmaceutical research as a synthetic intermediate or building block for the development of more complex molecules . Compounds featuring the 2,4-dichloro-5-methoxyphenyl moiety are of significant interest in medicinal chemistry. For instance, a closely related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, is a known key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer treatment . This highlights the potential value of this chemical scaffold in oncological drug discovery. Furthermore, the structural motif is found in other research contexts; for example, the phenoxyethylamine derivative of the 2,4-dichloro-5-methoxyphenyl group has been studied for its serotonergic activity in historical neuroscience research . Researchers should note that this product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Proper safety procedures must be followed during handling, as the compound has a GHS warning associated with it (H302: Harmful if swallowed) . It is recommended to store the material sealed in a dry, room-temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)acetamide
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InChI

InChI=1S/C9H9Cl2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CTRIHOCZGTYVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80561982
Record name N-(2,4-Dichloro-5-methoxyphenyl)acetamide
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Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65182-98-1
Record name N-(2,4-Dichloro-5-methoxyphenyl)acetamide
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Record name N-(2,4-Dichloro-5-methoxyphenyl)acetamide
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Record name Acetamide, N-(2,4-dichloro-5-methoxyphenyl)
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Record name N-(2,4-Dichloro-5-methoxyphenyl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to N-(2,4-Dichloro-5-methoxyphenyl)acetamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dichloro-5-methoxyphenyl)acetamide, a halogenated aromatic amide, is a compound of significant interest in the field of pharmaceutical sciences. Primarily recognized as a process impurity in the synthesis of the tyrosine kinase inhibitor Bosutinib, its chemical characteristics and synthesis pathways are of paramount importance for quality control and drug safety in pharmaceutical development.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications and biological relevance of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid. Its core structure consists of a dichlorinated methoxy-substituted phenyl ring attached to an acetamide group. This substitution pattern significantly influences its chemical reactivity and physical properties.

Structure and Identification

The chemical structure of this compound is depicted below:

a This compound b

Figure 1: Chemical Structure of this compound.

A summary of its key identifiers and computed physicochemical properties is provided in the table below.

PropertyValueSource
CAS Number 65182-98-1[2]
Molecular Formula C₉H₉Cl₂NO₂[2]
Molecular Weight 234.08 g/mol [2]
IUPAC Name This compound
XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of its corresponding aniline precursor, 2,4-dichloro-5-methoxyaniline. This reaction is a standard transformation in organic chemistry, and various acetylating agents can be employed.

Proposed Synthesis Workflow

The following diagram illustrates a plausible and commonly used laboratory-scale synthesis route.

G start 2,4-Dichloro-5-methoxyaniline (Starting Material) reaction Acetylation Reaction start->reaction reagent Acetic Anhydride or Acetyl Chloride (Acetylating Agent) reagent->reaction solvent Inert Solvent (e.g., Dichloromethane, Acetic Acid) solvent->reaction base Base (optional, for Acetyl Chloride) (e.g., Triethylamine, Pyridine) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound (Final Product) purification->product

Figure 2: Proposed Synthesis Workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard acetylation methods for anilines.[3][4]

Materials:

  • 2,4-Dichloro-5-methoxyaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,4-dichloro-5-methoxyaniline in a minimal amount of glacial acetic acid.

  • Acetylation: To the stirred solution, slowly add a stoichiometric equivalent of acetic anhydride. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield the purified this compound.

  • Drying: Dry the purified product under vacuum.

Causality in Experimental Choices:

  • Acetic Anhydride: This is a common and effective acetylating agent that is relatively easy to handle. The byproduct, acetic acid, is the same as the solvent, simplifying the reaction mixture.

  • Glacial Acetic Acid as Solvent: It is an excellent solvent for both the starting aniline and the acetylating agent, and it can also act as a catalyst for the reaction.

  • Ice-Cold Water Precipitation: The product is significantly less soluble in cold water than in the acetic acid reaction mixture, leading to efficient precipitation and separation from the solvent and water-soluble byproducts.

  • Recrystallization: This is a standard purification technique for solid organic compounds to remove impurities and obtain a crystalline product with high purity.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetyl methyl protons, and the amide N-H proton. The aromatic protons will likely appear as singlets or doublets in the downfield region, while the methoxy and acetyl protons will be singlets in the upfield region. The amide proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the acetamide group, the methoxy carbon, and the acetyl methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Aromatic C-H and C-C stretching vibrations, as well as C-O and C-Cl stretching bands, are also expected.

Applications and Biological Relevance

The primary documented relevance of this compound is as a process-related impurity in the manufacturing of Bosutinib.[1] In this context, its synthesis, detection, and control are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

While there is limited information on the specific biological activities of this compound itself, the broader class of N-arylacetamides has been explored for various therapeutic applications, including as intermediates for medicinal and agrochemical compounds. The structural motifs present in this molecule, such as the dichlorinated phenyl ring, are found in numerous biologically active compounds.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the safety profiles of structurally similar anilines and acetamides, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical compound of importance primarily in the context of pharmaceutical manufacturing, specifically as an impurity in the synthesis of Bosutinib. While detailed experimental data on its physicochemical properties and biological activity are scarce, its synthesis via the acetylation of 2,4-dichloro-5-methoxyaniline is a straightforward chemical transformation. Further research into the properties and potential applications of this and related compounds could be a valuable endeavor for medicinal and materials chemists.

References

  • WO 2019/186429 A1 - An improved process for the preparation of bosutinib and its intermediates.
  • Arora, P., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1045.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2073. [Link]

  • This compound. Global Substance Registration System (GSRS). [Link]

  • This compound. PubChem. [Link]

  • 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Pharmaffiliates. [Link]

  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]

  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. The Royal Society of Chemistry. [Link]

  • Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer. [Link]

  • 2-Cyano-n-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3) API Intermediate Manufacturers. apicule. [Link]

  • 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). Manus Aktteva Biopharma LLP. [Link]

  • Acetylation reaction of aniline to activation effect. [Link]

Sources

A Guide to the Structural Elucidation of N-(2,4-Dichloro-5-methoxyphenyl)acetamide: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and synthetic chemistry, the precise determination of a molecule's three-dimensional structure is paramount. The structural integrity of a compound dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides a comprehensive, in-depth walkthrough of the methodologies employed to elucidate the structure of a novel compound, using N-(2,4-dichloro-5-methoxyphenyl)acetamide as a case study. As a Senior Application Scientist, the following narrative is structured to not only present the analytical techniques but also to underscore the logical framework and scientific reasoning that underpins the process of structure elucidation. This guide will leverage a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in the gold-standard confirmation by X-ray crystallography.

The Subject: this compound

Our target molecule, this compound, is a substituted aromatic amide. Its structure is not immediately apparent from its name alone, necessitating a systematic analytical approach to confirm the connectivity of its constituent atoms. The molecular structure is presented below for reference throughout this guide.

Caption: Chemical structure of this compound.

I. Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula.[1] This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis. For this compound, the molecular formula is confirmed as C₉H₉Cl₂NO₂.[1]

From the molecular formula, we can calculate the degree of unsaturation (DoU), also known as the index of hydrogen deficiency. This value provides the sum of the number of rings and pi bonds within the molecule.

The formula for calculating the DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

  • C = number of carbon atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms

  • N = number of nitrogen atoms

For C₉H₉Cl₂NO₂: DoU = 9 + 1 - (9/2) - (2/2) + (1/2) = 10 - 4.5 - 1 + 0.5 = 5

A degree of unsaturation of 5 suggests the presence of a benzene ring (which accounts for 4 DoU - one ring and three double bonds) and one additional double bond, likely a carbonyl group, which is consistent with the "acetamide" part of the name.

II. Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. For this compound, the expected exact mass of the molecular ion [M]⁺ is 233.0010 for the ³⁵Cl isotopes. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, which is a key signature for dichlorinated compounds.

Electron Ionization (EI-MS) and Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, key fragmentations are predicted to be:

  • α-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the acetyl group, or the bond between the carbonyl carbon and the nitrogen.

  • McLafferty Rearrangement: While less common for this specific structure, it's a potential fragmentation pathway for amides with longer alkyl chains.

  • Cleavage of the amide bond: This is a very common fragmentation pathway for amides, leading to the formation of an acylium ion and the corresponding aniline radical cation, or vice-versa.

Predicted m/z Proposed Fragment Significance
233/235/237[C₉H₉Cl₂NO₂]⁺Molecular ion peak cluster, confirming the molecular weight and presence of two chlorine atoms.
191/193[C₇H₅Cl₂NO]⁺Loss of the acetyl group (CH₂=C=O, 42 Da).
176/178[C₆H₃Cl₂O]⁺Cleavage of the amide bond with charge retention on the dichloromethoxyphenyl fragment.
43[CH₃CO]⁺Acylium ion, characteristic of an acetyl group.
Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

    • Set the ionization energy to 70 eV.

    • Acquire data over a mass range of m/z 40-500.

    • Ensure the instrument is properly calibrated to obtain high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Use the accurate mass measurements to confirm the elemental composition of the parent ion and key fragments.

III. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

For this compound, the key expected IR absorptions are:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (amide)Stretching3300-3100 (broad)
C-H (aromatic)Stretching3100-3000
C-H (methyl)Stretching2950-2850
C=O (amide I)Stretching1680-1630
N-H (amide II)Bending1570-1515
C=C (aromatic)Stretching1600-1450
C-O (ether)Stretching1250-1000
C-ClStretching800-600

The presence of a strong absorption band around 1660 cm⁻¹ would be a clear indication of the amide carbonyl group. A broad band in the region of 3300-3100 cm⁻¹ would confirm the presence of the N-H group.

Experimental Protocol: Acquiring an FTIR Spectrum
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the obtained spectrum with spectral databases for similar compounds.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound (in CDCl₃):

  • ~8.0-8.5 ppm (singlet, 1H): This downfield signal is characteristic of the amide N-H proton. Its chemical shift can be variable and it may appear as a broad singlet.

  • ~7.4 ppm (singlet, 1H): This signal corresponds to the aromatic proton at C6, which is deshielded by the adjacent chlorine atom and the amide group.

  • ~7.1 ppm (singlet, 1H): This signal corresponds to the aromatic proton at C3, which is deshielded by the two adjacent chlorine atoms.

  • ~3.9 ppm (singlet, 3H): This signal is attributed to the methoxy (-OCH₃) group protons.

  • ~2.2 ppm (singlet, 3H): This upfield singlet corresponds to the methyl protons of the acetamide group (-COCH₃).

The singlet nature of the aromatic protons is due to the lack of adjacent protons for spin-spin coupling.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environment.

Predicted ¹³C NMR Spectrum of this compound (in CDCl₃):

  • ~168 ppm: Carbonyl carbon of the acetamide group.

  • ~150 ppm: Aromatic carbon attached to the methoxy group (C5).

  • ~135 ppm: Aromatic carbon attached to the nitrogen (C1).

  • ~128 ppm: Aromatic carbon at C3.

  • ~125 ppm: Aromatic carbon attached to a chlorine atom (C4).

  • ~120 ppm: Aromatic carbon attached to a chlorine atom (C2).

  • ~115 ppm: Aromatic carbon at C6.

  • ~56 ppm: Methoxy carbon (-OCH₃).

  • ~25 ppm: Methyl carbon of the acetamide group (-COCH₃).

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would show no correlations between the aromatic protons as they are all singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This would confirm the assignments of the protonated carbons in the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular structure.

Key Predicted HMBC Correlations:

  • The N-H proton would show correlations to the carbonyl carbon and the aromatic carbons C1 and C6.

  • The methyl protons of the acetamide group would show a correlation to the carbonyl carbon.

  • The methoxy protons would show a correlation to the aromatic carbon C5.

  • The aromatic proton at C6 would show correlations to C1, C2, C4, and C5.

  • The aromatic proton at C3 would show correlations to C1, C2, C4, and C5.

C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 N7 N C8 C=O C10 CH3 Cl11 Cl Cl12 Cl O13 O C14 CH3 H_N H-N H_N->C1 H_N->C6 H_N->C8 H_C6 H-C6 H_C6->C1 H_C6->C2 H_C6->C4 H_C6->C5 H_C3 H-C3 H_C3->C1 H_C3->C2 H_C3->C4 H_C3->C5 H_Me_acetamide H-Me (acetamide) H_Me_acetamide->C8 H_Me_methoxy H-Me (methoxy) H_Me_methoxy->C5

Caption: Key predicted HMBC correlations for this compound.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} broadband decoupled NMR spectrum.

    • Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign the signals in the ¹H and ¹³C spectra based on chemical shifts, multiplicities, and 2D correlations.

V. Data Integration and Structure Confirmation

The power of this multi-technique approach lies in the integration of all the data to build a self-validating structural hypothesis.

cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structure Confirmation HRMS HRMS MolFormula Molecular Formula (C₉H₉Cl₂NO₂) HRMS->MolFormula IR FTIR FuncGroups Functional Groups (Amide, Ether, Aromatic, C-Cl) IR->FuncGroups NMR_1D 1D NMR (¹H, ¹³C) CH_Framework C-H Framework (Chemical Shifts, Integrals) NMR_1D->CH_Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Atom Connectivity (J-coupling, 2D Correlations) NMR_2D->Connectivity ProposedStructure Proposed Structure: This compound MolFormula->ProposedStructure FuncGroups->ProposedStructure CH_Framework->ProposedStructure Connectivity->ProposedStructure FinalConfirmation Final Structure Confirmation (X-ray Crystallography) ProposedStructure->FinalConfirmation

Caption: Workflow for the integrated spectroscopic structure elucidation.

The combined data from MS, IR, and NMR all point towards the same structure:

  • MS confirms the molecular formula and the presence of two chlorine atoms. The fragmentation pattern is consistent with an acetamide bonded to a dichloromethoxyphenyl group.

  • IR confirms the presence of the key functional groups: an amide (N-H and C=O), an aromatic ring, a methoxy group, and chloro-substituents.

  • NMR provides the detailed connectivity. The ¹H and ¹³C chemical shifts are consistent with the proposed substitution pattern on the aromatic ring. The 2D NMR data, particularly HMBC, would definitively link the acetamide group to the dichloromethoxyphenyl moiety at the correct position.

VI. The Gold Standard: Single-Crystal X-ray Crystallography

While the spectroscopic data provides a very strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.

Principle of X-ray Crystallography

When a beam of X-rays is passed through a single crystal of the compound, the X-rays are diffracted by the electrons of the atoms in the crystal. The resulting diffraction pattern is a unique function of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-ray beams, the electron density map of the molecule can be calculated, which in turn reveals the positions of all the atoms in the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the crystal in a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to obtain an initial model of the atomic positions.

    • The model is "refined" to improve the fit between the calculated and observed diffraction data, resulting in a highly accurate and precise molecular structure.

Conclusion

The elucidation of a chemical structure is a systematic process of hypothesis generation and validation. By integrating the complementary information provided by mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a confident structural assignment can be made. Each technique provides a unique piece of the puzzle, and their combined power allows for the unambiguous determination of the molecular architecture. For this compound, this integrated spectroscopic approach would provide a comprehensive and self-validating structural proof, with single-crystal X-ray crystallography serving as the ultimate confirmation. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical and chemical industries.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

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N-(2,4-Dichloro-5-methoxyphenyl)acetamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2,4-Dichloro-5-methoxyphenyl)acetamide: Properties, Synthesis, and Analytical Considerations

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Primarily recognized in the pharmaceutical industry as a process-related impurity in the synthesis of the tyrosine kinase inhibitor Bosutinib, this document serves as an essential resource for researchers, process chemists, and quality control analysts in drug development. We will explore its fundamental physicochemical properties, outline a robust and logical synthetic pathway, and discuss the analytical methodologies crucial for its characterization and control.

Core Physicochemical & Structural Properties

This compound is a substituted acetanilide. Its core identity is defined by a dichlorinated methoxy-substituted phenyl ring attached to an acetamide group. This structure imparts specific chemical characteristics that are critical for its synthesis, reactivity, and analytical detection. The authoritative data, primarily sourced from the PubChem database, provides the foundational parameters for this compound.[1]

Key identifiers and properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 234.08 g/mol [1]
Molecular Formula C₉H₉Cl₂NO₂[1]
CAS Number 65182-98-1[1]
IUPAC Name This compound[1]
Synonyms 2,4-Dichloro-5-methoxyacetanilide, Bosutinib Impurity 28[1]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC[1]
InChI Key CTRIHOCZGTYVOA-UHFFFAOYSA-N[1]

Strategic Synthesis: Acetylation of 2,4-Dichloro-5-methoxyaniline

While this compound is often a byproduct or intermediate, its direct synthesis is straightforward and relies on one of the most fundamental reactions in organic chemistry: N-acetylation. The most scientifically sound and efficient method for preparing this compound is the reaction of its parent aniline, 2,4-dichloro-5-methoxyaniline, with an acetylating agent.

Causality of Reagent Selection and Reaction Mechanism

The primary amine of 2,4-dichloro-5-methoxyaniline is a strong nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily attack an electrophilic acetyl source.

  • Acetylating Agent: Acetic anhydride is an ideal choice for this transformation. It is highly reactive, economical, and the resulting acetic acid byproduct is easily removed during workup. Alternatively, acetyl chloride could be used, which is even more reactive, but its use necessitates a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, which can otherwise form a non-reactive ammonium salt with the starting aniline.

  • Solvent: A polar aprotic solvent such as dichloromethane (DCM) or ethyl acetate is suitable as it can dissolve the starting materials without participating in the reaction.

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group and yielding the protonated amide. A mild base (or another molecule of the starting aniline) then deprotonates the nitrogen to give the final, neutral this compound product.

Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve 1.0 equivalent of 2,4-dichloro-5-methoxyaniline in a suitable volume of dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add 1.1 to 1.2 equivalents of acetic anhydride. The reaction is typically exothermic, so a controlled, dropwise addition is recommended, maintaining the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is fully consumed (typically 1-3 hours).

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid byproduct) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acetylation Reaction cluster_workup Workup & Isolation cluster_purification Purification Aniline 2,4-dichloro- 5-methoxyaniline Solvent DCM Aniline->Solvent Dissolve ReactionVessel Stirred Solution Quench Quench with H₂O ReactionVessel->Quench Monitor by TLC/HPLC (1-3 hours) AceticAnhydride Acetic Anhydride (1.1 eq) AceticAnhydride->ReactionVessel Add dropwise Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry (Na₂SO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Product Pure Product: This compound Recrystallize->Product

Caption: Proposed workflow for the synthesis of this compound.

Context in Pharmaceutical Manufacturing: Bosutinib Impurity 28

The primary relevance of this compound in drug development is its role as a process-related impurity in the manufacture of Bosutinib.[1] Bosutinib is a potent Src/Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[2]

In many reported syntheses of Bosutinib, the core structure is assembled by coupling a quinoline derivative with 2,4-dichloro-5-methoxyaniline.[2][3] If the starting aniline is contaminated with its acetylated form (this compound), or if acetylation occurs as an unintended side reaction, the acetamide will present as an impurity in the final Active Pharmaceutical Ingredient (API). Regulatory bodies require stringent control of such impurities, making the detection and quantification of "Bosutinib Impurity 28" a critical aspect of quality control.

Impurity_Relationship cluster_starting_materials Starting Materials cluster_synthesis Bosutinib Synthesis cluster_final_product Final Product Aniline 2,4-dichloro- 5-methoxyaniline Coupling Coupling Reaction Aniline->Coupling Quinoline Quinoline Derivative Quinoline->Coupling Bosutinib Bosutinib (API) Coupling->Bosutinib Impurity This compound (Impurity 28) Impurity->Aniline Contaminant in

Caption: Role of the target compound as an impurity in the synthesis of Bosutinib.

Analytical Characterization Workflow

A self-validating analytical protocol is essential for ensuring the purity of any pharmaceutical intermediate or API. The characterization of this compound, especially when controlling it as an impurity, relies on a combination of chromatographic and spectroscopic techniques. The US FDA has reviewed and accepted HPLC-based methods for determining degradation products and process-related impurities in Bosutinib drug products, underscoring the central role of this technique.[4]

Core Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for both quantification and purity assessment. A reversed-phase HPLC method, likely using a C18 column with a gradient elution of acetonitrile and water/buffer, would effectively separate the non-polar Bosutinib API from the slightly more polar acetamide impurity. A UV detector would provide sensitive detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification and trace-level quantification, LC-MS/MS is the method of choice.[5] It provides molecular weight confirmation (m/z of 234.08) and structural fragmentation patterns that serve as a definitive fingerprint for the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the pure compound. The spectra would confirm the presence of the acetyl methyl group, the methoxy group, and the specific substitution pattern on the aromatic ring.

  • Forced Degradation Studies: To understand the stability of the compound and to ensure the analytical method is "stability-indicating," forced degradation studies are performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and confirm they can be separated from the main compound.[6]

Analytical_Workflow cluster_separation Chromatographic Separation cluster_detection Detection & Identification cluster_validation Method Validation Sample Test Sample (e.g., Bosutinib API batch) HPLC HPLC / UPLC (Purity & Assay) Sample->HPLC UV_Detector UV Detector HPLC->UV_Detector Quantification MS_Detector Mass Spectrometry (LC-MS) HPLC->MS_Detector Identification (m/z = 234.08) Forced_Deg Forced Degradation HPLC->Forced_Deg Stability Indicating? NMR NMR Spectroscopy (Structure Elucidation) NMR->MS_Detector Confirms Structure Validation ICH Guideline Validation Forced_Deg->Validation

Caption: Conceptual workflow for the analytical characterization and control of the impurity.

Conclusion

This compound, with a definitive molecular weight of 234.08 g/mol , is a compound of significant interest within the pharmaceutical sciences, not as a therapeutic agent itself, but as a critical process-related impurity ("Bosutinib Impurity 28") in the synthesis of Bosutinib. Its synthesis is readily achievable through standard N-acetylation of 2,4-dichloro-5-methoxyaniline. For drug development professionals, the focus remains on robust analytical control. The implementation of validated, stability-indicating HPLC and LC-MS methods is paramount to ensure that this impurity is effectively monitored and controlled within regulatory limits, thereby guaranteeing the safety and purity of the final Bosutinib drug product.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14593783, this compound. Available at: [Link]

  • Cai, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(7), 4261-4266. Available at: [Link]

  • Google Patents. (2015). WO2015198249A1 - Process for preparation of bosutinib.
  • Pharmaffiliates. (n.d.). Bosutinib-impurities. Available at: [Link]

  • Kumar, P., et al. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(18), 79-84. Available at: [Link]

  • Google Patents. (2013). CN103265482A - Preparation method of bosutinib.
  • U.S. Food and Drug Administration. (2012). Center for Drug Evaluation and Research - Application Number: 203341Orig1s000 - Chemistry Reviews. Available at: [Link]

  • SynThink. (n.d.). Bosutinib EP Impurities and Related Compounds. Available at: [Link]

  • Google Patents. (2019). WO 2019/186429 A1 - A process for the preparation of bosutinib.
  • Veeprho. (n.d.). Bosutinib Impurities and Related Compound. Available at: [Link]

  • SynZeal. (n.d.). Bosutinib Impurity 15. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5328940, Bosutinib. Available at: [Link]

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An In-depth Technical Guide to the Solubility of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2,4-Dichloro-5-methoxyphenyl)acetamide, with a primary focus on its solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known physicochemical properties with actionable protocols for determining solubility and ensuring analytical integrity.

Introduction: Understanding the Compound

This compound, with the CAS Number 65182-98-1, is a substituted acetamide derivative.[1][2] Its chemical structure, featuring a dichlorinated phenyl ring with a methoxy group, suggests its potential as an intermediate in organic synthesis, possibly in the development of pharmacologically active molecules. A notable analogue, 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, serves as an intermediate in the synthesis of the kinase inhibitor Bosutinib.[3] This relationship underscores the pharmaceutical relevance of this class of compounds.

A comprehensive understanding of the solubility of this compound is critical for its application in synthetic chemistry and potential formulation into drug products. Solubility influences reaction kinetics, purification strategies, and bioavailability. This guide addresses the current landscape of available data and provides a framework for generating new, reliable solubility profiles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and developing appropriate analytical methodologies.

PropertyValueSource
CAS Number 65182-98-1[1][2]
Molecular Formula C₉H₉Cl₂NO₂[1][2]
Molecular Weight 234.08 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2,4-Dichloro-5-methoxyacetanilide, m-Acetanisidide, 4',6'-dichloro-[1]
Predicted Melting Point 154 °C[4]
Calculated XLogP3 2.5[1]

The calculated octanol-water partition coefficient (XLogP3) of 2.5 suggests that this compound is a moderately lipophilic compound, which would indicate a higher solubility in organic solvents compared to aqueous media.[1]

Aqueous and Solvent Solubility Profile

As of the latest literature review, specific experimental data on the solubility of this compound in various solvents at different temperatures is not extensively published. However, based on its chemical structure and the properties of similar molecules, a qualitative prediction can be made. The presence of two chlorine atoms and a phenyl ring contributes to its lipophilicity, while the acetamide and methoxy groups can participate in hydrogen bonding, potentially affording some solubility in polar organic solvents.

Given the lack of quantitative data, a systematic experimental approach is necessary to determine the solubility profile.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents. This method is based on the shake-flask technique, a gold-standard for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (analytical standard)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, ethyl acetate, dimethyl sulfoxide) of appropriate purity

  • Thermostatically controlled shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • Validated analytical method for quantification (e.g., HPLC-UV, as detailed in Section 4)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility in units of mg/mL or mol/L. Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Self-Validation:

  • Ensure that the amount of solid added is sufficient to maintain saturation throughout the experiment.

  • Confirm that equilibrium has been reached by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Perform the experiment in triplicate to ensure reproducibility.

Diagram of the Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Output prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Incubate in shaker bath (controlled temperature) prep2->equil1 equil2 Agitate for 24-72h equil1->equil2 sample1 Filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Quantify concentration (HPLC-UV) sample2->sample3 data1 Calculate solubility sample3->data1

Caption: Workflow for equilibrium solubility determination.

Analytical Method for Quantification: HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a suitable technique for the quantification of this compound due to its chromophoric nature.

Proposed HPLC-UV Method

The following method provides a starting point for the development and validation of a quantitative analysis of this compound.

ParameterRecommended ConditionRationale
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)A common mobile phase for reversed-phase chromatography, with formic acid to improve peak shape.
Gradient To be optimized (e.g., start with 50:50 Acetonitrile:Water)Gradient elution may be necessary to ensure separation from any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength To be determined by UV scan (e.g., 254 nm as a starting point)The wavelength of maximum absorbance should be used for optimal sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Protocol for Method Validation

To ensure the reliability of the analytical data, the HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are outlined below.

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Inject blank solvent, a placebo (if applicable), and a solution of the analyte to demonstrate the absence of interfering peaks at the retention time of this compound.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions of known concentrations. Plot the peak area response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy: The closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a known concentration of the analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).

4. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.
  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results.

Diagram of the Analytical Method Validation Process:

cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application dev Develop HPLC-UV Method spec Specificity dev->spec lin Linearity dev->lin acc Accuracy dev->acc prec Precision dev->prec lod_loq LOD/LOQ dev->lod_loq robust Robustness dev->robust app Validated Method for Solubility Quantification spec->app lin->app acc->app prec->app lod_loq->app robust->app

Caption: Key parameters for HPLC method validation.

Safety and Handling

Conclusion

This technical guide provides a comprehensive overview of the available information and a clear path forward for characterizing the solubility of this compound. While a lack of published experimental solubility data presents a challenge, the protocols detailed herein for solubility determination and analytical method validation offer a robust framework for researchers to generate the necessary data. Adherence to these systematic and self-validating procedures will ensure the generation of high-quality, reliable data, which is indispensable for the advancement of research and development involving this compound.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Watson International. (n.d.). This compound CAS 65182-98-1. Retrieved from [Link]

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Spectroscopic Characterization of N-(2,4-Dichloro-5-methoxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound N-(2,4-Dichloro-5-methoxyphenyl)acetamide. In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this characterization process.

While direct experimental spectra for this compound (CAS 66470-90-2) are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to present a robust, predictive analysis. This approach provides researchers with a reliable framework for the identification and verification of this compound. The molecular structure and key identifiers are provided in Table 1.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a substituted acetanilide featuring a dichlorinated methoxy-substituted phenyl ring. This substitution pattern is critical as it dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

PropertyValueSource
IUPAC NameThis compound
CAS Number65182-98-1
Molecular FormulaC₉H₉Cl₂NO₂
Molecular Weight234.08 g/mol

Table 1: Key Identifiers and Properties of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 1D ¹H NMR prep2->acq1 acq2 1D ¹³C NMR acq1->acq2 acq3 2D NMR (COSY, HSQC, HMBC) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Elucidation proc3->proc4

Figure 2: A generalized workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted vibrational frequencies for key functional groups are listed in Table 4.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~3000-3100C-H StretchAromatic
~2850-2950C-H StretchAliphatic (Methyl)
~1670C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1580, ~1480C=C StretchAromatic Ring
~1250C-O StretchAryl Ether
~1050C-O StretchMethoxy
~800-900C-Cl StretchAryl Halide

Table 4: Predicted IR absorption bands for this compound.

Expert Insights: The strong absorption band around 1670 cm⁻¹ is highly characteristic of the amide carbonyl group. The presence of both N-H and aromatic C-H stretching vibrations further corroborates the overall structure. The exact positions of the C-Cl stretching bands can be complex and may overlap with other fingerprint region absorptions.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum
m/zInterpretation
233/235/237[M]⁺, [M+2]⁺, [M+4]⁺
191/193/195[M - C₂H₂O]⁺
176/178/180[M - C₂H₅NO]⁺
43[CH₃CO]⁺

Table 5: Predicted key fragments in the electron ionization (EI) mass spectrum of this compound.

Expert Insights: The most crucial feature in the mass spectrum will be the isotopic cluster of the molecular ion. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. The observation of the acetyl cation at m/z 43 is a strong indicator of the acetamide moiety.

MS_Fragmentation M [M]⁺˙ m/z 233/235/237 F1 [M - C₂H₂O]⁺˙ m/z 191/193/195 M->F1 - CH₂=C=O F2 [M - C₂H₅NO]⁺˙ m/z 176/178/180 M->F2 - CH₃C(O)NH₂ F3 [CH₃CO]⁺ m/z 43 M->F3 Amide cleavage

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For a pure, solid sample, direct insertion probe (DIP) with electron ionization (EI) is a suitable method.

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions.

    • Compare the observed spectrum with the predicted fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a valuable resource for researchers. The provided experimental protocols outline a robust, self-validating approach to confirming the structure and purity of this compound, which is essential for its application in scientific research and drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Synthesis of N-(2,4-dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical research and development. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis.

Introduction

This compound is a substituted acetanilide derivative. Acetanilides, in general, are important structural motifs in medicinal chemistry. The parent compound, acetanilide, was one of the earliest synthetic analgesics, and its derivatives continue to be a source of new therapeutic agents. The specific substitution pattern of two chlorine atoms and a methoxy group on the phenyl ring of the target molecule makes it a valuable precursor for more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

This guide will detail the synthesis of this compound from its corresponding aniline precursor, 2,4-dichloro-5-methoxyaniline, through a classic N-acetylation reaction.

Reaction Principle and Mechanism

The core of this synthesis is the N-acetylation of a primary aromatic amine. This reaction falls under the category of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2,4-dichloro-5-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is the rate-determining step.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen of the carbonyl group.

  • Proton Transfer: A proton is transferred from the nitrogen atom to a base in the reaction mixture. In many procedures, a weak base like sodium acetate is added to facilitate this step and neutralize the acetic acid byproduct.

  • Leaving Group Departure: The acetate ion is expelled as a leaving group, and the carbonyl double bond is reformed, yielding the final this compound product.

The use of a weak base is crucial. A strong base could potentially hydrolyze the acetic anhydride or the product amide. Sodium acetate is a suitable choice as it is the salt of the leaving group (acetate), which helps to drive the reaction forward.

Caption: Generalized workflow of the N-acetylation reaction.

Experimental Protocol

This protocol is adapted from established procedures for the acetylation of anilines.[1][2] Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,4-dichloro-5-methoxyanilineC₇H₇Cl₂NO192.0498446-49-2
Acetic AnhydrideC₄H₆O₃102.09108-24-7
Sodium AcetateC₂H₃NaO₂82.03127-09-3
Hydrochloric Acid (conc.)HCl36.467647-01-0
Ethanol (95%)C₂H₅OH46.0764-17-5
Water (deionized)H₂O18.027732-18-5
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Analytical balance

Step-by-Step Procedure
  • Dissolution of the Aniline: In a round-bottom flask, dissolve a specific molar quantity of 2,4-dichloro-5-methoxyaniline in a suitable solvent. A common procedure for anilines involves dissolving them in dilute hydrochloric acid to form the more soluble hydrochloride salt.[2]

  • Addition of Acetic Anhydride: To the stirred aniline solution, add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride. The reaction is often exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.

  • Buffering the Reaction: Immediately following the addition of acetic anhydride, add a solution of sodium acetate in water (approximately 1.2 equivalents). This will neutralize the hydrochloric acid and the acetic acid formed during the reaction, promoting the formation of the acetamide.

  • Reaction and Precipitation: Stir the reaction mixture vigorously. The product, this compound, is expected to be a solid and should precipitate out of the aqueous solution. The reaction time can vary, but it is often complete within 30 minutes to an hour at room temperature.

  • Isolation of the Crude Product: Cool the reaction mixture in an ice bath to ensure complete precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and impurities.

  • Purification by Recrystallization: The crude product can be purified by recrystallization. Ethanol or an ethanol-water mixture is often a suitable solvent for acetanilides. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly. Determine the yield and characterize the product by melting point, and spectroscopic methods (¹H NMR, IR, and Mass Spectrometry).

experimental_workflow start Start dissolve Dissolve 2,4-dichloro-5-methoxyaniline in dilute HCl start->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride add_acetate Add Sodium Acetate Solution add_anhydride->add_acetate react Stir and Allow for Precipitation add_acetate->react isolate Isolate Crude Product (Vacuum Filtration) react->isolate purify Purify by Recrystallization (e.g., from Ethanol/Water) isolate->purify dry_char Dry and Characterize Product purify->dry_char end End dry_char->end

Caption: A flowchart of the experimental workflow for the synthesis.

Safety and Handling

  • 2,4-dichloro-5-methoxyaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts with water, so it should be handled in a dry environment. All handling should be done in a fume hood with appropriate PPE.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves and other appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Characterization of this compound

Due to the lack of specific, publicly available experimental spectral data for this compound, the following characterization information is based on the known properties of the starting material and general knowledge of acetanilide derivatives. It is crucial for researchers to obtain and interpret their own analytical data for this compound.

Physical Properties

PropertyValueSource
Molecular FormulaC₉H₉Cl₂NO₂[3][4]
Molecular Weight234.08 g/mol [3]
AppearanceExpected to be a solid at room temperature.General knowledge of acetanilides.

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the acetyl methyl group, and the amide N-H proton. The aromatic protons will likely appear as singlets or doublets in the aromatic region (δ 6.5-8.0 ppm). The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm. The acetyl methyl protons will be a singlet around δ 2.0-2.2 ppm. The amide proton will be a broad singlet at a higher chemical shift (δ 8.0-10.0 ppm), and its position may be concentration-dependent.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1660-1690 cm⁻¹. An N-H stretching vibration should be visible around 3250-3350 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be present, as well as C-O and C-Cl stretching bands.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.08 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed.

Conclusion

The synthesis of this compound from 2,4-dichloro-5-methoxyaniline is a straightforward and well-established N-acetylation reaction. By following the general protocol outlined in this guide and adhering to proper safety precautions, researchers can reliably produce this valuable intermediate. It is imperative that the final product is thoroughly purified and characterized to ensure its suitability for subsequent use in drug discovery and development workflows.

References

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 453-457.
  • Google Patents. (n.d.). CN107652198B - Process for preparing acetanilide.
  • Pharmaffiliates. (n.d.). 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d...]. Molbank, 2022(2), M1328.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • Syntheses of Medicinal Compounds. (2017, September 27). Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Darsi, S. S. P. K., & et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, 2-phenoxy-N-(5-chloro-2-methoxyphenyl)-. Retrieved from [Link]

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A Comprehensive Technical Guide to the Starting Materials for N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways and critical starting materials for the production of N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical manufacturing. The following sections detail the chemical logic, experimental protocols, and critical parameters for a robust and reproducible synthesis.

Introduction

This compound, with the chemical formula C9H9Cl2NO2, is a significant chemical intermediate.[1][2] Its molecular structure, characterized by a dichlorinated and methoxylated phenyl ring attached to an acetamide group, makes it a valuable precursor in the synthesis of more complex molecules, notably in the pharmaceutical industry. A thorough understanding of its synthesis, beginning with the selection and preparation of its core starting materials, is paramount for ensuring the efficiency, purity, and scalability of the overall manufacturing process.

Core Synthetic Strategy: A Retrosynthetic Analysis

The most direct and widely employed synthetic route to this compound is through the acetylation of 2,4-dichloro-5-methoxyaniline . This core transformation involves the formation of an amide bond between the amine group of the aniline derivative and an acetylating agent.

The primary starting material for this synthesis is, therefore, 2,4-dichloro-5-methoxyaniline . The journey to our target molecule begins with the synthesis of this crucial precursor.

Synthesis of the Key Intermediate: 2,4-Dichloro-5-methoxyaniline

The synthesis of 2,4-dichloro-5-methoxyaniline can be approached from several precursors, with the most common being the chlorination of m-anisidine.

Diagram: Synthetic Pathway to 2,4-Dichloro-5-methoxyaniline

G m_anisidine m-Anisidine acetylation Acetylation m_anisidine->acetylation m_acetanisidide m-Acetanisidide acetylation->m_acetanisidide chlorination Chlorination m_acetanisidide->chlorination dichloro_acetanisidide 2,4-Dichloro-5-methoxyacetanilide chlorination->dichloro_acetanisidide hydrolysis Hydrolysis dichloro_acetanisidide->hydrolysis final_product 2,4-Dichloro-5-methoxyaniline hydrolysis->final_product

Caption: Synthetic workflow for 2,4-dichloro-5-methoxyaniline.

Step 1: Acetylation of m-Anisidine

The initial step involves the protection of the highly activating amino group of m-anisidine through acetylation. This is a critical maneuver to control the subsequent chlorination step, preventing over-chlorination and directing the chlorine atoms to the desired positions. The reaction of anilines with acetic anhydride is a standard and efficient method for forming acetanilides.[3]

Experimental Protocol: Acetylation of m-Anisidine

  • To a reaction vessel equipped with a stirrer and a thermometer, add m-anisidine and a suitable solvent such as glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the m-acetanisidide product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Chlorination of m-Acetanisidide

The subsequent chlorination of m-acetanisidide introduces two chlorine atoms onto the aromatic ring. The acetyl group directs the electrophilic substitution to the ortho and para positions relative to the amino group.

Experimental Protocol: Chlorination of m-Acetanisidide

  • Dissolve the dried m-acetanisidide in a suitable solvent, such as chloroform.[4]

  • Cool the solution to -5 °C.[4]

  • Introduce a chlorinating agent, such as chlorine gas, into the reaction mixture over a period of about 4 hours while maintaining the low temperature.[4]

  • After the reaction is complete, purge the system with nitrogen gas.[4]

  • Filter the reaction mixture and wash the filter cake with water to obtain the crude 2,4-dichloro-5-methoxyacetanilide.[4]

  • The crude product can be recrystallized from a suitable solvent to improve purity.[4]

Step 3: Hydrolysis of 2,4-Dichloro-5-methoxyacetanilide

The final step in the synthesis of the key intermediate is the deprotection of the amino group through the hydrolysis of the acetamide. This is typically achieved under acidic or basic conditions.

Experimental Protocol: Hydrolysis of 2,4-Dichloro-5-methoxyacetanilide [5]

  • Suspend 2,4-dichloro-5-methoxyacetanilide in a mixture of ethanol and water.[5]

  • Add a sufficient amount of a strong base, such as sodium hydroxide.[5]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The 2,4-dichloro-5-methoxyaniline product can be isolated by filtration.[5]

Final Synthesis: this compound

With the key intermediate, 2,4-dichloro-5-methoxyaniline, in hand, the final step is a straightforward acetylation reaction.

Diagram: Acetylation of 2,4-Dichloro-5-methoxyaniline

G start 2,4-Dichloro-5-methoxyaniline reagent Acetic Anhydride / Acetyl Chloride start->reagent product This compound reagent->product

Caption: Final acetylation step to the target molecule.

Acetylation with Acetic Anhydride

Acetic anhydride is a common and effective acetylating agent for anilines. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.

Experimental Protocol: Acetylation with Acetic Anhydride

  • Dissolve 2,4-dichloro-5-methoxyaniline in a suitable solvent, such as ethyl acetate.

  • Add a stoichiometric amount of acetic anhydride.

  • The reaction can be catalyzed by the addition of a small amount of a strong acid, such as sulfuric acid, or a base like pyridine.

  • Stir the reaction mixture at room temperature for several hours.

  • Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and acetic acid.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization.

Alternative Acetylating Agents

While acetic anhydride is common, other acetylating agents can also be employed. For instance, acetyl chloride is more reactive but requires careful handling due to its sensitivity to moisture and the generation of corrosive HCl gas.

Summary of Starting Materials and Reagents

StageStarting MaterialKey ReagentsProduct
Intermediate Synthesis m-AnisidineAcetic anhydride, Chlorine, Sodium hydroxide, Ethanol, Water2,4-Dichloro-5-methoxyaniline
Final Product Synthesis 2,4-Dichloro-5-methoxyanilineAcetic anhydride or Acetyl chloride, Ethyl acetateThis compound

Conclusion

The synthesis of this compound is a well-established process that hinges on the successful preparation of its primary starting material, 2,4-dichloro-5-methoxyaniline. By carefully controlling the reaction conditions, particularly during the chlorination step, and ensuring the purity of the intermediates, a high yield of the final product can be achieved. This guide provides the fundamental knowledge and practical protocols for researchers and drug development professionals to confidently approach the synthesis of this important chemical intermediate.

References

  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents.
  • CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents.
  • Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide - Eureka. Available at: [Link]

  • Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Available at: [Link]

  • This compound - gsrs. Available at: [Link]

  • WO 2019/186429 A1 - Googleapis.com.
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  • Synthesis of 2,4-dichloro-5-methoxyaniline - PrepChem.com. Available at: [Link]

  • This compound | C9H9Cl2NO2 | CID 14593783 - PubChem. Available at: [Link]

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst - The Royal Society of Chemistry. Available at: [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. Available at: [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
  • 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide - Pharmaffiliates. Available at: [Link]

  • 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636 - PubChem. Available at: [Link]

  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.

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The Strategic Role of N-(2,4-dichloro-5-methoxyphenyl)acetamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[Shanghai, China – January 22, 2026] – As the landscape of drug discovery continues to evolve, the identification and utilization of versatile chemical scaffolds are paramount to the development of novel therapeutics. This technical guide delves into the significant, yet often understated, role of N-(2,4-dichloro-5-methoxyphenyl)acetamide as a pivotal intermediate in medicinal chemistry. While not a therapeutic agent in itself, its structural motifs are integral to the synthesis of targeted therapies, particularly in the realm of oncology. This document will serve as an in-depth resource for researchers, chemists, and drug development professionals, elucidating the synthesis, chemical properties, and strategic applications of this crucial building block.

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a substituted acetamide that has garnered significant attention in the pharmaceutical industry. Its true value lies in its function as a meticulously designed precursor for more complex, biologically active molecules. The strategic placement of its chloro, methoxy, and acetamido groups provides a unique chemical handle for further synthetic transformations, making it an ideal starting point for the construction of targeted drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic workflows.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂PubChem[1][2]
Molecular Weight 234.08 g/mol PubChem[1][2]
CAS Number 65182-98-1PubChem[1]
Appearance White to off-white solid
Melting Point 180-181 °C (for the cyano-derivative)Chemicalbook[3]

The Cornerstone of Kinase Inhibitor Synthesis: The Bosutinib Case Study

The most prominent application of the this compound scaffold is in the synthesis of Bosutinib , a potent dual inhibitor of Src and Abl tyrosine kinases. Bosutinib is an approved medication for the treatment of chronic myeloid leukemia (CML). The 2,4-dichloro-5-methoxyphenyl moiety of the core molecule serves as a critical recognition element for the kinase's active site.

The Synthetic Pathway to a Key Intermediate

The journey from this compound to Bosutinib involves the initial synthesis of a key intermediate, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. This cyano-derivative is a direct precursor to the quinoline core of Bosutinib.[4][5]

Experimental Protocol: Synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide [3][6]

Objective: To synthesize the pivotal cyano-acetamide intermediate for Bosutinib synthesis.

Materials:

  • 2,4-dichloro-5-methoxyaniline

  • Cyanoacetic acid

  • 1,3-diisopropylcarbodiimide (DIC)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) is combined with cyanoacetic acid (2.28 g, 26.8 mmol) at 50°C.

  • Dissolution: Tetrahydrofuran is added until the reactants are completely dissolved.

  • Coupling Reaction: The solution is brought to reflux, and 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) is added dropwise. The reaction is allowed to proceed for 30 minutes. The DIC acts as a coupling agent, facilitating the amide bond formation between the aniline and the carboxylic acid.

  • Work-up and Purification: The reaction mixture is cooled in an ice bath to precipitate the product. The solid is collected by filtration and washed with THF. The filtrate is then poured into water and stirred for 30 minutes to precipitate any remaining product. The combined solids are filtered, washed with water, and then dissolved in ethyl acetate.

  • Final Product Isolation: The ethyl acetate solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide as a white solid.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 2,4-dichloro-5-methoxyaniline 2,4-dichloro-5-methoxyaniline Amide Coupling Amide Coupling 2,4-dichloro-5-methoxyaniline->Amide Coupling Cyanoacetic acid Cyanoacetic acid Cyanoacetic acid->Amide Coupling DIC 1,3-diisopropylcarbodiimide DIC->Amide Coupling Coupling Agent THF Tetrahydrofuran (Solvent) THF->Amide Coupling Solvent Work-up Work-up Amide Coupling->Work-up Product 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Work-up->Product

Sources

The Strategic Utility of N-(2,4-dichloro-5-methoxyphenyl)acetamide in the Synthesis of Novel Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of medicinal chemistry and novel material synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. N-(2,4-dichloro-5-methoxyphenyl)acetamide, a polysubstituted aniline derivative, has emerged as a pivotal intermediate, offering a unique combination of reactive handles and directing group effects that make it an invaluable scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application as a cornerstone in the development of innovative compounds, most notably in the realm of kinase inhibitors.

Core Attributes of this compound

The utility of this compound as a building block is rooted in its distinct structural features. The acetamido group, a key functional handle, can participate in a variety of chemical transformations. Furthermore, the strategic placement of two chloro substituents and a methoxy group on the phenyl ring dictates the regioselectivity of further reactions, allowing for precise control over the synthetic outcome.

The chloro groups are deactivating, ortho-, para-directing substituents, while the methoxy group is an activating, ortho-, para-director. The interplay of these electronic effects, combined with steric hindrance, governs the reactivity of the aromatic ring towards electrophilic substitution.[1][2] This intricate balance of electronic and steric factors makes this compound a predictable and versatile starting material for complex syntheses.

Synthesis and Characterization

The parent compound, this compound, can be readily synthesized via the acetylation of 2,4-dichloro-5-methoxyaniline. This reaction is typically achieved by treating the aniline with acetic anhydride or acetyl chloride in the presence of a suitable base or in an acidic medium.

A common derivative, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, is a key intermediate in the synthesis of the tyrosine kinase inhibitor Bosutinib.[3] Its synthesis provides a well-documented example of the reactivity of the parent aniline.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[4]
CAS Number 65182-98-1[4]
Molecular Formula C₉H₉Cl₂NO₂[4]
Molecular Weight 234.08 g/mol [4]
Characterization Data (Predicted and from related compounds)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the methoxy carbon, the carbonyl carbon, and the methyl carbon of the acetyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the amide, the C=O stretch of the amide, and C-Cl and C-O stretches. For related acetamides, a strong C=O stretch is typically observed around 1660 cm⁻¹.[5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

Application as a Building Block for Novel Compounds

The true value of this compound lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications.

Synthesis of Kinase Inhibitors: The Bosutinib Case Study

The most prominent application of a derivative of this building block is in the synthesis of Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia. In this synthesis, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide serves as a key intermediate.[3][6]

The synthetic utility of this building block is showcased in its reaction with other synthons to construct the quinoline core of Bosutinib. This multi-step synthesis highlights the importance of the pre-functionalized aromatic ring in guiding the assembly of the final drug molecule.

Experimental Protocol: Synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

This protocol is adapted from established literature procedures.[7]

Materials:

  • 2,4-Dichloro-5-methoxyaniline

  • Cyanoacetic acid

  • 1,3-Diisopropylcarbodiimide (DIC)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol).

  • Add 50 mL of anhydrous THF and stir until a clear solution is formed.

  • Heat the solution to reflux.

  • Slowly add 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) dropwise to the refluxing solution.

  • Maintain the reaction at reflux for 30 minutes.

  • Cool the reaction mixture to approximately 15 °C in an ice bath.

  • Collect the precipitated solid by filtration and wash with a small amount of cold THF.

  • Slowly pour the filtrate into water with stirring for 30 minutes to precipitate more product.

  • Collect the white solid by filtration, wash with water, and dissolve in 500 mL of ethyl acetate.

  • Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide as a white solid.

Characterization of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide:

  • Melting Point: 180-181 °C[7]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.84 (s, 3H), 4.02 (s, 2H), 7.58 (s, 1H), 7.66 (s, 1H), 10.00 (s, 1H)[7]

  • Mass Spectrum (ESI): m/z 257.0, 259.0 ([M-H]⁻)[7]

Synthesis_of_2_cyano_N_2_4_dichloro_5_methoxyphenyl_acetamide cluster_reactants Reactants cluster_reagents_solvents Reagents & Solvents cluster_process Process cluster_product Product 2_4_dichloro_5_methoxyaniline 2,4-Dichloro-5-methoxyaniline reaction Amide Coupling 2_4_dichloro_5_methoxyaniline->reaction cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->reaction DIC DIC (Coupling Agent) DIC->reaction THF THF (Solvent) THF->reaction product 2-cyano-N-(2,4-dichloro-5- methoxyphenyl)acetamide reaction->product

Potential for Further Derivatization and Cyclization Reactions

The this compound scaffold is ripe for further chemical exploration. The acetamido group can be hydrolyzed back to the aniline, which can then be used in a variety of coupling reactions or as a nucleophile. Alternatively, the acetyl group itself can be functionalized.

The true potential of this building block lies in its use in cyclization reactions to form heterocyclic systems. For instance, derivatives of this compound could potentially be used in the synthesis of quinazolinones, a class of compounds with a wide range of biological activities.[4] The aniline nitrogen and the ortho-position to the acetamido group could participate in cyclocondensation reactions with appropriate reagents to form the quinazolinone ring system.

Potential_Derivatization_Pathways cluster_derivatization Derivatization cluster_products Potential Products start This compound hydrolysis Hydrolysis start->hydrolysis N_alkylation N-Alkylation start->N_alkylation electrophilic_substitution Electrophilic Aromatic Substitution start->electrophilic_substitution aniline 2,4-dichloro-5-methoxyaniline hydrolysis->aniline N_alkylated_amide N-Alkylated Amide Derivatives N_alkylation->N_alkylated_amide ring_functionalized Ring-Functionalized Derivatives electrophilic_substitution->ring_functionalized

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Future Perspectives and Conclusion

This compound represents a valuable and versatile building block in the synthetic chemist's toolbox. While its role in the synthesis of Bosutinib is well-established, the potential for this scaffold to be utilized in the creation of other novel compounds, particularly in the area of medicinal chemistry, is vast. Future research in this area could focus on exploring new cyclization strategies to access diverse heterocyclic cores and on the synthesis of libraries of derivatives for biological screening. The strategic substitution pattern of this compound provides a robust platform for the development of the next generation of therapeutics and functional materials.

References

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
  • Pharmaffiliates. (n.d.). 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). Retrieved from [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • LibreTexts. (2021, August 16). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Zaitsau, D. H., et al. (2020). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. The Journal of Chemical Thermodynamics, 142, 105988.
  • Acikbas, Y., et al. (2016). Swelling behavior of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate monomer LB thin film exposed to various organic vapors by quartz crystal microbalance technique.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • GSRC. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]

  • Khan Academy. (n.d.). Multiple substituents. Retrieved from [Link]

  • LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-methoxyaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, 2-phenoxy-N-(5-chloro-2-methoxyphenyl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Quora. (n.d.). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
  • ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

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Methodological & Application

Detailed synthesis protocol for N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. This compound is a notable chemical intermediate and is also classified as an impurity in the manufacturing of Bosutinib, a tyrosine kinase inhibitor.[1][2] The protocol herein is designed for robustness and clarity, emphasizing the chemical rationale behind each step to ensure successful replication. It covers the reaction mechanism, a detailed step-by-step procedure, safety protocols, and methods for purification and characterization of the final product.

Introduction and Scientific Context

This compound is a substituted acetanilide derivative. Its primary relevance in the pharmaceutical industry is its role as a key intermediate and potential impurity in the synthesis of more complex active pharmaceutical ingredients (APIs), most notably Bosutinib.[3] Understanding and controlling its formation is critical for ensuring the purity and safety of the final drug product.

The synthesis described is a classic example of N-acylation, specifically the acetylation of a substituted aniline. This reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental transformation in organic chemistry. The protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry techniques.

Reaction Scheme and Mechanism

The synthesis involves the acylation of 2,4-dichloro-5-methoxyaniline with acetic anhydride. Pyridine is used as a catalyst and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Overall Reaction:

Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The pyridine catalyst enhances the electrophilicity of the anhydride and subsequently acts as a base to deprotonate the nitrogen, forming the stable amide bond and releasing an acetate ion.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Grade
2,4-Dichloro-5-methoxyaniline98446-49-2C₇H₇Cl₂NO192.04≥98%[4]
Acetic Anhydride108-24-7C₄H₆O₃102.09Reagent Grade
Pyridine110-86-1C₅H₅N79.10Anhydrous
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M Aqueous Solution
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated Aqueous Solution
Brine (Saturated NaCl)7647-14-5NaCl58.44Saturated Aqueous Solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Reagent Grade
Ethanol64-17-5C₂H₆O46.07Reagent Grade
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Melting point apparatus

  • Analytical balance

Hazard Analysis and Safety Precautions

This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,4-Dichloro-5-methoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Detailed Synthesis Protocol

This protocol is based on the standard chemical procedure for the acetylation of anilines.[6]

Step 1: Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-methoxyaniline (5.0 g, 26.0 mmol).

  • Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the aniline.

  • Add anhydrous pyridine (3.1 mL, 39.0 mmol, 1.5 equiv) to the solution. Stir the mixture at room temperature.

Step 2: Acylation
  • Slowly add acetic anhydride (2.95 mL, 31.2 mmol, 1.2 equiv) dropwise to the stirring solution over 5-10 minutes. An exotherm may be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

Step 3: Aqueous Work-up and Extraction
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid.

    • Brine (1 x 30 mL) to remove excess water.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Step 4: Purification by Recrystallization
  • Transfer the crude solid to a 50 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight.

Step 5: Yield and Characterization
  • Weigh the final, dried product and calculate the percentage yield.

  • Characterize the product using the methods described in Section 7.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification dissolve 1. Dissolve Aniline in DCM + Pyridine add_anhydride 2. Add Acetic Anhydride (Dropwise) dissolve->add_anhydride react 3. Stir at RT (2-4 hours) add_anhydride->react wash_hcl 4. Wash with 1M HCl react->wash_hcl wash_bicarb 5. Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry with MgSO₄ wash_brine->dry evaporate 8. Evaporate Solvent dry->evaporate recrystallize 9. Recrystallize from Ethanol evaporate->recrystallize filtrate 10. Filter & Wash (Cold Ethanol) recrystallize->filtrate dry_final 11. Dry Under Vacuum filtrate->dry_final final_product Final Product: This compound dry_final->final_product caption Figure 1. Experimental workflow for the synthesis of this compound.

Caption: Figure 1. Experimental workflow for synthesis.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical data should be acquired.

PropertyExpected Result
Appearance White to off-white solid
Molecular Formula C₉H₉Cl₂NO₂[7]
Molecular Weight 234.08 g/mol [2]
Melting Point Literature values may vary; compare to a reference standard if available.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.0 (s, 1H, Ar-H), ~7.5 (s, 1H, NH), ~7.2 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃). Note: Predicted shifts.
Mass Spec (ESI-MS) m/z: 234.0 [M+H]⁺, 236.0 [M+H+2]⁺ (characteristic chlorine isotope pattern).

References

  • WO 2019/186429 A1 - Googleapis.com. (2019). A PROCESS FOR THE PREPARATION OF BOSUTINIB.
  • Manus Aktteva Biopharma LLP . (n.d.). 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). Retrieved from [Link]

  • ResearchGate . (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

  • PubChem . (n.d.). 2,4-Dichloro-5-methoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • PubChem . (n.d.). 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem . (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates . (n.d.). 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]acetamide. Retrieved from https://www.mdpi.com/1422-8599/2022/1/M1328
  • GSRS . (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry . (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]

  • Arora, P., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1044. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Purification of N-(2,4-Dichloro-5-methoxyphenyl)acetamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of N-(2,4-Dichloro-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis. The guide is designed for researchers, chemists, and drug development professionals seeking to achieve high purity and maximize recovery of the target compound from a crude reaction mixture. We delve into the foundational principles of recrystallization, present a systematic approach to solvent selection, and provide a detailed, step-by-step methodology. The protocol's effectiveness is validated through standard analytical techniques, ensuring a reliable and reproducible purification process.

The Foundational Principle of Recrystallization

Recrystallization is a critical purification technique in organic chemistry, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The core principle is that most solid compounds are significantly more soluble in a hot solvent than in the same solvent when it is cold.[2][3]

The process involves dissolving the impure, or "crude," solid in a minimum amount of a suitable solvent at or near its boiling point to create a saturated solution.[1][4] Any impurities that are insoluble at this temperature can be removed by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to its crystallization out of the solution. The soluble impurities, being present in a much lower concentration, remain in the cold solvent (the "mother liquor").[3] The final collection of the purified crystals via filtration yields a product of substantially higher purity.

Physicochemical Profile: this compound

A thorough understanding of the target compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 65182-98-1GSRS[6]
Molecular Formula C₉H₉Cl₂NO₂PubChem[5]
Molecular Weight 234.08 g/mol PubChem[5][6]
Appearance Expected to be a crystalline solidGeneral Knowledge
Melting Point Not published; determination is a key purity metric.N/A

The Critical Role of Solvent Selection

The success of recrystallization is critically dependent on the choice of solvent.[2] An ideal solvent should not react with the compound and should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][7]

Characteristics of an Ideal Recrystallization Solvent
  • Solubility Profile: The compound of interest should be highly soluble in the boiling solvent but sparingly soluble or insoluble in the cold solvent.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or completely soluble in the cold solvent (to remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]

Recommended Solvents and Screening Protocol

Based on the structure of this compound (containing polar amide and ether groups, and nonpolar dichlorophenyl groups), moderately polar solvents are excellent starting points.

Primary Candidates: Ethanol, Isopropanol, Ethyl Acetate, Acetone. Mixed-Solvent System Candidate: Ethanol/Water. A mixed-solvent system is often effective when no single solvent provides the ideal solubility profile.[9]

To determine the optimal solvent, perform the following small-scale screening tests:

StepProcedureObservationInterpretation
1 Place ~20-30 mg of crude material into a small test tube.--
2 Add the candidate solvent dropwise (~0.5 mL) at room temperature and agitate.Solid dissolves readily.Reject. The compound is too soluble at room temperature for good recovery.
Solid is insoluble or sparingly soluble.Proceed to Step 3. This is a promising candidate.
3 Heat the suspension to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.Solid dissolves completely.Proceed to Step 4. This is a good candidate.
Solid does not dissolve even with several mL of solvent.Reject. The compound is not soluble enough in the hot solvent.
4 Cool the resulting solution slowly to room temperature, then place in an ice-water bath for 10-15 minutes.Abundant, well-formed crystals appear.Select. This is an excellent solvent for recrystallization.
No or very few crystals form.Reject. The compound is too soluble in the cold solvent.
An oil separates from the solution ("oiling out").Reject or Modify. Try a lower-boiling solvent or a mixed-solvent system.

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., ethanol) has been selected based on the screening procedure above.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent (e.g., Reagent-grade Ethanol)

  • Deionized Water (if using a mixed-solvent system)

  • Activated Carbon (decolorizing charcoal, optional)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars or boiling chips

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and appropriately sized filter paper

  • Filter flask with side-arm

  • Vacuum source (aspirator or pump) with trap

  • Ice-water bath

  • Spatulas and glass stirring rods

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Step-by-Step Procedure
  • Dissolution: Place the crude this compound (e.g., 5.0 g) and a boiling chip into an Erlenmeyer flask. Add the minimum volume of the selected solvent (e.g., ethanol) required to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[1][4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat. Allow it to cool slightly to prevent violent boiling, then add a small amount (1-2% of the solute weight) of activated carbon. Critical Precaution: Never add activated carbon to a boiling solution, as it can cause immediate and violent frothing.[10] Re-heat the mixture to boiling for 5-10 minutes. The activated carbon adsorbs colored, polar impurities.[4]

  • Hot Filtration (if Decolorizing Carbon was Used or Insoluble Impurities are Present): This step must be performed quickly to prevent premature crystallization in the funnel. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass this through the filter to recover any remaining product. Causality: This step removes insoluble impurities and activated carbon. Using a pre-heated flask and a stemless funnel prevents a drop in temperature that would cause the desired product to crystallize prematurely, clogging the filter.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow, gradual cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling tends to trap impurities within the crystal lattice.[2] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel. Decant the cold slurry of crystals into the funnel while the vacuum is applied. Use a spatula to transfer any remaining crystals.

  • Washing the Crystals: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any adhering mother liquor which contains the dissolved impurities. Causality: The solvent must be ice-cold to minimize redissolving the purified product crystals, which would lower the final yield.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible. Transfer the semi-dry crystalline product to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.

Workflow Visualization

The following diagram illustrates the logical flow of the purification protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying cluster_analysis Analysis start Crude Solid dissolve Dissolve in Minimum Boiling Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize if colored hot_filter Hot Filtration dissolve->hot_filter if insoluble impurities exist decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool cold_filter Vacuum Filtration cool->cold_filter wash Wash with Cold Solvent cold_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end analysis Purity & Yield Analysis end->analysis

Caption: Recrystallization workflow for this compound.

Purity Assessment and Verification

A successful recrystallization must be confirmed analytically.

Melting Point Analysis

This is the most straightforward method to assess purity. A pure crystalline solid will exhibit a sharp and narrow melting point range (typically < 2 °C). Impurities will cause a depression and broadening of the melting range.[4] Compare the experimental melting point of the recrystallized product to that of the crude starting material to validate the purification's effectiveness.

Yield Calculation

The efficiency of the process is determined by calculating the percent recovery.

Formula: Percent Recovery (%) = (Mass of Dry, Recrystallized Product / Mass of Crude Starting Material) x 100

A recovery of 70-85% is typically considered good, though this can vary depending on the initial purity of the crude material.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (product separates as a liquid)1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. The solution is supersaturated with impurities.1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. If the problem persists, select a solvent with a lower boiling point.
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. 3. Add a "seed crystal" of the pure compound.
Premature Crystallization during Hot Filtration 1. The solution cooled too much in the funnel. 2. Funnel and receiving flask were not pre-heated.1. Use a stemless or short-stemmed funnel. 2. Keep the receiving flask and funnel hot by placing them on the hot plate. 3. Add a small amount of extra hot solvent to the mixture before filtering.
Low Recovery / Yield 1. Too much solvent was used. 2. Crystals were washed with solvent that was not cold. 3. The compound has significant solubility in the cold solvent. 4. Premature crystallization during hot filtration.1. Ensure the minimum amount of solvent is used for dissolution. 2. Always use ice-cold solvent for washing. 3. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Conduct all operations, especially those involving heating flammable organic solvents, within a certified chemical fume hood.

  • Use caution when handling hot glassware to prevent thermal burns.

  • Ensure vacuum filtration equipment is properly assembled and free of cracks to prevent implosion.

References

  • Manus Aktteva Biopharma LLP. 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. [Link]

  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • California State University, Dominguez Hills. Exp 1 - Recrystallization of Acetanilide. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • University of California, Irvine. Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • Cerritos College. Purification of Impure Acetanilide. [Link]

  • Chem LibreTexts. 1. Mixed Solvent Recrystallization of Acetanilide.... [Link]

  • California State University, Dominguez Hills. Exp 1 - Recrystallization of Acetanilide. [Link]

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Application Note: High-Purity Isolation of N-(2,4-Dichloro-5-methoxyphenyl)acetamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of N-(2,4-Dichloro-5-methoxyphenyl)acetamide from a crude reaction mixture using normal-phase column chromatography. This compound is a key intermediate in pharmaceutical synthesis, where high purity is a critical determinant of downstream reaction success and final product quality. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in the fundamental principles of chromatography. We will explore method development, including stationary and mobile phase selection, a step-by-step purification protocol, and post-purification analysis, emphasizing the causality behind each experimental choice to ensure reproducibility and high-yield results.

Introduction: The Principle of Adsorption Chromatography

Column chromatography is a cornerstone purification technique in organic chemistry, enabling the separation of individual compounds from a mixture.[1][2] The process relies on the principle of differential adsorption, where components of a mixture partition differently between a stationary phase and a mobile phase.[3][4] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase (eluent).

The separation of this compound is based on the following interactions:

  • Stationary Phase (Silica Gel, SiO₂): The surface of silica gel is rich in hydroxyl (-OH) groups, making it highly polar and capable of forming hydrogen bonds.

  • Analyte Polarity: The target compound, an acetamide, possesses polar functional groups (amide carbonyl, N-H, methoxy ether) and a dichlorinated aromatic ring. These groups interact with the silica gel via hydrogen bonding and dipole-dipole interactions.

  • Elution: A mobile phase is passed through the column, competing with the analyte for binding sites on the stationary phase.[5] Non-polar impurities, having weak interactions with the silica, will travel through the column quickly. The target compound will be retained more strongly, and highly polar impurities will be retained the most. By carefully selecting the mobile phase polarity, we can achieve a time-resolved separation, eluting the desired compound in a pure form.[6]

Analyte Physicochemical Properties

Understanding the properties of the target compound is essential for designing an effective purification strategy.

PropertyValueSource
Chemical Name This compound[7]
Molecular Formula C₉H₉Cl₂NO₂[7]
Molecular Weight 234.08 g/mol [7]
CAS Number 65182-98-1[7]
Appearance Expected to be a white to off-white solidInferred
Stereochemistry Achiral[7]

Method Development: A Self-Validating System

A robust purification protocol begins with methodical optimization. The goal is to identify conditions that provide the best separation between the target compound and its impurities. Thin Layer Chromatography (TLC) is an indispensable tool for this purpose, serving as a rapid, small-scale pilot for the larger column separation.[8][9]

Stationary Phase Selection: Why Silica Gel?

Silica gel is the adsorbent of choice for this application due to several key factors:

  • Acidity: Silica gel is slightly acidic, which is compatible with the neutral-to-weakly basic nature of the amide functional group.[10] For highly basic compounds like amines, tailing can be an issue, but for amides, it generally provides excellent peak shape.[11]

  • Polarity: Its high polarity provides strong interactions with the polar groups of the target molecule, allowing for effective retention and separation from non-polar byproducts.[12]

  • Versatility: It is compatible with a wide range of organic solvents, offering broad flexibility in mobile phase selection.

Mobile Phase Optimization via Thin Layer Chromatography (TLC)

The choice of mobile phase (eluent) is the most critical variable in controlling the separation. A mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) is typically used. The optimal ratio is determined experimentally using TLC.[13]

The Objective: To find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.3-0.4 .[14]

  • An Rf > 0.5 suggests the compound is eluting too quickly, leading to poor separation from less polar impurities.

  • An Rf < 0.2 suggests the compound is too strongly adsorbed, requiring excessive solvent volumes and leading to band broadening.

The Rf is calculated as follows: Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)[9]

Protocol for TLC Analysis:

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • On a silica gel TLC plate, spot the crude mixture. It is often useful to also spot the starting materials if available, for comparison.[15]

  • Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top.

  • Visualize the separated spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).

  • Calculate the Rf value for the spot corresponding to the product and select the solvent system that yields an Rf ≈ 0.35.

Detailed Purification Protocol

This protocol assumes a crude sample mass of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample masses.

Materials and Reagents
MaterialSpecification
Crude this compound~1-2 g
Silica GelFlash Chromatography Grade, 230-400 mesh
HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Dichloromethane (DCM)ACS Grade (for sample loading)
Glass Wool or CottonDegreased
SandWashed, Sea Sand
Glass Chromatography Column40-50 mm diameter, 400-500 mm length
Collection VesselsTest tubes or flasks
TLC PlatesSilica gel 60 F₂₅₄
Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (e.g., 7:3 Hex:EtOAc) Pack Column Packing (Wet Slurry Method) TLC->Pack SamplePrep Sample Preparation (Dry or Wet Loading) Pack->SamplePrep Load Load Sample onto Column SamplePrep->Load Elute Elution with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Final Purified Product Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Wet Slurry Packing) The wet slurry method is superior to dry packing as it minimizes the risk of air bubbles and channels, which degrade separation efficiency.[3]

  • Secure the chromatography column in a vertical position using a clamp. Ensure the stopcock is closed.

  • Place a small plug of glass wool or cotton at the bottom of the column, using a long glass rod to gently push it into place.[14]

  • Add a thin layer (approx. 1 cm) of sand on top of the plug. This creates a flat base for the stationary phase.

  • In a separate beaker, weigh out the required amount of silica gel (typically 50-100 times the mass of the crude sample).

  • Add the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry. Stir well to release trapped air bubbles.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add slurry and gently tap the side of the column to ensure even packing.[10]

  • Once all the silica is added, add another thin layer of sand on top to prevent disruption of the silica bed during solvent addition.

  • Crucial: Never let the solvent level drop below the top of the silica bed. An air bubble entering the stationary phase will ruin the separation.

Step 2: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude sample (~1 g) in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel (~2-3 g) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude sample in the absolute minimum volume of the mobile phase. Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand layer before adding more mobile phase.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or flasks.

  • Maintain a constant level of solvent at the top of the column. This can be aided by using a dropping funnel as a solvent reservoir.

  • If the separation is difficult, a gradient elution can be employed, starting with a less polar mobile phase (e.g., 8:2 Hex:EtOAc) and gradually increasing the polarity (e.g., to 7:3, then 6:4) to elute more strongly retained compounds.[16]

Step 4: Fraction Analysis

  • Monitor the separation by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate using the same mobile phase as the column.

  • Visualize the spots under a UV lamp.

  • Identify the fractions that contain only the spot corresponding to the pure product (single spot at the target Rf).

Step 5: Isolation of Pure Compound

  • Combine the fractions identified as pure.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Determine the yield and confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Safety Precautions

All work should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Solvents: Hexane, ethyl acetate, and dichloromethane are volatile and flammable. Avoid inhalation of vapors and contact with skin.[17]

  • Silica Gel: Fine silica dust can be a respiratory irritant. Avoid creating dust when handling.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation / Overlapping Bands Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. Consider a shallower polarity gradient during elution.
Column was overloaded.Use a larger column or a smaller amount of crude sample (sample mass should be 1-2% of silica mass).
Cracked or Channeled Column Bed Column was packed improperly or ran dry.The run must be stopped and the column repacked. Ensure the solvent level never drops below the top of the silica.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Streaking/Tailing on TLC/Column Sample is too concentrated or acidic/basic interactions.For amides, this is less common, but a small amount (0.5-1%) of triethylamine can be added to the mobile phase if the compound is basic, or acetic acid if it is acidic.[20]

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Available at: [Link]

  • Global Substance Registration System. (n.d.). This compound. Available at: [Link]

  • Organomation. (2025). Understanding Solvent Types in Chromatography & Mass Spectrometry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Monitor by TLC. Available at: [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • Microbe Notes. (2022). Column Chromatography- Definition, Principle, Parts, Steps, Uses. Available at: [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Available at: [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Available at: [Link]

  • Magritek. (n.d.). Column Chromatography. Available at: [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.2: General Theory of Column Chromatography. Available at: [Link]

  • PubMed. (n.d.). Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Available at: [Link]

  • Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. Available at: [Link]

  • YouTube. (2023). Performing Column Chromatography. Available at: [Link]

  • MarZ Chemistry. (n.d.). Chromatography - Choice of Solvents. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • University of Calcutta. (n.d.). column chromatography.pdf. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Available at: [Link]

  • YouTube. (2023). Performing Thin Layer Chromatography (TLC). Available at: [Link]

  • Column Chromatography. (n.d.). For Examination of Reactions. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of N-(2,4-dichloro-5-methoxyphenyl)-1-chloroethanimine via Reaction of N-(2,4-Dichloro-5-methoxyphenyl)acetamide with Phosphorus Pentachloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The conversion of secondary amides to their corresponding imidoyl chlorides is a fundamental transformation in organic synthesis, yielding highly versatile intermediates for the construction of heterocycles, nitriles, and other complex nitrogen-containing molecules. This document provides a detailed protocol for the reaction of N-(2,4-dichloro-5-methoxyphenyl)acetamide with phosphorus pentachloride (PCl₅) to produce N-(2,4-dichloro-5-methoxyphenyl)-1-chloroethanimine.

This specific transformation is of interest to researchers in medicinal chemistry and drug development, as the resulting imidoyl chloride serves as a reactive precursor. The electron-deficient aromatic ring, substituted with chloro and methoxy groups, is a common scaffold in pharmacologically active compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and critical safety guidance.

Chemical Principles and Reaction Mechanism

The reaction leverages the powerful dehydrating and chlorinating properties of phosphorus pentachloride. While related to classic transformations like the von Braun amide degradation and the initial activation step of the Vilsmeier-Haack reaction, this protocol focuses on the controlled formation of the imidoyl chloride from a secondary acetamide.[1][2]

Mechanism: The reaction proceeds through a well-established pathway:

  • Activation of the Amide: The carbonyl oxygen of the this compound acts as a nucleophile, attacking the electrophilic phosphorus center of PCl₅. In the solid state, PCl₅ exists as an ionic pair, [PCl₄]⁺[PCl₆]⁻, and in solution, it can dissociate into [PCl₄]⁺ and Cl⁻, making the phosphorus center highly electrophilic.[3]

  • Intermediate Formation: This attack forms a highly reactive O-phosphorylated intermediate.

  • Chloride Attack and Elimination: A chloride ion then attacks the carbonyl carbon. Subsequent rearrangement and collapse of this tetrahedral intermediate lead to the elimination of phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

  • Product Formation: The final product is the stable N-(2,4-dichloro-5-methoxyphenyl)-1-chloroethanimine (imidoyl chloride).

The overall transformation effectively replaces the carbonyl oxygen with two chlorine atoms, one on the carbon and one that is eliminated as part of HCl.

Caption: Reaction mechanism for imidoyl chloride synthesis.

Critical Safety and Handling Protocols

WARNING: Phosphorus pentachloride is a highly corrosive, water-reactive, and toxic substance.[4][5][6] Strict adherence to safety protocols is mandatory.

  • Hazard Overview:

    • Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[4][6][7] Inhalation can lead to severe respiratory irritation and potentially fatal pulmonary edema.[4][5][8]

    • Water Reactivity: Reacts violently with water, releasing large amounts of heat and toxic, corrosive fumes of hydrogen chloride (HCl) and phosphoric acids.[3][8]

    • Toxicity: Harmful if swallowed and fatal if inhaled.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[4][7]

    • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) must be worn. Inspect gloves before each use.[7]

    • Skin Protection: A flame-retardant lab coat and full-body chemical-resistant suit should be worn. Ensure no skin is exposed.[4][7]

    • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood.[8] For situations with potential exposure above the limit, a full-face supplied-air respirator is necessary.[4]

  • Handling and Storage:

    • Work exclusively in a well-ventilated chemical fume hood.[8]

    • Store PCl₅ in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and moisture.[7]

    • Ensure an emergency shower and eyewash station are immediately accessible.[4]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and safety.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichMust be thoroughly dried before use.
Phosphorus Pentachloride (PCl₅)>98% PurityAcros OrganicsHandle as a highly reactive solid.
Dichloromethane (DCM), AnhydrousDriSolv™ or equiv.EMD MilliporeUse a freshly opened bottle or dry over CaH₂.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificFor preparation of saturated aqueous solution.
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeVWRFor drying the organic phase.
Diethyl Ether, AnhydrousReagent GradeJ.T. BakerFor extraction.
Deionized WaterN/AIn-houseFor work-up.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser with a gas bubbler or drying tube (filled with CaCl₂)

  • Thermometer or thermocouple probe

  • Addition funnel (for solids or solutions)

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Assemble dry glassware under inert atmosphere (N₂). Charge 2. Charge flask with amide and anhydrous DCM. Setup->Charge Cool 3. Cool flask to 0°C in an ice-water bath. Charge->Cool Add 4. Add PCl₅ portion-wise over 30-45 min. Cool->Add React 5. Warm to RT, then heat to reflux. Monitor by TLC/LC-MS. Add->React Quench 6. Cool and perform reverse quench into ice/NaHCO₃ slurry. React->Quench Extract 7. Extract with DCM or Ether. Quench->Extract Dry 8. Dry organic layer (Na₂SO₄) and filter. Extract->Dry Concentrate 9. Concentrate in vacuo. Dry->Concentrate Purify 10. Purify via vacuum distillation or chromatography. Concentrate->Purify Analyze 11. Characterize product (NMR, IR, MS). Purify->Analyze

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet/outlet bubbler, a thermometer, and a stopper. Purge the entire system with dry nitrogen for 15 minutes.

  • Charging Reactants: To the flask, add this compound (e.g., 11.7 g, 50 mmol) and 100 mL of anhydrous dichloromethane (DCM). Stir the mixture to form a suspension or solution.

  • Cooling: Cool the flask to 0°C using an ice-water bath. Maintain a slow, positive pressure of nitrogen.

  • Addition of PCl₅: Carefully and portion-wise, add phosphorus pentachloride (11.5 g, 55 mmol, 1.1 eq) to the stirred mixture over 30-45 minutes. Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent excessive HCl gas evolution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 40°C for DCM) and maintain for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. Take small aliquots, quench them carefully in a separate vial containing aqueous NaHCO₃, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting amide spot indicates completion.

  • Quenching (Reverse Quench):

    • Prepare Quench Slurry: In a separate large beaker (1 L), prepare a vigorously stirred slurry of crushed ice (approx. 200 g) and saturated aqueous sodium bicarbonate solution (200 mL).

    • Cool Reaction: Once the reaction is complete, cool the reaction flask back down to 0-5°C in an ice bath.

    • Perform Quench: Slowly and carefully, add the cooled reaction mixture dropwise via a cannula or dropping funnel into the vigorously stirred ice/bicarbonate slurry.[9] Causality Note: This "reverse quench" method ensures that the reactive PCl₅ and POCl₃ are always in the presence of a large excess of the quenching agent, safely controlling the highly exothermic hydrolysis.[9][10] Never add water or base to the reaction flask.[3][8] Continue stirring until all gas evolution ceases.

  • Isolation:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

    • Combine the organic layers, wash with 100 mL of water, then 100 mL of brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data, Characterization, and Troubleshooting

Table of Reaction Parameters
ParameterValue
Stoichiometry (Amide:PCl₅)1 : 1.1
SolventAnhydrous Dichloromethane (DCM)
Concentration~0.5 M
Addition Temperature0°C
Reaction TemperatureReflux (~40°C)
Reaction Time2-4 hours (monitor to completion)
Expected Yield80-90% (crude)
Product Characterization

To confirm the identity and purity of the synthesized N-(2,4-dichloro-5-methoxyphenyl)-1-chloroethanimine, the following analyses are recommended:

  • ¹H NMR: Expect the disappearance of the amide N-H proton signal and a shift in the methyl (CH₃) protons.

  • ¹³C NMR: Expect the appearance of a new signal for the imidoyl carbon (C=N) around 140-150 ppm and the disappearance of the amide carbonyl signal (~170 ppm).

  • IR Spectroscopy: The characteristic amide C=O stretch (around 1650-1680 cm⁻¹) should be absent, and a new C=N stretch should appear around 1660-1690 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₉H₈Cl₃NO) should be observed.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient PCl₅; reaction time too short; wet reagents.Use freshly opened or purified reagents. Ensure stoichiometry is correct. Extend reflux time and monitor by TLC.
Low Yield Product loss during aqueous work-up (hydrolysis).Ensure the quench is performed efficiently and at low temperature. Minimize time the product is in contact with water.
Runaway Reaction PCl₅ added too quickly; improper quenching procedure.Add PCl₅ slowly at 0°C. Always use the "reverse quench" method into a large excess of ice/base slurry.[9][10]
Side Product Formation Overheating; presence of moisture.Maintain strict temperature control. Use anhydrous solvents and an inert atmosphere to prevent hydrolysis of PCl₅.

References

  • New Jersey Department of Health. (1999). HAZARD SUMMARY: PHOSPHORUS PENTACHLORIDE. NJ.gov. [Link]

  • Penta Chemicals. (2025). SAFETY DATA SHEET: Phosphorous pentachloride. PentaChemicals.eu. [Link]

  • Wikipedia. Phosphorus pentachloride. [Link]

  • Burgess, E. M., & Ayers, P. W. (1973). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 53, 51. [Link]

  • ResearchGate. How can I properly quench POCl3?. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Global Substance Registration System. This compound. Gsrs.ncats.nih.gov. [Link]

  • Wikipedia. von Braun amide degradation. [Link]

  • Google Patents. A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Chemistry Stack Exchange. Dehydration of amide with PCl5. [Link]

  • Chemistry Stack Exchange. Mechanism for conversion of ketone to dichloride with phosphorus pentachloride. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Kgroup.rutgers.edu. [Link]

  • ResearchGate. One‐step Conversion of Amides and Esters to Acid Chlorides with PCl3. [Link]

  • Pharmaffiliates. 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Carboxylic Acids Advanced. Reaction with PCl5. [Link]

  • ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]

  • Google Patents.
  • Organic Chemistry Reaction. Vilsmeier–Haack formylation. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]

  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]

  • ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde.... [Link]

  • YouTube. Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.... [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

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Scale-up Synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide: A Comprehensive Guide to Process Optimization and Safety

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol and critical considerations for the scale-up synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably Bosutinib.[1] The guide is designed for researchers, chemists, and process engineers in the drug development sector. It emphasizes a systematic approach to scaling up the acylation of 2,4-dichloro-5-methoxyaniline, focusing on reaction parameter optimization, process safety, and robust analytical quality control to ensure a reproducible, high-yield, and high-purity synthesis.

Introduction and Strategic Importance

This compound is a critical building block in modern pharmaceutical synthesis. Its primary role as a precursor to the tyrosine kinase inhibitor Bosutinib, used in the treatment of chronic myelogenous leukemia (CML), underscores the need for a reliable and scalable manufacturing process.[1] Transitioning a synthesis from the bench to a pilot or manufacturing scale introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and safety. A poorly controlled scale-up can lead to decreased yield, inconsistent product quality, and significant safety incidents.

This document serves as a practical guide, moving beyond a simple recitation of steps to explain the underlying chemical principles and engineering considerations. By focusing on causality—the "why" behind each operational parameter—we aim to equip scientists with the knowledge to troubleshoot and adapt the process, ensuring a self-validating and robust synthetic system.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to this compound is the N-acylation of 2,4-dichloro-5-methoxyaniline using an acetylating agent, such as acetic anhydride.

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which subsequently collapses, eliminating acetate as a leaving group and forming the stable amide product along with acetic acid as a byproduct.

Caption: Synthesis of this compound.

Critical Process Parameters and Scale-Up Considerations

Directly translating a lab-scale procedure to a large-scale reactor is seldom successful. The following parameters are critical and must be carefully evaluated and controlled.

  • Reagent Stoichiometry and Addition: While a 1:1 molar ratio is theoretically sufficient, a slight excess (1.1-1.2 equivalents) of acetic anhydride is often used to drive the reaction to completion. On a large scale, the addition of acetic anhydride must be controlled. The reaction is exothermic, and a rapid, uncontrolled addition can lead to a thermal runaway. A calibrated addition pump and a reactor with an efficient cooling jacket are essential.

  • Solvent Selection: The ideal solvent should fully dissolve the starting aniline, be inert to the reaction conditions, have a boiling point that facilitates temperature control, and allow for easy product isolation. Dichloromethane (DCM) is a common choice due to its excellent solvating properties and low boiling point.[2] However, for greener and safer industrial processes, alternatives like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) should be considered and evaluated. Solvent volume is also critical; it must be sufficient to ensure proper mixing and heat transfer but not so dilute as to unnecessarily increase reactor volume and processing time.

  • Temperature Control: The acylation is typically run at or slightly above room temperature. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The internal reactor temperature must be monitored continuously with a probe. The reaction should be initiated at a lower temperature (e.g., 0-5 °C) during the addition of acetic anhydride, and then allowed to warm to the target temperature.

  • Work-up and Quenching: After reaction completion, the excess acetic anhydride and the acetic acid byproduct must be neutralized. A basic aqueous wash, typically with a saturated sodium bicarbonate solution, is employed.[2] On a large scale, this can cause significant gas (CO₂) evolution, which must be managed with a properly vented reactor and slow, controlled addition of the quench solution to avoid over-pressurization.

  • Product Isolation and Purification: The product is typically a solid. Isolation is achieved by removing the solvent under reduced pressure, followed by crystallization or precipitation.[3] Recrystallization is the preferred method for achieving high purity on a large scale. The choice of recrystallization solvent system is critical and requires screening to find a system that provides high recovery of pure product while leaving impurities behind in the mother liquor.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details a robust procedure for synthesizing approximately 100 g of the target compound. All operations should be conducted in a well-ventilated fume hood or a contained reactor system.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mol)Notes
2,4-Dichloro-5-methoxyaniline192.0480.0 g0.417Starting material, solid[4]
Acetic Anhydride102.0946.8 g (43.3 mL)0.458Acetylating agent (1.1 eq.), liquid
Dichloromethane (DCM)84.93800 mL-Reaction Solvent
Sat. Sodium Bicarbonate (aq.)-~500 mL-Quench/Wash Solution
Anhydrous Sodium Sulfate142.04~50 g-Drying Agent[5]
Equipment
2 L Jacketed Glass Reactor with Overhead Stirrer, Thermocouple, and Addition Funnel
Filtration Assembly (Büchner Funnel, Filter Flask)
Rotary Evaporator
Vacuum Oven
Step-by-Step Procedure
  • Reactor Setup: Charge the 2 L reactor with 2,4-dichloro-5-methoxyaniline (80.0 g, 0.417 mol) and dichloromethane (800 mL).

  • Dissolution & Cooling: Start the overhead stirrer to ensure the mixture is a homogeneous solution. Cool the reactor contents to 0-5 °C using a circulating chiller connected to the reactor jacket.

  • Controlled Addition: Add acetic anhydride (43.3 mL, 0.458 mol) to the addition funnel. Add the acetic anhydride dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly and carefully add 250 mL of saturated sodium bicarbonate solution. Caution: Vigorous CO₂ evolution will occur. Ensure adequate venting.

  • Work-up: Stir the biphasic mixture for 15 minutes. Stop the stirrer and allow the layers to separate. Transfer the lower organic layer to a separatory funnel. Wash the organic layer with another 250 mL of saturated sodium bicarbonate solution, followed by 250 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[5]

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

  • Purification (Recrystallization): Add a suitable solvent (e.g., ethanol or isopropanol) to the crude solid and heat until dissolved. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Final Analysis: Determine the final yield and characterize the product using the analytical methods described in Section 6.

Process Safety and Hazard Analysis

Scaling up chemical synthesis magnifies the inherent risks of the reagents. A thorough hazard assessment is mandatory.

ChemicalCAS No.Key HazardsMitigation & Handling
2,4-Dichloro-5-methoxyaniline 98446-49-2Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][6]Handle in a fume hood. Wear gloves, safety glasses/face shield, and a lab coat. Avoid generating dust.[7]
Acetic Anhydride 108-24-7Flammable liquid and vapor. Harmful if swallowed. Fatal if inhaled. Causes severe skin burns and eye damage.[8] Corrosive to the respiratory tract.[9] Reacts violently with water.[9]Handle in a fume hood away from ignition sources. Use corrosion-resistant equipment. Wear chemical-resistant gloves (e.g., butyl rubber), a face shield, and a lab coat.[10]
Dichloromethane (DCM) 75-09-2Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Handle in a fume hood. Use appropriate gloves and eye protection. Minimize inhalation and skin contact.

Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves. When handling large quantities of acetic anhydride, a face shield and vapor respirator may be necessary.[10]

Engineering Controls: A walk-in fume hood or a closed-system reactor with appropriate exhaust ventilation is essential for this scale. Emergency showers and eyewash stations must be readily accessible.

Waste Disposal: Segregate waste streams. Halogenated organic waste (DCM) must be collected separately from non-halogenated waste. Aqueous waste should be neutralized before disposal. Follow all local and institutional regulations for chemical waste disposal.

Analytical Quality Control

To ensure the final product meets the required specifications for use in API synthesis, a comprehensive set of analytical tests must be performed.

TestMethodSpecification / Purpose
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConfirm structure consistent with this compound
Purity HPLC≥ 99.0% (area)
Melting Point Melting Point ApparatusSharp melting range, consistent with reference standard
Residual Solvents GC-HSMeet ICH Q3C limits
In-Process Control TLC / HPLCMonitor reaction completion

Advanced techniques like LC-MS or GC-MS can be invaluable for identifying and quantifying any potential impurities.[11]

Overall Synthesis and QC Workflow

The following diagram illustrates the logical flow of the entire process, from initial setup to final product release.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Finishing cluster_qc Quality Control A Reactor Setup: Charge Aniline & DCM B Cool to 0-5 °C A->B C Controlled Addition of Acetic Anhydride B->C D Reaction at RT (2-3 hours) C->D E Quench with NaHCO₃ (aq) D->E IPC In-Process Control (TLC/HPLC) D->IPC F Phase Separation E->F G Wash & Dry Organic Layer F->G H Solvent Removal (Rotary Evaporator) G->H I Recrystallization H->I J Filtration & Washing I->J K Drying in Vacuum Oven J->K L Final Product Analysis (HPLC, NMR, MS, MP) K->L

Caption: Workflow for the scale-up synthesis and quality control.

Conclusion

The successful scale-up of this compound synthesis hinges on a thorough understanding of the reaction mechanism and the meticulous control of critical process parameters. By focusing on controlled reagent addition, effective thermal management, and a well-designed work-up and purification strategy, high yields of high-purity material can be reliably achieved. Adherence to strict safety protocols is paramount to mitigate the risks associated with the hazardous chemicals involved. This guide provides the foundational knowledge and a practical framework for scientists and engineers to confidently scale this important synthesis for pharmaceutical development.

References

  • WO 2019/186429 A1. (2019). Google Patents.
  • 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE synthesis. Chemicalbook.
  • Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. (n.d.). The Royal Society of Chemistry.
  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.
  • 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE | 846023-24-3. Chemicalbook.
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... ResearchGate.
  • This compound. Gsrs.
  • SAFETY DATA SHEET - 2,4-Dichloro-5-methoxyaniline. (n.d.). Fisher Scientific.
  • ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Safety Data Sheet - Acetic Anhydride. (2015). Fisher Scientific.
  • ICSC 0209 - ACETIC ANHYDRIDE. (n.d.). Inchem.org.
  • MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-METHOXYANILINE. (n.d.). Cleanchem.com.
  • Safety Data Sheet - Acetic acid anhydride. (n.d.). Carl Roth.
  • 2,4-Dichloro-5-methoxyaniline, 98% 1 g. (n.d.). Thermo Scientific Chemicals.
  • SAFETY DATA SHEET - Acetic anhydride. (2025). Sigma-Aldrich.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (2013). The Royal Society of Chemistry.
  • Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil. (2022). Journal of Scientific and Applicable Chemistry.
  • 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2. (n.d.). Home Sunshine Pharma.

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The N-Acylsulfonamide Safety-Catch Linker: A Robust Platform for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Controlled Release in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has revolutionized the fields of drug discovery, peptide synthesis, and combinatorial chemistry by immobilizing a starting material on a solid support and building molecular complexity through sequential reactions.[1] A cornerstone of this methodology is the linker, a chemical entity that tethers the nascent molecule to the insoluble resin. The choice of linker is paramount, as it dictates the reaction conditions that can be employed and the ultimate strategy for cleaving the final product from the support.[2] Among the diverse array of linkers, "safety-catch" linkers offer a superior level of control, remaining inert to a wide range of reaction conditions until a specific, orthogonal chemical activation step is performed.[3] This two-step cleavage strategy provides enhanced stability and flexibility, making it an invaluable tool for complex multi-step syntheses.[4]

This application note provides a detailed technical guide on the use of the N-acylsulfonamide-based safety-catch linker, a versatile and robust platform for the solid-phase synthesis of a variety of organic molecules, including peptides and small molecule libraries. We will delve into the mechanistic principles governing its stability and cleavage, provide detailed protocols for its application, and discuss its broad utility in modern chemical synthesis.

The N-Acylsulfonamide Linker: A Paradigm of Stability and Controlled Lability

The N-acylsulfonamide linker, pioneered by Kenner and later refined by Ellman, is a quintessential example of the safety-catch principle.[5][6] Its ingenuity lies in the chemical nature of the N-acylsulfonamide bond, which is remarkably stable throughout a synthetic sequence but can be "activated" to become highly susceptible to nucleophilic cleavage.[7]

The "Safe" State: Stability Through Acidity

The core of the linker is the N-acylsulfonamide functional group. In its unmodified state, the sulfonamide proton is acidic (pKa ~2.5), meaning it is readily deprotonated under basic conditions.[5] This deprotonation forms an anionic nitrogen, which repels incoming nucleophiles, rendering the acyl group resistant to cleavage. Furthermore, the linker is stable to the strong acidic conditions often used in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) for the removal of Boc or side-chain protecting groups.[5][8] This dual stability to both acidic and basic/nucleophilic conditions makes the N-acylsulfonamide linker compatible with a wide range of synthetic transformations.[7]

The "Catch" Release: Activation and Nucleophilic Cleavage

The transition from a stable to a labile state is achieved through an activation step, typically N-alkylation of the sulfonamide nitrogen.[5] This removes the acidic proton and transforms the sulfonamide into a good leaving group, thereby activating the acyl carbon for nucleophilic attack.[2]

The overall workflow can be visualized as a three-stage process:

G cluster_0 Solid-Phase Synthesis Workflow Load 1. Loading Substrate is attached to the N-acylsulfonamide linker. Synth 2. Synthesis Multi-step synthesis is performed. Linker is stable. Load->Synth Elongation/ Modification Activate 3. Activation N-alkylation of the sulfonamide. Synth->Activate Completion of Synthesis Cleave 4. Cleavage Nucleophilic attack releases the product from the resin. Activate->Cleave Introduction of Nucleophile

Figure 1: General workflow for solid-phase synthesis using an N-acylsulfonamide safety-catch linker.

The mechanism of activation and cleavage is detailed below:

Figure 2: Simplified mechanism of the N-acylsulfonamide safety-catch linker. Note: This is a conceptual diagram; actual chemical structures are more complex.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific substrate and solid support used.

Protocol 1: Loading of the First Amino Acid onto the Sulfonamide Resin

This protocol describes the loading of an Fmoc-protected amino acid onto a commercially available sulfonamide resin (e.g., Ellman's linker resin).

Materials:

  • Sulfonamide resin (e.g., 4-sulfamoylbutyryl AM resin)

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the sulfonamide resin (1.0 eq) in DCM for 30 minutes, then wash with DMF (3 x resin volume).

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq) and DMAP (0.1 eq) in a minimal amount of DMF.

  • Add the amino acid solution to the swollen resin.

  • Add DIC (3.0 eq) to the resin slurry and shake at room temperature for 12-24 hours.

  • Monitor the reaction for completion using a Kaiser test (ninhydrin test). A negative test (yellow beads) indicates complete acylation.

  • Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Causality Behind Choices: The use of DIC as a coupling agent and DMAP as a catalyst facilitates the efficient formation of the N-acylsulfonamide bond with minimal racemization.[7] The Kaiser test is a reliable qualitative method for detecting free primary amines on the solid support, thus confirming the completion of the loading step.

Protocol 2: Activation of the N-Acylsulfonamide Linker

This protocol details the N-alkylation of the linker to prepare it for cleavage.

Materials:

  • Resin-bound substrate from the completed synthesis

  • Iodoacetonitrile (ICH₂CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the resin in NMP for 30 minutes.

  • Prepare a solution of iodoacetonitrile (10 eq) and DIPEA (5 eq) in NMP.

  • Add the activation solution to the resin and shake at room temperature for 4-12 hours.

  • Monitor the reaction for the disappearance of the acidic sulfonamide proton (e.g., by cleaving a small sample and analyzing by LC-MS).

  • Wash the resin thoroughly with NMP (3x), DCM (3x), and methanol (3x).

  • Dry the activated resin under vacuum.

Causality Behind Choices: Iodoacetonitrile is a highly effective alkylating agent for the sulfonamide nitrogen, leading to a more reactive N-cyanomethyl derivative compared to earlier methods using diazomethane.[5][7] DIPEA is a non-nucleophilic base used to scavenge the HI produced during the reaction.

Protocol 3: Cleavage of the Product from the Activated Resin

This protocol outlines the final release of the synthesized molecule using a nucleophile.

Materials:

  • Activated resin-bound product

  • Nucleophile (e.g., primary amine, secondary amine, hydrazine, thiol)

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • Swell the activated resin in THF for 30 minutes.

  • Prepare a solution of the desired nucleophile (e.g., 1 M benzylamine in THF).

  • Add the nucleophile solution to the resin and shake at room temperature. The reaction time will vary depending on the nucleophile and substrate (typically 2-24 hours).

  • Monitor the cleavage by taking aliquots of the supernatant and analyzing by TLC or LC-MS.

  • Once cleavage is complete, filter the resin and collect the filtrate.

  • Wash the resin with additional THF (3x) and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude product.

  • Purify the product as required (e.g., by chromatography).

Quantitative Data: Cleavage Efficiency

The choice of nucleophile for the cleavage step allows for the generation of diverse functional groups at the C-terminus of the synthesized molecule. The efficiency and reaction time can vary significantly.

NucleophileProductTypical Reaction TimeApproximate YieldReference
Primary Amines (e.g., benzylamine)Amides2-12 hours>90%[7]
Secondary Amines (e.g., morpholine)Amides12-24 hours70-90%[7]
HydrazineHydrazides4-16 hours>85%[5]
Sodium Methoxide in MethanolMethyl Esters2-8 hours>90%[8]
Thiols (e.g., benzyl mercaptan)Thioesters12-24 hours60-80%[9]

Table 1: Representative cleavage conditions and yields for activated N-acylsulfonamide linkers.

Applications in Drug Discovery and Combinatorial Chemistry

The robustness and versatility of the N-acylsulfonamide safety-catch linker have made it a valuable tool in the synthesis of compound libraries for drug discovery.[10][11] Its ability to withstand a wide range of reaction conditions allows for the construction of complex molecular scaffolds on the solid support. The final cleavage step with a diverse panel of nucleophiles enables the rapid generation of a library of related compounds with different C-terminal functionalities (e.g., amides, esters, hydrazides). This approach is highly amenable to the "split-and-pool" strategy for generating large combinatorial libraries.[1]

Furthermore, the N-acylsulfonamide linker has been successfully employed in the synthesis of peptide thioesters, which are key intermediates in native chemical ligation for the total synthesis of proteins.[9]

Conclusion: A Self-Validating System for Advanced Synthesis

The N-acylsulfonamide safety-catch linker represents a mature and reliable technology in solid-phase organic synthesis. Its well-defined two-stage cleavage process provides a self-validating system: the linker's stability during synthesis ensures the integrity of the growing molecule, while the specific activation step ensures that only the desired product is released during the final cleavage. This high degree of control minimizes the formation of side products and simplifies the purification of the final compound. By understanding the underlying chemical principles and following robust protocols, researchers, scientists, and drug development professionals can leverage the N-acylsulfonamide linker to accelerate the synthesis of complex molecules and libraries, thereby advancing the frontiers of chemical and biomedical research.

References

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Porcheddu, A., Giacomelli, G., & Taddei, M. (2012). Safety-catch linkers for solid-phase peptide synthesis. MDPI. [Link]

  • Pícha, J., Buděšínský, M., Mitrová, K., & Jiráček, J. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • Seeberger, P. H., & Werz, D. B. (2012). Acylsulfonamide safety-catch linker: promise and limitations for solid-phase oligosaccharide synthesis. Beilstein Journal of Organic Chemistry, 8, 2067–2071. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • He, Y., Wilkins, J. P., & Kiessling, L. L. (2006). N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation. Organic Letters, 8(12), 2483–2485. [Link]

  • Albericio, F., & Góngora-Benítez, M. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Baxendale, I. R., & Storer, R. I. (2001). The Reversed Kenner Linker: A New Safety-Catch Linker for the Preparation of N-Alkyl Sulfonamides. Organic Letters, 3(21), 3285–3288. [Link]

  • Legigan, T., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. MedChemComm, 14(5), 929-935. [Link]

  • Terrett, N. K. (1999). Applications of combinatorial chemistry to drug design and development. Current Opinion in Drug Discovery & Development, 2(4), 321-331. [Link]

  • Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 17(5), 629-646. [Link]

  • Elmer, S. L. (2003). Sulfur and Selenium Safety Catch Linkers. University of Illinois Urbana-Champaign. [Link]

  • Burlina, F., et al. (2012). Simplifying native chemical ligation with an N-acylsulfonamide linker. Chemical Communications, 48(20), 2579-2581. [Link]

  • Kumar, A., & Sharma, A. (2015). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. International Journal of Pharmaceutical Sciences and Research, 6(9), 3656-3668. [Link]

Sources

Application Note: Strategic Derivatization of N-(2,4-Dichloro-5-methoxyphenyl)acetamide for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of N-(2,4-dichloro-5-methoxyphenyl)acetamide, a scaffold possessing structural motifs common to biologically active compounds. Recognizing the limited public data on this specific molecule, we present a logical, principles-based approach to generate a focused library of analogues for biological screening. The protocols herein detail two primary diversification strategies: O-demethylation of the methoxy group to unlock a phenolic intermediate for subsequent etherification, and N-alkylation of the acetamide nitrogen. These pathways are chosen for their reliable chemical execution and their potential to significantly modulate the compound's physicochemical and pharmacological properties. Furthermore, this document provides validated, step-by-step protocols for initial biological evaluation, including an in vitro cytotoxicity screening using the MTT assay and an antibacterial susceptibility test via broth microdilution, enabling a thorough investigation of the synthesized derivatives' therapeutic potential.

Introduction and Rationale

The this compound scaffold is a compelling starting point for a discovery program. The dichlorinated phenyl ring is a well-established pharmacophore found in numerous antimicrobial and anticancer agents, where it contributes to binding affinity and metabolic stability.[1][2] The methoxy and acetamide groups provide key handles for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR).[3]

Derivatization is a cornerstone of medicinal chemistry, aimed at optimizing a lead compound's properties by:

  • Modulating Potency and Selectivity: Small structural changes can dramatically alter a compound's interaction with a biological target.[4]

  • Improving Pharmacokinetic Profile (ADME): Modifications can enhance absorption, distribution, metabolism, and excretion properties, which are critical for in vivo efficacy.

  • Exploring New Biological Targets: A library of analogues may reveal unexpected activities against different targets.

This application note outlines a strategic workflow, beginning with the synthesis of a key phenolic intermediate, followed by the generation of two distinct series of derivatives and concluding with protocols for foundational biological screening.

Overall Derivatization Workflow

The proposed strategy is designed for efficiency and chemical diversity. It leverages the parent compound's most reactive and synthetically useful functional groups.

G cluster_0 PART 1: Core Intermediate Synthesis cluster_1 PART 2: Derivatization A N-(2,4-dichloro- 5-methoxyphenyl)acetamide (Parent Compound) B N-(2,4-dichloro- 5-hydroxyphenyl)acetamide (Phenolic Intermediate) A->B  O-Demethylation  (e.g., BBr3) C Series A: N-Alkylated Derivatives A->C  N-Alkylation  (Base, R-X) D Series B: Phenolic Ether Derivatives B->D  Williamson Ether Synthesis  (Base, R'-X)

Sources

Application Note and Protocol for the Synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and reproducible method for the acetylation of 2,4-Dichloro-5-methoxyaniline using acetic anhydride. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Context

This compound is a substituted acetanilide derivative. Molecules of this class are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The acetamide functional group can participate in hydrogen bonding and other non-covalent interactions, making it a crucial pharmacophore. The specific substitution pattern of dichlorination and methoxylation on the phenyl ring further modulates the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. A clear and efficient synthesis of this intermediate is therefore of paramount importance for the advancement of related research and development projects.

The synthesis described herein follows a classic nucleophilic acyl substitution mechanism, where the amine group of 2,4-dichloro-5-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically facilitated by a base, such as pyridine, which serves to activate the acylating agent and neutralize the acetic acid byproduct.

Reagents and Equipment

Reagent and Solvent Specifications
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier Recommendation
2,4-Dichloro-5-methoxyanilineC₇H₇Cl₂NO192.04≥98%Santa Cruz Biotechnology[1]
Acetic Anhydride(CH₃CO)₂O102.09ACS Reagent GradeSigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01ACS Reagent GradeVWR
Anhydrous Magnesium SulfateMgSO₄120.37Laboratory GradeVWR
Required Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate adjustments.

Reaction Setup and Execution
  • Reagent Preparation: In a fume hood, add 2,4-dichloro-5-methoxyaniline (1.0 g, 5.21 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

  • Base Addition: Carefully add anhydrous pyridine (0.45 mL, 5.58 mmol, 1.07 eq) to the solution. The pyridine acts as a base to neutralize the acetic acid formed during the reaction and can also catalyze the reaction.

  • Acylation: While stirring, add acetic anhydride (0.54 mL, 5.73 mmol, 1.1 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aniline spot indicates the completion of the reaction.

Work-up and Purification
  • Quenching: Upon completion, carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of 1 M HCl to remove pyridine, followed by 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound as a crystalline solid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2,4-dichloro-5-methoxyaniline in DCM B 2. Add Pyridine A->B C 3. Add Acetic Anhydride B->C D 4. Stir at Room Temperature C->D E 5. Quench with NaHCO3 D->E F 6. Extract with DCM E->F G 7. Wash with HCl and Brine F->G H 8. Dry and Concentrate G->H I 9. Recrystallize H->I J Pure Product I->J ReactionMechanism Aniline 2,4-Dichloro-5-methoxyaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Product This compound Intermediate->Product Collapse Byproduct Acetic Acid Intermediate->Byproduct Leaving Group Departure

Caption: Simplified mechanism of N-acetylation.

Safety and Hazard Management

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 2,4-Dichloro-5-methoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [2]* Acetic Anhydride: Highly corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. [3][4]* Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [5][6]* Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Global Substance Registration System. This compound. [Link]

  • PubChem. 2,4-Dichloro-5-methoxyaniline. [Link]

  • CPAChem. Safety data sheet: Acetic anhydride-pyridine TS. [Link]

  • New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure you can navigate the common and uncommon challenges of this specific synthesis.

Introduction to the Synthesis

The synthesis of this compound is a critical step in various research and development pipelines, often serving as a key intermediate. The primary route to this compound is the N-acylation of 2,4-dichloro-5-methoxyaniline. While seemingly straightforward, the electronic and steric nature of the starting aniline can present unique challenges. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and reliable method is the N-acylation of 2,4-dichloro-5-methoxyaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in an aprotic solvent, often with a base to neutralize the acidic byproduct.

Q2: How do the substituents on the aniline ring affect the reaction?

The two chlorine atoms on the aniline ring are electron-withdrawing groups, which decrease the nucleophilicity of the amine.[1][2] This reduced reactivity means that the acylation may require slightly more forcing conditions (e.g., heating, longer reaction times, or the use of a catalyst) compared to the acylation of simple aniline.[1] The methoxy group is an electron-donating group, but its effect is somewhat offset by the two chlorine atoms. The ortho-chloro substituent also introduces steric hindrance, which can further slow the reaction rate.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction's progress.[3] A suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, should be used to achieve good separation between the starting aniline and the product acetamide. The starting aniline is more polar than the product and will have a lower Rf value. Samples of the reaction mixture can be taken at regular intervals to observe the disappearance of the starting material spot and the appearance of the product spot.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Low or No Product Yield

Q: My reaction has a very low yield, or I'm not seeing any product formation by TLC. What are the likely causes and how can I fix this?

A: Low or no yield in this acylation can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Insufficiently Activated Acetylating Agent Acetic anhydride may not be reactive enough on its own, especially with the deactivated aniline.1. Switch to Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent. 2. Use a Catalyst: Add a catalytic amount of a Lewis acid like zinc chloride or an acid catalyst like sulfuric acid to activate the acetic anhydride.
Inadequate Base If using acetyl chloride, a base is crucial to neutralize the HCl byproduct. If the HCl is not neutralized, it will protonate the starting aniline, rendering it unreactive.1. Add a Non-Nucleophilic Base: Use a tertiary amine base like triethylamine or pyridine to scavenge the acid.[4] 2. Ensure Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the acetyl chloride.
Low Reaction Temperature Due to the deactivating effect of the chloro groups, the reaction may be too slow at room temperature.1. Increase Temperature: Gently heat the reaction mixture to 50-80 °C and monitor by TLC.
Poor Quality Reagents Acetic anhydride can hydrolyze to acetic acid over time if exposed to moisture. The aniline may also be degraded.1. Use Fresh Reagents: Ensure your acetic anhydride and 2,4-dichloro-5-methoxyaniline are of high purity and have been stored properly.
Formation of Side Products

Q: My TLC shows multiple spots in addition to my starting material and desired product. What are these side products and how can I avoid them?

A: The formation of side products is a common issue. Identifying the likely impurities can guide your purification strategy.

Common Side Products and Prevention

Side Product Formation Mechanism Prevention & Mitigation
Diacetylated Aniline In the presence of a strong base and excess acetylating agent, a second acetyl group can be added to the nitrogen.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent, but avoid a large excess. 2. Moderate Base Strength: Avoid using overly strong bases that can deprotonate the newly formed amide.
Ring Acylation Products While less common for anilines due to the directing effect of the amino group, Friedel-Crafts acylation on the aromatic ring can occur under certain conditions, especially with a strong Lewis acid catalyst.1. Avoid Strong Lewis Acids: If a catalyst is needed, opt for milder options. 2. Protect the Amino Group: The acetylation itself serves to protect the amino group and deactivate the ring towards further electrophilic substitution.
Purification Challenges

Q: I have a crude product that is difficult to purify. What are the best methods for isolating pure this compound?

A: Recrystallization is the most effective method for purifying the solid product.[5] The key is selecting an appropriate solvent system.

Recrystallization Solvent Selection

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

Solvent/System Rationale Procedure
Ethanol/Water This compound is likely soluble in hot ethanol and insoluble in cold water. This solvent pair is often effective for acetanilides.[7]Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.[8]
Toluene Aromatic compounds often recrystallize well from toluene.Dissolve the crude product in a minimal amount of boiling toluene. Allow the solution to cool slowly.
Ethyl Acetate/Hexane A common solvent system for compounds of moderate polarity.Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane until the solution becomes turbid. Add a small amount of ethyl acetate to clarify, then cool slowly.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

  • To a solution of 2,4-dichloro-5-methoxyaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or toluene), add acetic anhydride (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

  • Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • On a silica gel TLC plate, spot the starting aniline, the reaction mixture, and a co-spot of both.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light. The product, this compound, should have a higher Rf value than the starting aniline.

Visualizing the Workflow

Diagram 1: General Workflow for Synthesis and Purification

Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start 2,4-dichloro-5-methoxyaniline reaction Acylation Reaction (Heating may be required) start->reaction reagents Acetic Anhydride (or Acetyl Chloride + Base) reagents->reaction quench Quench with Ice-Water reaction->quench filtration1 Vacuum Filtration quench->filtration1 crude Crude Product filtration1->crude recrystallize Recrystallization (e.g., Ethanol/Water) crude->recrystallize filtration2 Vacuum Filtration recrystallize->filtration2 pure Pure Product filtration2->pure analysis Characterization (Melting Point, NMR, IR) pure->analysis

Caption: A general workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield decision decision action action issue Low or No Yield decision1 Is the starting aniline consumed (by TLC)? issue->decision1 decision2 Are there multiple new spots on TLC? decision1->decision2 Yes action1 Increase reaction time or temperature. decision1->action1 No action3 Optimize reaction conditions to minimize side products. decision2->action3 Yes action4 Consider a more reactive acetylating agent (acetyl chloride). decision2->action4 No action2 Check reagent quality. Use fresh reagents. action1->action2

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

  • Department of Chemistry, University of California, Davis. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • Wentland, M. P., et al. (1998). The Regioselective Acylation Reactions of Imidazopyridines. HETEROCYCLES, 48(5), 1017.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Allen. (n.d.). Why does acylation of -NH2 of aniline reduces its activating effect?. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.... Retrieved from [Link]

  • Boussouf, A. (n.d.). PW N° 3 : Preparation and Characterization of Acetanilide 1. Objective To prepare acetanilide by acetylation of aniline using a. Retrieved from [Link]

  • Maqunga, N. P., et al. (2025). The yields and selectivity of products obtained from the acetylation of selected anilines with acetic anhydride in water.
  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

  • PubMed. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP.... Retrieved from [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • O'Connor, J. M. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. Retrieved from [Link]

  • Pearson+. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

  • PubMed. (2021). Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS. Retrieved from [Link]

  • SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2025).
  • ResearchGate. (n.d.). (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions.
  • ACS Publications. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions | The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Retrieved from [Link]nlm.nih.gov/pmc/articles/PMC6630454/)

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Technical Support Center: Synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the chemical principles behind them to ensure your synthesis is successful, reproducible, and pure.

Introduction: The Importance of this compound

This compound is a crucial building block in organic synthesis, most notably as a precursor to more complex molecules in medicinal chemistry. Its parent amine, 2,4-dichloro-5-methoxyaniline, is a key component in the synthesis of Bosutinib, a tyrosine kinase inhibitor. The acetylation of this aniline to form the target acetamide is a fundamental transformation. While seemingly straightforward, this N-acetylation reaction is subject to several side reactions and purification challenges that can impact yield and purity. This guide will help you navigate these common issues.

Core Reaction Pathway

The primary synthetic route involves the N-acetylation of 2,4-dichloro-5-methoxyaniline using an acetylating agent such as acetic anhydride or acetyl chloride. A base is often required to neutralize the acidic byproduct.

Byproduct_Formation cluster_conditions Conditions Favoring Byproduct SM 2,4-Dichloro-5- methoxyaniline Product N-acetyl Product (Desired) SM->Product + Ac₂O (Fast, Desired) Diacetyl N,N-Diacetyl Byproduct (Undesired) Product->Diacetyl + Ac₂O (Slower, Undesired) Reagent Acetic Anhydride (Ac₂O) Reagent->SM Reagent->Product cond1 • Large excess of Ac₂O cond2 • High Temperature cond3 • Prolonged Reaction Time

Caption: Kinetic pathways for desired product versus undesired byproduct formation.

Troubleshooting Guide

Observation / Problem Probable Cause(s) Recommended Action(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Starting amine is protonated (if using AcCl without a proper base). 3. Poor quality of starting materials.1. Monitor reaction by TLC until starting material is consumed. Consider a moderate increase in temperature. 2. Ensure at least one equivalent of a suitable base (e.g., NaOAc, pyridine, Et₃N) is used with acetyl chloride. 3. Verify the purity of 2,4-dichloro-5-methoxyaniline.
Multiple Spots on TLC 1. Presence of starting material, product, and diacetyl byproduct. 2. Decomposition of starting material or product.1. Use the identification guide in FAQ Q3. Optimize reaction conditions to favor mono-acetylation. 2. Re-evaluate reaction temperature and check for atmospheric contaminants (moisture, oxygen).
Product is an Oil or Gummy Solid 1. Presence of residual solvent (e.g., acetic acid). 2. Contamination with byproducts lowering the melting point.1. Ensure the product is thoroughly dried under vacuum. A co-evaporation with a non-polar solvent like toluene can help remove acetic acid. 2. Purify the crude product by recrystallization or column chromatography.
Purified Product Fails Characterization (NMR/MS) 1. Misidentification of byproduct as the main product. 2. Contamination with inorganic salts from workup.1. Re-examine analytical data, paying close attention to the number of acetyl protons in ¹H NMR. 2. Ensure aqueous washes are performed to remove salts like sodium acetate before final crystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis via Acetic Anhydride

This protocol is a self-validating system. The success of each step (dissolution, precipitation, filtration) provides confidence for proceeding to the next.

Materials:

  • 2,4-Dichloro-5-methoxyaniline (1.0 eq)

  • Glacial Acetic Acid

  • Acetic Anhydride (1.1 eq)

  • Sodium Acetate (NaOAc), anhydrous (1.2 eq)

  • Deionized Water

  • Ice Bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-5-methoxyaniline (1.0 eq).

  • Dissolution: Add glacial acetic acid (approx. 5-10 mL per gram of aniline) and stir until the aniline is fully dissolved. Causality: Acetic acid serves as a solvent that is compatible with the reaction conditions and reagents.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the solution. Follow immediately with the addition of anhydrous sodium acetate (1.2 eq). Causality: Sodium acetate acts as a base to activate the acetic anhydride and neutralize any trace strong acids, increasing the reaction rate and preventing unwanted side reactions.[1]

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-110 °C) and maintain for 1-2 hours. Monitor the reaction's progress by TLC.

  • Precipitation: Once the reaction is complete (disappearance of starting material on TLC), allow the flask to cool slightly. Carefully and slowly pour the warm reaction mixture into a beaker containing cold deionized water (approx. 20 volumes of the reaction mixture) while stirring vigorously.

  • Isolation: The product should precipitate as a white or off-white solid. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and sodium acetate.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

  • Deionized Water

Procedure:

  • Solvent Selection: Place a small amount of crude product in a test tube and add a small volume of ethanol. Heat to boiling. If it dissolves completely, it is a good primary solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot ethanol required for complete dissolution. Causality: Using the minimum volume of hot solvent ensures that the solution will be supersaturated upon cooling, leading to efficient crystallization and high recovery.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete the crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the pure crystals under vacuum. Characterize by melting point and spectroscopy.

References

  • WO 2019/186429 A1: A process for the preparation of bosutinib and its intermediates.
  • Chemistry LibreTexts : 1: Acetylation of Aniline (Experiment). Provides a standard laboratory procedure for aniline acetylation. [Link]

  • Pearson : Acylation of Aniline Explained. Discusses the use of acetylation to control the reactivity of aniline in electrophilic aromatic substitution. [Link]

  • Der Pharma Chemica : Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Discusses the role of bases in acetylation reactions. [Link]

  • Oregon State University Libraries : A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Provides historical context and investigation into diacetylation of aniline derivatives. [Link]

  • PubChem : 2,4-Dichloro-5-methoxyaniline. National Center for Biotechnology Information. [Link]

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Navigating the Purification of N-(2,4-Dichloro-5-methoxyphenyl)acetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for researchers encountering challenges with the purification of N-(2,4-Dichloro-5-methoxyphenyl)acetamide. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps to diagnose and resolve purity issues, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the purification of this compound, providing concise answers and directing you to more detailed sections of this guide.

Q1: What are the most likely impurities in my sample of this compound?

A1: Given the probable synthesis route via acetylation of 2,4-Dichloro-5-methoxyaniline, the most common impurities include:

  • Unreacted Starting Material: 2,4-Dichloro-5-methoxyaniline.

  • Reagent Residues: Acetic anhydride or acetyl chloride, and the byproduct acetic acid.

  • Side-Reaction Products: Although less common with controlled reaction conditions, diacetylated aniline derivatives are a possibility.

  • Residual Solvents: Solvents used in the reaction or initial work-up.

Q2: My recrystallization isn't working. The compound either "oils out" or doesn't crystallize at all. What should I do?

A2: "Oiling out" often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when there is a high concentration of impurities. If no crystals form, it could be due to using too much solvent, the compound being too soluble in the chosen solvent even at low temperatures, or the presence of impurities inhibiting crystal lattice formation. Our troubleshooting section provides a step-by-step guide to address these issues.

Q3: Which analytical techniques are best for assessing the purity of my compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting even trace levels of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your desired compound and can help identify unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Your Purification

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Visualizing the Troubleshooting Process

The following flowchart outlines the decision-making process when troubleshooting your purification.

G cluster_oiling Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting No Crystal Formation cluster_lowyield Troubleshooting Low Yield cluster_impure Troubleshooting Impure Product start Problem with Purification issue Identify the Issue start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oily product no_crystals No Crystals Form issue->no_crystals Clear solution low_yield Low Yield issue->low_yield Little solid obtained impure_product Product is Impure issue->impure_product Analytical data shows impurities oiling_solution1 Lower the temperature at which saturation occurs by adding more of the 'good' solvent. oiling_out->oiling_solution1 crystal_solution1 Reduce the volume of solvent by evaporation. no_crystals->crystal_solution1 yield_solution1 Ensure minimum amount of hot solvent was used for dissolution. low_yield->yield_solution1 impure_solution1 Perform a second recrystallization. impure_product->impure_solution1 oiling_solution2 Switch to a solvent system with a lower boiling point. oiling_solution1->oiling_solution2 oiling_solution3 Induce crystallization by scratching the flask or seeding with a pure crystal. oiling_solution2->oiling_solution3 crystal_solution2 Add an 'anti-solvent' (a solvent in which the compound is insoluble) dropwise. crystal_solution1->crystal_solution2 crystal_solution3 Induce crystallization by scratching or seeding. crystal_solution2->crystal_solution3 yield_solution2 Cool the solution for a longer period or to a lower temperature. yield_solution1->yield_solution2 yield_solution3 Recover product from the mother liquor by concentrating and re-cooling. yield_solution2->yield_solution3 impure_solution2 Consider a different solvent system for recrystallization. impure_solution1->impure_solution2 impure_solution3 Use column chromatography for purification. impure_solution2->impure_solution3

Caption: Troubleshooting workflow for purification issues.

In-Depth Technical Guide: Purification by Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Step 1: Solvent Selection - The Cornerstone of Success

The choice of solvent is the most critical step in a successful recrystallization. For a polar molecule like this compound, polar solvents are a good starting point.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemRationale & Suitability
Ethanol/Water Ethanol is a good "dissolving" solvent for many amides. Water acts as an "anti-solvent." This combination is often effective for moderately polar compounds.
Acetone/Hexane Acetone is a strong polar aprotic solvent, while hexane is nonpolar. This system offers a wide polarity range and can be fine-tuned for optimal crystallization.
Ethyl Acetate/Hexane A common mixture for compounds of intermediate polarity. Ethyl acetate dissolves the compound, and hexane is added to induce precipitation.

Experimental Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the chosen "dissolving" solvent (e.g., ethanol, acetone, ethyl acetate) dropwise at room temperature until the solid just dissolves.

  • If the solid dissolves readily at room temperature, the solvent is likely too good, and you will have poor recovery.

  • If the solid is sparingly soluble at room temperature, heat the test tube gently in a warm water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.

  • If crystallization is poor, you can try a mixed solvent system. Dissolve the compound in a minimal amount of the "good" solvent at its boiling point and then add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Step 2: The Recrystallization Workflow

The following diagram illustrates the general workflow for recrystallization.

G A Dissolve crude product in minimum hot solvent B Hot filtration (optional, to remove insoluble impurities) A->B C Slowly cool the filtrate B->C D Induce crystallization (if necessary) C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry the purified crystals F->G H Analyze purity (HPLC, NMR, MP) G->H

Caption: General recrystallization workflow.

Detailed Experimental Protocol for Recrystallization:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) to dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor which contains the dissolved impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Assessing Purity: Analytical Methodologies

Once you have your recrystallized product, it is essential to verify its purity.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for analyzing the purity of this compound.

Table 2: Suggested HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmA standard reverse-phase column suitable for a wide range of polar and non-polar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)A common mobile phase for reverse-phase chromatography. The acid helps to protonate any basic impurities (like the starting aniline) and improve peak shape.
Gradient Start with a lower percentage of acetonitrile and gradually increase it. A typical gradient might be 30-90% acetonitrile over 20 minutes.A gradient elution is useful for separating compounds with a range of polarities, ensuring that both polar and non-polar impurities are resolved from the main product peak.
Detection UV at 254 nmThe aromatic nature of the compound and its likely impurities should allow for strong UV absorbance at this wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of your purified product and identifying impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • Amide N-H: A broad singlet, typically between δ 7.5-8.5 ppm.

  • Aromatic Protons: Two singlets in the aromatic region (δ 6.8-7.5 ppm), corresponding to the two protons on the dichloromethoxyphenyl ring.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.

  • Acetyl Protons (-COCH₃): A sharp singlet around δ 2.2 ppm.

The presence of signals corresponding to 2,4-Dichloro-5-methoxyaniline (which would lack the acetyl singlet and have a different aromatic proton pattern) would indicate incomplete reaction or inefficient purification.

References

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Retrieved from [Link]

  • PubMed. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). Retrieved from [Link]

  • Resonance. (2023, February). Green Acetylation of Primary Aromatic Amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Retrieved from [Link]

  • Scribd. (n.d.). Acetanilide - Solubility. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • gsrs.ncats.nih.gov. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

  • University of Washington. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • The Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Chromatography Online. (n.d.). Pharmaceuticals | Application Notes | LCGC International. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]

  • Chromatography Online. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved from [Link]

  • PubMed. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • Bernard M. Baruch College. (n.d.). purification by crystallization. Retrieved from [Link]

  • Cerritos College. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

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N-(2,4-Dichloro-5-methoxyphenyl)acetamide synthesis reaction optimization parameters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are working with or optimizing this important synthetic transformation. As a key intermediate in the synthesis of various pharmaceutical compounds, including the tyrosine kinase inhibitor Bosutinib, achieving a high-yield, high-purity synthesis of this molecule is critical.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry. Our goal is to empower you to diagnose issues, optimize your reaction parameters, and achieve consistent, successful results.

Reaction Overview: The Acylation of 2,4-Dichloro-5-methoxyaniline

The most common and direct route to this compound is the nucleophilic acyl substitution reaction between 2,4-dichloro-5-methoxyaniline and an acetylating agent. The reaction involves the nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the acetyl source.

The choice of acetylating agent is a critical first step in optimization. Acetic anhydride is frequently used due to its moderate reactivity and the fact that the byproduct, acetic acid, is easily removed.[1] Acetyl chloride is more reactive but generates corrosive hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic unless a scavenger base is used.[2]

Reaction_Mechanism R_aniline 2,4-Dichloro-5-methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate R_aniline->Intermediate Nucleophilic Attack R_anhydride Acetic Anhydride (Electrophile) R_anhydride->Intermediate Product This compound Intermediate->Product Collapse of Intermediate (Loss of Leaving Group) Byproduct Acetic Acid Intermediate->Byproduct

Caption: General mechanism for the acylation of the aniline starting material.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction: The electron-withdrawing effects of the two chlorine atoms on the aniline ring decrease the nucleophilicity of the amine group, slowing the reaction down compared to simpler anilines.

    • Solution: Increase the reaction time and/or temperature. Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC). A slightly higher temperature (e.g., 50-70°C) can significantly improve the reaction rate.[3] Using a more potent acylating agent like acetyl chloride can also drive the reaction to completion, but requires careful management of the HCl byproduct.

  • Protonation of Starting Material: If an acid (like HCl from acetyl chloride or trace acid impurities) is present, it will protonate the aniline's amino group, forming an ammonium salt. This salt is not nucleophilic and will not react.

    • Solution: Add a non-nucleophilic base to the reaction mixture. For reactions with acetic anhydride, adding a mild base like sodium acetate can help.[4] For reactions with acetyl chloride, a tertiary amine base like triethylamine or pyridine is essential to scavenge the generated HCl.

  • Hydrolysis of the Acylating Agent: Acetic anhydride and especially acetyl chloride can react with water. If your solvent or starting materials are not sufficiently dry, your acylating agent will be consumed by this side reaction.

    • Solution: Ensure your glassware is oven-dried and use an anhydrous solvent. While some procedures for similar reactions use water as a solvent, they rely on a specific pH and buffering to function.[4][5] For optimization, starting with anhydrous conditions is recommended.

  • Product Loss During Workup: The product, this compound, has moderate solubility. Significant amounts can be lost if the incorrect solvent or volumes are used during extraction or recrystallization.

    • Solution: After quenching the reaction, ensure you extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[6] When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[7]

Question 2: My final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a pure white solid?

Answer: Discoloration typically points to the presence of oxidized impurities.

  • Cause: Anilines, particularly under heating or exposure to air, are prone to oxidation, which forms highly colored polymeric impurities. This can happen to any unreacted starting material during the reaction or workup.

  • Prevention & Solution:

    • Use High-Purity Starting Material: Ensure your 2,4-dichloro-5-methoxyaniline is as pure as possible. If it is already discolored, consider purifying it by recrystallization or column chromatography before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially if long reaction times or high temperatures are required.

    • Purification: The most effective way to remove colored impurities is through recrystallization. Activated carbon (charcoal) can be added during the hot dissolution step of recrystallization. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration through a pad of celite. Be cautious with the amount of charcoal, as it can also adsorb some of your product.

Question 3: I'm seeing multiple spots on my TLC plate even after the reaction should be complete. How do I identify them and purify my product?

Answer: A complex TLC profile indicates either an incomplete reaction or the formation of side products.

  • Identification:

    • Spotting Standards: Always spot your TLC plate with the pure starting material alongside the reaction mixture to identify unreacted aniline.

    • Expected Product: The product amide is significantly less polar than the starting aniline. Therefore, the product spot (this compound) should have a higher Rf value (travel further up the plate) than the starting material spot.

    • Possible Side Products: A spot at the baseline could indicate the aniline hydrochloride salt. A faint spot near the product could be a related impurity.

  • Purification Strategy:

    • Recrystallization: This is the most efficient method for removing small amounts of impurities if a suitable solvent system is found (e.g., ethanol/water, ethyl acetate/hexanes). It is highly effective at removing unreacted starting material and baseline impurities.

    • Column Chromatography: If recrystallization fails to yield a pure product, flash column chromatography is the definitive solution.[8] A gradient of ethyl acetate in hexanes is a typical starting point for eluting N-aryl acetamides. This will allow for the separation of compounds with very similar polarities.

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction parameters for this synthesis?

A: The optimal parameters depend on your specific scale and purity requirements. However, a well-balanced starting point is summarized in the table below.

ParameterRecommended Range/ValueRationale & Impact on Reaction
Starting Materials 2,4-dichloro-5-methoxyanilineThe nucleophile. Purity is crucial for a clean reaction.
Acylating Agent Acetic Anhydride (1.1 - 1.5 eq.)Good balance of reactivity and ease of handling. A slight excess ensures the reaction goes to completion.
Solvent Acetic Acid, THF, or Ethyl AcetateAcetic acid can serve as both solvent and catalyst. THF is a good aprotic solvent for this reaction type.[9]
Temperature 25°C - 70°CRoom temperature may be sufficient, but gentle heating (50-70°C) often improves the rate and yield significantly.[3]
Base (Optional) Sodium Acetate or TriethylamineNot always necessary with acetic anhydride, but can be added to neutralize any acidic impurities. Essential if using acetyl chloride.[2][4]
Reaction Time 1 - 6 hoursHighly dependent on temperature and substrate reactivity. Monitor by TLC to determine completion.

Q: How should I monitor the reaction's progress effectively?

A: Thin Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of 30-50% ethyl acetate in hexanes is a good starting point.

  • Visualization: Use a UV lamp (254 nm) for visualization, as the aromatic rings of both the starting material and product are UV-active.

  • Interpretation: The reaction is complete when the spot corresponding to the starting aniline (lower Rf) has been completely consumed and a new, single spot for the product (higher Rf) has appeared.

Q: What safety precautions should be taken during this experiment?

A: Standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Reagent Handling: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood. The chlorinated aniline starting material should be handled with care, avoiding inhalation and skin contact.

  • Waste Disposal: Dispose of all chlorinated organic waste in the designated hazardous waste container.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound using acetic anhydride.

Materials:

  • 2,4-Dichloro-5-methoxyaniline (1.0 eq.)

  • Acetic Anhydride (1.2 eq.)

  • Glacial Acetic Acid (as solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloro-5-methoxyaniline (1.0 eq.) in glacial acetic acid (approx. 5 mL per gram of aniline).

  • Addition of Reagent: While stirring, add acetic anhydride (1.2 eq.) to the solution dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-70°C and stir. Monitor the reaction progress by TLC every 30-60 minutes until the starting aniline spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid.

  • Aqueous Workup (Optional): For higher purity, the crude solid can be dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude solid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure, white crystalline solid.

  • Characterization: Dry the final product under vacuum and characterize by determining its melting point and acquiring NMR spectra to confirm its identity and purity.

Experimental_Workflow start_end start_end process process check check purify purify A 1. Dissolve Aniline in Acetic Acid B 2. Add Acetic Anhydride A->B C 3. Heat Reaction (60-70°C) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench in Ice Water D->E Complete F 6. Isolate Crude Solid (Filtration) E->F G 7. Recrystallize F->G H 8. Dry & Characterize (MP, NMR) G->H

Caption: A typical experimental workflow for the synthesis and purification.

References

  • Sheehan, J. C. (2018, February 28). The Amide Functional Group. Master Organic Chemistry. Retrieved from [Link]

  • Koreeda, M. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • World Intellectual Property Organization. (2019, October 3). WO 2019/186429 A1. Google Patents.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • MDPI. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids.... Retrieved from [Link]

  • YouTube. (2021, April 13). acetylation aniline. Retrieved from [Link]

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Technical Support Center: Synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding this specific amide synthesis, focusing on the mechanistic rationale behind potential side reactions and offering field-proven troubleshooting strategies.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the production of various pharmaceutical compounds, most notably as an intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib. The primary synthetic route involves the N-acylation of 2,4-dichloro-5-methoxyaniline with an acetylating agent, typically acetic anhydride or acetyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will provide in-depth solutions to these potential issues.

Below is a diagram illustrating the primary synthetic pathway.

Synthesis_of_this compound aniline 2,4-Dichloro-5-methoxyaniline product This compound aniline->product Acylation acetylating_agent Acetic Anhydride or Acetyl Chloride acetylating_agent->product

Caption: Primary synthesis route for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low Yield of the Desired Product

Question: I am getting a low yield of this compound. What are the possible causes and how can I improve it?

Answer: A low yield can stem from several factors, primarily incomplete reaction or product loss during workup. Let's break down the potential causes and solutions:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using at least a stoichiometric equivalent of the acetylating agent. A slight excess (1.1-1.2 equivalents) of acetic anhydride or acetyl chloride can drive the reaction to completion.

    • Inadequate Reaction Time or Temperature: While the reaction is often rapid, particularly with acetyl chloride, ensure you are allowing sufficient time for the reaction to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the reaction is sluggish, gentle heating may be required, but be cautious as this can also promote side reactions.

    • Poor Quality Reagents: Acetic anhydride can hydrolyze to acetic acid over time. Ensure you are using fresh or properly stored reagents.

  • Product Loss During Workup:

    • Precipitation/Crystallization: The product is a solid. Ensure complete precipitation from the reaction mixture, which can often be achieved by adding the reaction mixture to cold water. Cooling the mixture in an ice bath can further decrease the solubility of the product, maximizing its recovery.[1]

    • Filtration: Use appropriate filtration techniques (e.g., vacuum filtration) to collect the solid product and wash it with cold water to remove water-soluble impurities.

Protocol for a Standard Acetylation Reaction: [1]

Step Procedure
1. Dissolve 1 equivalent of 2,4-dichloro-5-methoxyaniline in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane).
2. Add 1.1-1.2 equivalents of acetic anhydride.
3. If using an inert solvent, add a base like pyridine (1.1-1.2 equivalents) to neutralize the acetic acid byproduct.[2]
4. Stir the reaction at room temperature and monitor its progress using TLC.
5. Upon completion, pour the reaction mixture into cold water to precipitate the product.

| 6. | Collect the solid by vacuum filtration, wash with cold water, and dry. |

FAQ 2: Presence of Starting Material in the Final Product

Question: My final product is contaminated with the starting material, 2,4-dichloro-5-methoxyaniline. How can I remove it?

Answer: The presence of unreacted starting material is a common issue. Here's how to address it:

  • Reaction Optimization: As mentioned in FAQ 1, ensure the reaction goes to completion by using a slight excess of the acetylating agent and allowing for adequate reaction time.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for removing small amounts of starting material. A suitable solvent system (e.g., ethanol/water) can be used. The desired acetamide is typically less soluble than the starting aniline in such systems, especially when cold.

    • Acid Wash: During the workup, an acid wash (e.g., with dilute HCl) can be employed. The basic starting aniline will be protonated to form a water-soluble salt and will be removed into the aqueous phase, while the neutral acetamide product remains in the organic phase. Be cautious with this method, as prolonged exposure to strong acid can lead to hydrolysis of the product (see FAQ 4).

FAQ 3: Formation of an Unexpected Byproduct

Question: I have an unexpected byproduct with a higher molecular weight than my desired product. What could it be?

Answer: A common, though often minor, byproduct in the acylation of anilines is the diacetylated product, N-acetyl-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

Side_Reactions aniline 2,4-Dichloro-5-methoxyaniline product This compound aniline->product Desired Acylation product->aniline Hydrolysis diacetylated N,N-Diacetylated Product product->diacetylated Over-acylation

Caption: Potential side reactions in the synthesis.

  • Mechanism of Diacylation: This occurs when the initially formed acetamide is further acylated. The lone pair on the amide nitrogen, although less nucleophilic than the starting aniline's amino group, can still react with a highly reactive acetylating agent, especially under forcing conditions (e.g., high temperature, large excess of acetylating agent). The presence of ortho substituents on the aniline ring can sometimes facilitate diacetylation.

  • Prevention and Removal:

    • Control Reaction Conditions: Avoid high temperatures and a large excess of the acetylating agent.

    • Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and may be less prone to causing diacylation.[3]

    • Purification: The diacetylated product can typically be removed by recrystallization or column chromatography.

FAQ 4: Product Degradation Over Time or During Workup

Question: I suspect my product is degrading. Is this compound susceptible to degradation?

Answer: Yes, the amide bond in your product can be susceptible to hydrolysis, especially under acidic or basic conditions, which regenerates the starting aniline and acetic acid.[4]

  • Mechanism of Hydrolysis:

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, leading to the cleavage of the C-N bond.

    • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The leaving group is the aniline anion, which is then protonated by the solvent.

  • Minimizing Hydrolysis:

    • Neutral Workup: Whenever possible, aim for a neutral workup. If an acid or base wash is necessary, perform it quickly and at a low temperature.

    • Storage: Store the final product in a cool, dry, and neutral environment.

Summary of Key Parameters and Troubleshooting

ParameterRecommendationRationale
Acetylating Agent Acetic anhydride is often preferred for better control; acetyl chloride is more reactive but can lead to more side products.[3]To balance reaction rate with selectivity.
Stoichiometry Use a slight excess (1.1-1.2 eq.) of the acetylating agent.To drive the reaction to completion.
Base Use of a non-nucleophilic base like pyridine is recommended when using acetyl chloride.To neutralize the HCl byproduct and drive the equilibrium.[2]
Temperature Typically room temperature. Gentle heating may be applied if the reaction is slow, but monitor for byproduct formation.To avoid over-acylation and other side reactions.
Workup Quenching with cold water is standard. Use acid/base washes judiciously to avoid product hydrolysis.To ensure product precipitation and purity.
Purification Recrystallization (e.g., from ethanol/water) is the primary method for achieving high purity.To remove unreacted starting materials and byproducts.

References

  • National Council of Educational Research and Training. (n.d.). Amines. In Chemistry Part II Textbook for Class XII. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Acetanilide? Synapse. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Pharmaffiliates. (n.d.). 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

  • ResearchGate. (2015, October 16). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

  • SynThink. (n.d.). Bosutinib EP Impurities and Related Compounds. Retrieved from [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Here, we address common challenges that can lead to low yields and provide scientifically grounded solutions to enhance the efficiency and reproducibility of your synthesis.

Understanding the Reaction: The Acylation of 2,4-Dichloro-5-methoxyaniline

The preparation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4-dichloro-5-methoxyaniline attacks the electrophilic carbonyl carbon of an acetylating agent. The success of this reaction hinges on the nucleophilicity of the aniline, the reactivity of the acetylating agent, and the careful control of reaction conditions to minimize side reactions.

Below is a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide: Low Yield in this compound Synthesis

Section 1: Starting Materials and Reagents

Question 1: My reaction has failed to initiate or shows very low conversion. What are the likely issues with my starting materials?

Answer:

The purity and integrity of your starting materials are paramount. Here are the primary aspects to investigate:

  • Purity of 2,4-Dichloro-5-methoxyaniline: The presence of impurities in the aniline can significantly hinder the reaction. It is crucial to assess the purity of your starting material.

    • Recommended Action: Analyze the 2,4-dichloro-5-methoxyaniline using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1][2][3][4][5] If impurities are detected, purification by recrystallization or column chromatography may be necessary.

  • Activity of the Acetylating Agent: Common acetylating agents include acetic anhydride and acetyl chloride. These reagents are susceptible to hydrolysis.

    • Causality: Moisture in the air or solvent can hydrolyze the acetylating agent to acetic acid, which is a much weaker acylating agent. This reduces the effective concentration of your active reagent.

    • Recommended Action: Use freshly opened or distilled acetylating agents. Ensure that all glassware is thoroughly dried, and conduct the reaction under anhydrous conditions, for example, under a nitrogen or argon atmosphere.[6][7]

  • Solvent Quality: The solvent must be anhydrous and free of impurities that could react with the starting materials.

    • Recommended Action: Use a freshly opened bottle of an appropriate anhydrous solvent or dry the solvent using standard laboratory procedures (e.g., distillation over a suitable drying agent).

Section 2: Reaction Conditions

Question 2: My Thin Layer Chromatography (TLC) analysis shows multiple spots, including unreacted starting material and several unidentified byproducts. How can I optimize the reaction conditions?

Answer:

The formation of multiple products points towards incomplete reaction or the occurrence of side reactions. Fine-tuning your reaction conditions is key to improving the yield and purity of the desired product.

  • Inadequate Temperature: Acylation reactions may require specific temperature ranges for optimal performance.

    • Causality: If the temperature is too low, the reaction rate may be too slow to go to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to the degradation of starting materials or products and promote side reactions.

    • Recommended Action: Monitor the reaction progress by TLC.[8] If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).[9]

  • Role and Stoichiometry of the Base: A base is often crucial in acylation reactions, especially when using acetyl chloride.[10][11][12][13]

    • Causality: When using acetyl chloride, hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine or triethylamine, is added to neutralize the generated acid.[10][14]

    • Recommended Action: Ensure at least a stoichiometric amount of a suitable base is used. The choice of base can also influence the reaction rate; for instance, pyridine can also act as a nucleophilic catalyst.[11]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion.

    • Recommended Action: Monitor the reaction to completion using TLC. The disappearance of the limiting starting material is a good indicator that the reaction is finished.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_sm 1. Verify Starting Material Purity & Reagent Activity start->check_sm check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Evaluate Work-up & Purification start->check_workup sm_impure Impure Starting Material or Inactive Reagent check_sm->sm_impure Issue Identified suboptimal_cond Suboptimal Temperature, Time, or Base Stoichiometry check_conditions->suboptimal_cond Issue Identified loss_during_workup Product Loss During Extraction or Purification check_workup->loss_during_workup Issue Identified purify_sm Purify Starting Materials / Use Fresh Reagents sm_impure->purify_sm adjust_cond Adjust Temperature, Time, or Base Amount suboptimal_cond->adjust_cond optimize_workup Modify Extraction or Recrystallization Protocol loss_during_workup->optimize_workup end Improved Yield purify_sm->end adjust_cond->end optimize_workup->end

Caption: A general workflow for troubleshooting low yield.

Section 3: Work-up and Purification

Question 3: I seem to be losing a significant amount of my product during the work-up and purification steps. How can I minimize these losses?

Answer:

Product loss during isolation and purification is a common contributor to low overall yield. Here are some key areas to focus on:

  • Extraction Efficiency: Inefficient extraction can leave a substantial portion of your product in the aqueous layer.

    • Recommended Action: Perform multiple extractions with a suitable organic solvent. Ensure the pH of the aqueous layer is adjusted appropriately to ensure the amide product is in its neutral form and preferentially partitions into the organic layer. Breaking up any emulsions that form is also critical.

  • Recrystallization Solvent: The choice of solvent for recrystallization is crucial for obtaining a pure product with high recovery.[15][16][17][18][19]

    • Causality: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17] If the product is too soluble in the cold solvent, recovery will be low.

    • Recommended Action: Perform small-scale solvent screening to identify the optimal solvent or solvent mixture for recrystallization. Ensure the solution is fully saturated at the higher temperature and allowed to cool slowly to maximize crystal formation.

  • Hydrolysis of the Product: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[20][21][22][23]

    • Causality: During work-up, prolonged exposure to strong acids or bases can revert the product back to the starting aniline and acetic acid.

    • Recommended Action: Minimize the time the product is in contact with strongly acidic or basic aqueous solutions. Use milder conditions where possible and avoid excessive heating during these steps.

Key Reaction Parameters and Their Impact on Yield

ParameterPotential Issue if Not OptimizedRecommended ActionScientific Rationale
Purity of 2,4-Dichloro-5-methoxyaniline Side reactions, incomplete conversion.Verify purity via HPLC, GC-MS, or NMR. Purify if necessary.Impurities can interfere with the reaction or act as catalysts for side reactions.
Activity of Acetylating Agent Low reactivity, incomplete conversion.Use fresh or distilled reagents. Maintain anhydrous conditions.[6][7]Acetylating agents are prone to hydrolysis, reducing their efficacy.
Reaction Temperature Slow reaction rate or product degradation.Monitor reaction by TLC and adjust temperature accordingly.[9]Provides the necessary activation energy without promoting decomposition.
Presence and Amount of Base Protonation of the starting amine, halting the reaction.Use at least a stoichiometric amount of a suitable base (e.g., pyridine).[10][11][12][13]Neutralizes the acidic byproduct, keeping the aniline nucleophilic.
Reaction Time Incomplete reaction.Monitor the reaction to completion by TLC.[8]Ensures all starting material has been converted to the product.
Work-up Procedure Product loss during extraction or hydrolysis.Perform multiple extractions and avoid prolonged exposure to harsh pH.Maximizes product recovery and minimizes degradation.
Recrystallization Solvent Poor recovery of the purified product.Screen for a solvent that provides good differential solubility.[15][16][17][18][19]Ensures efficient crystallization and high recovery of the pure product.

Reaction Mechanism and Potential Pitfalls

The following diagram illustrates the general mechanism for the N-acylation of 2,4-dichloro-5-methoxyaniline with an acetylating agent (in this case, acetyl chloride) and highlights potential points of failure.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products cluster_pitfalls Potential Pitfalls Aniline 2,4-Dichloro-5-methoxyaniline (Nucleophile) Attack Nucleophilic Attack Aniline->Attack Pitfall1 Aniline Protonation: Reaction stops if no base is present. Aniline->Pitfall1 AcCl Acetyl Chloride (Electrophile) AcCl->Attack Pitfall2 Hydrolysis of Acetyl Chloride: Reduces electrophile concentration. AcCl->Pitfall2 Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Pitfall3 Steric Hindrance: May slow down the nucleophilic attack. Attack->Pitfall3 Elimination Elimination of Cl- Tetrahedral->Elimination Deprotonation Deprotonation by Base Elimination->Deprotonation Product This compound Deprotonation->Product Byproduct Protonated Base + Cl- Deprotonation->Byproduct

Caption: Mechanism of N-acylation and potential failure points.

Frequently Asked Questions (FAQs)

Q1: Can I use acetic acid directly as the acetylating agent? A: While possible, direct acylation with acetic acid is generally much less efficient than using more reactive derivatives like acetic anhydride or acetyl chloride. It typically requires higher temperatures and longer reaction times, which can lead to more side products.

Q2: My 2,4-dichloro-5-methoxyaniline is a dark-colored solid. Will this affect my reaction? A: Dark coloration often indicates the presence of oxidized impurities. These impurities can potentially interfere with the reaction and contaminate your final product. It is advisable to purify the starting material, for example, by recrystallization, before use.

Q3: Is it possible for the acetylation to occur on the aromatic ring instead of the nitrogen? A: Under the conditions typically used for N-acylation, reaction at the nitrogen is significantly favored due to the high nucleophilicity of the amino group. Friedel-Crafts acylation on the aromatic ring requires a Lewis acid catalyst and would likely not compete significantly under standard N-acylation conditions.[24][25]

Q4: How can I be sure my product is this compound and not an isomer? A: The structure of your final product should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. Comparing the obtained spectra with literature data or predicted spectra will confirm the identity of the product.

Q5: What is the effect of the chloro and methoxy substituents on the reactivity of the aniline? A: The two chloro groups are electron-withdrawing and will decrease the nucleophilicity of the aniline nitrogen, making it less reactive than aniline itself. The methoxy group is electron-donating, which will partially offset the effect of the chloro groups. The steric hindrance from the ortho-chloro group may also slow the reaction rate.[26][27][28][29][30]

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • ResearchGate. TLC analysis for time course of acylation, reactants ratio effect and.... [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Reddit. What is the role of pyridine in the acetylations of alcohols?. [Link]

  • Study.com. Acylation Overview, Mechanism & Agents. [Link]

  • Dalton Transactions. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

  • Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

  • ResearchGate. The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]

  • YouTube. Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Organic Chemistry Portal. Anhydride synthesis. [Link]

  • YouTube. acylation of amines. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • TutorChase. Why do some organic reactions need anhydrous conditions?. [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • YouTube. Friedel-Crafts Acetylation. [Link]

  • PubMed. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

  • AK Lectures. Hydrolysis of Amides. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • NCERT. Amines. [Link]

  • Save My Exams. (2023). Acylation Mechanism. [Link]

  • Chemistry LibreTexts. Reactions of Anhydrides. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]

  • Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol?. [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemical Communications. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Organic Syntheses. ... is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min. [Link]

  • PMC. Nα Selective Acetylation of Peptides. [Link]

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  • University of Calgary. Ch20 : Amide hydrolysis. [Link]

  • askIITians. (2023). Pyridine acts as a base and a solvent in the acylation of amines. It. [Link]

  • Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Khan Academy. (2010). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. [Link]

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  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]

Sources

N-(2,4-Dichloro-5-methoxyphenyl)acetamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for N-(2,4-Dichloro-5-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability and degradation challenges encountered during experimental work. Given that specific public data on this compound is limited, this document provides a framework for investigating its stability based on the chemical principles of its structural motifs: a substituted N-phenylacetamide core. We will explore potential degradation pathways and provide robust methodologies for you to perform stability-indicating studies in your own laboratory.

Our approach is grounded in the principles of forced degradation, as outlined in regulatory guidelines like the International Council for Harmonisation (ICH) Q1A guidelines. This will empower you to proactively identify potential liabilities of the molecule and develop stable formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical functional groups in this compound that might be susceptible to degradation?

A1: The molecule's structure suggests three primary areas of potential instability:

  • Amide Bond: The acetamide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2,4-dichloro-5-methoxyaniline and acetic acid.[1]

  • Aromatic Ring & Substituents: The dichlorinated methoxyphenyl ring is electron-rich due to the methoxy group, which can make it susceptible to oxidative degradation. The chlorine atoms are generally stable but can be involved in more complex degradation pathways under harsh conditions.

  • Methoxy Group: Ether linkages, such as the methoxy group, can be cleaved under strongly acidic conditions, typically requiring harsh reagents like hydroiodic acid, but this is less common under standard experimental conditions.

Q2: What are the recommended storage conditions for this compound?

A2: Based on general handling procedures for similar aromatic acetamide compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][4] Protection from light is also advisable to prevent potential photolytic degradation. For long-term storage, refrigeration at 2-8°C is a common practice for preserving the integrity of research compounds.[5]

Q3: I am observing the appearance of a new peak in my HPLC analysis after leaving my sample in solution on the benchtop. What could be the cause?

A3: The appearance of a new peak suggests degradation. Given the structure, the most likely cause for degradation in a solution at ambient temperature would be hydrolysis of the amide bond, especially if the solvent is not neutral or contains trace amounts of acid or base. To confirm this, you should analyze the sample by LC-MS to determine the mass of the new peak. If it corresponds to 2,4-dichloro-5-methoxyaniline, then hydrolysis is the confirmed pathway.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of stock solution 1. Prepare fresh stock solutions in a suitable, inert solvent (e.g., DMSO, anhydrous ethanol) immediately before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Periodically check the purity of the stock solution by HPLC.The amide bond can hydrolyze over time in protic or aqueous solvents, reducing the concentration of the active compound and generating impurities that may have different biological activities.
Photodegradation 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure of the compound to light during experimental manipulations.Aromatic compounds can be susceptible to photolytic degradation, where light energy promotes reactions that can alter the molecule's structure and activity.
Issue 2: Unexpected side products in a synthesis reaction involving this compound.
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction with strong acids or bases 1. If the reaction conditions are strongly acidic or basic, consider using milder reagents or protecting groups. 2. Monitor the reaction at lower temperatures to minimize side reactions.The amide linkage is the most probable site of degradation under these conditions, leading to cleavage of the molecule.
Oxidative degradation 1. If using oxidizing agents, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add an antioxidant if it does not interfere with the desired reaction.The electron-rich aromatic ring can be susceptible to oxidation, leading to the formation of phenolic or quinone-like byproducts.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understanding the intrinsic stability of a molecule.[6] These studies involve subjecting the compound to a range of stress conditions that are more severe than standard storage conditions.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of this compound (e.g., 1 mg/mL in acetonitrile/water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (Solid, 80°C) prep->thermal Expose to photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose to quench Quench reaction (neutralize if needed) acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc HPLC-UV Analysis (Assay and % Degradation) quench->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms Characterize Peaks

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Protocol for Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Stress: Incubate the solution at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: For each aliquot, neutralize the acid with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

(Note: Similar protocols would be followed for basic, oxidative, thermal, and photolytic stress, using the appropriate stressor as indicated in the diagram above.)

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid or Base) cluster_oxidation Oxidation parent This compound C₁₀H₉Cl₂NO₂ hydrolysis_prod1 2,4-Dichloro-5-methoxyaniline C₇H₇Cl₂NO parent:f0->hydrolysis_prod1:f0 Amide Cleavage hydrolysis_prod2 Acetic Acid C₂H₄O₂ oxidation_prod Oxidized Species (e.g., N-oxide, hydroxylated ring, or quinone-like structures) parent:f0->oxidation_prod:f0 Oxidative Attack

Caption: Potential degradation pathways of the target molecule.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[7][8][9]

Recommended HPLC Method Parameters (Starting Point)
Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileProvides good peak shape and is compatible with MS detection.
Gradient Start at 30% B, ramp to 95% B over 20 minutesA gradient elution is necessary to separate the parent compound from potentially more polar (hydrolysis products) or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or PDA detectorThe aromatic ring should have a strong UV chromophore. A PDA detector allows for peak purity analysis.
Column Temp. 30°CProvides reproducible retention times.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

References

  • MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Pharmaffiliates. (n.d.). 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Retrieved from [Link]

  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. Retrieved from [Link]9678/)

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Managing exothermic reactions in N-(2,4-Dichloro-5-methoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) like Bosutinib.[1] The focus of this document is the critical management of the exothermic acylation of 2,4-dichloro-5-methoxyaniline, a step that poses significant safety and scalability challenges if not properly controlled.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations grounded in chemical principles and actionable solutions.

Q1: What makes the acylation of 2,4-dichloro-5-methoxyaniline to form this compound a potentially hazardous reaction?

A1: The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This process forms a highly stable amide bond, a transformation that is significantly exothermic (releases a large amount of heat).

Without adequate control, this liberated heat can increase the reaction rate, which in turn liberates more heat, creating a dangerous feedback loop. This can lead to a thermal runaway , characterized by a rapid, uncontrolled rise in temperature and pressure, potentially causing the solvent to boil violently and breach the reaction vessel.[2]

Q2: I have several options for acylating agents. How does the choice of reagent affect the exotherm and overall process safety?

A2: The choice of acylating agent is a primary factor in determining the reaction's thermal profile. The reactivity of the agent correlates directly with the potential rate of heat generation.

Acylating AgentActivating GroupRelative Reactivity & Exotherm RiskKey Considerations
Acetyl Chloride Chloride (Excellent Leaving Group)High Extremely rapid, often violent reaction with amines. Generates corrosive HCl gas as a byproduct. Requires a stoichiometric amount of base to neutralize HCl, which can create a heterogeneous mixture and complicate heat transfer.
Acetic Anhydride Acetate (Good Leaving Group)Moderate to High A very common and effective reagent.[3] The reaction is less vigorous than with acetyl chloride but still highly exothermic. Generates acetic acid as a byproduct, which typically does not require a separate base for quenching.
Cyanoacetic Acid + Coupling Agent e.g., Carbodiimide (DCC, DIC)Low to Moderate This method involves in-situ activation of the carboxylic acid.[4][5] The exotherm is generally easier to manage as the reaction rate is often limited by the formation of the active ester. However, coupling agents can be expensive and introduce byproducts (e.g., ureas) that require removal during workup.

As a best practice, less reactive agents like acetic anhydride or activated carboxylic acids are preferred for larger-scale operations as they provide a wider margin for error in temperature control.

Q3: What are the critical early warning signs of an impending thermal runaway?

A3: Vigilant monitoring is key to preventing accidents. The primary indicators of a developing thermal runaway include:

  • Uncontrolled Temperature Rise: The reaction temperature increases even after the cooling bath is lowered or external cooling is maximized.

  • Accelerating Temperature Increase: The rate of temperature rise (dT/dt) is not linear but begins to accelerate.

  • Pressure Buildup: A sudden increase in the pressure reading on a manometer or pressure gauge.

  • Vigorous Off-Gassing or Boiling: The reaction mixture begins to bubble or boil more vigorously than expected, even if the bulk temperature is below the solvent's boiling point (indicating localized hot spots).

  • Physical Changes: Noticeable changes in the color or viscosity of the reaction mixture that deviate from the established procedure.

Q4: I am designing my experiment. What proactive measures should I implement to guarantee control over the exotherm?

A4: A multi-layered approach is essential for safely managing the reaction's heat output.

  • Mode of Reagent Addition: Never add the aniline to the bulk acylating agent. The safest method is the controlled, semi-batch addition of the acylating agent to the solution of 2,4-dichloro-5-methoxyaniline. This ensures the reactive agent is the limiting reagent at all times, preventing its accumulation.[6]

  • Adequate Cooling: Employ a cooling system with sufficient capacity. For lab scale, an ice-water or ice-salt bath is standard. For larger scales, a cryostat or jacketed reactor with a circulating coolant is necessary. Ensure the cooling bath is in place and at the target temperature before starting the addition.

  • Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent increases the overall thermal mass of the system. This provides a larger heat sink to absorb the energy released, buffering against rapid temperature spikes.

  • Agitation: Efficient stirring is critical. It ensures that the added reagent is dispersed quickly and that heat is transferred efficiently from the reaction mixture to the vessel walls and into the cooling medium, preventing the formation of dangerous localized hot spots.[2][7]

  • Lower Initial Temperature: Starting the addition at a low temperature (e.g., 0-5 °C) provides a larger safety margin before the reaction temperature can reach a hazardous level.[8]

Q5: My reaction temperature is rising uncontrollably despite my cooling bath! What is the emergency procedure?

A5: Immediate and decisive action is required. Follow this troubleshooting workflow:

G start Temperature Spike Detected (T > T_setpoint + 5°C) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., Add Dry Ice to Bath) stop_addition->enhance_cooling check_agitation Verify Agitation (Is stirrer working?) enhance_cooling->check_agitation decision_control Is Temperature Decreasing? check_agitation->decision_control quench Emergency Quench: Add pre-chilled, inert anti-solvent (e.g., Toluene) decision_control->quench No   monitor Continue Monitoring Until Stable decision_control->monitor  Yes quench->monitor evacuate If Quench Fails: Alert Others & Evacuate quench->evacuate If pressure rises uncontrollably

Emergency response workflow for a thermal event.

Q6: How does poor temperature control impact reaction yield and purity?

A6: Elevated temperatures can activate alternative reaction pathways, leading to a range of impurities and reducing the yield of the desired product. For this specific synthesis, potential side reactions exacerbated by high temperatures include:

  • Degradation: The starting material or product may be thermally labile and degrade under harsh conditions.

  • Byproduct Formation: The acylating agent (especially acetic anhydride) can undergo side reactions at high temperatures.

  • Color Body Formation: Overheating often leads to the formation of colored impurities that can be difficult to remove during crystallization.

Maintaining the recommended temperature range is therefore not just a safety imperative but also crucial for achieving high purity and yield.

Q7: I need to scale this synthesis from 5 grams to 250 grams. Can I just multiply all reagents and timings by 50?

A7: Absolutely not. This is a common and dangerous misconception. The ability to dissipate heat does not scale linearly with volume. As the reactor size increases, the surface-area-to-volume ratio decreases dramatically. This means a larger reactor has proportionally less surface area to remove the heat generated by its much larger volume.

Before scaling up, it is essential to perform a safety assessment, ideally using Reaction Calorimetry .[9][10] This technique measures the heat flow of the reaction in real-time in a small, controlled reactor.[11] It provides critical data for a safe scale-up, such as:

  • Total Heat of Reaction (ΔHrxn): The total energy that will be released.

  • Heat Flow (q): The rate of heat generation.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. A high ΔTad is a significant red flag.

This data allows you to engineer the scale-up process properly, for example, by calculating the required addition time of the reagent to ensure the reactor's cooling system is never overwhelmed.[12]

Experimental Protocols

Protocol 1: Controlled Laboratory Synthesis of this compound (5g Scale)

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood. A risk assessment must be performed before starting any experiment.

Materials:

  • 2,4-dichloro-5-methoxyaniline (5.0 g, 26.0 mmol)

  • Acetic Anhydride (2.8 mL, 29.9 mmol, 1.15 eq)

  • Ethyl Acetate (50 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • 50 mL pressure-equalizing dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Setup: Assemble the glassware and purge with nitrogen.

  • Dissolution: To the three-necked flask, add 2,4-dichloro-5-methoxyaniline (5.0 g) and ethyl acetate (50 mL). Stir until all solids are dissolved.

  • Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Reagent Preparation: Charge the dropping funnel with acetic anhydride (2.8 mL).

  • Controlled Addition: Add the acetic anhydride dropwise to the stirred aniline solution over a period of 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C during the addition. Adjust the addition rate as necessary.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour.

  • Workup:

    • Slowly add 30 mL of saturated sodium bicarbonate solution to quench any remaining acetic anhydride. (Caution: CO₂ evolution).

    • Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate (2 x 30 mL) and then brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane).

References

  • World Intellectual Property Organization. (2019). A PROCESS FOR THE PREPARATION OF BOSUTINIB. (Patent No. WO 2019/186429 A1).
  • Shultz, G. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (Patent No. CN102952037A).
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

  • Uppu, R. M., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Retrieved from [Link]

  • HWS Labortechnik Mainz. (n.d.). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heats of Reactions and Calorimetry. Retrieved from [Link]

  • Chen, G., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology.
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Polymer Science. (n.d.). Reaction Calorimetry. Retrieved from [Link]

  • Williams, M. J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. Retrieved from [Link]

  • ACS Publications. (2020). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. Chemistry of Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of aniline acetylation reaction. Retrieved from [Link]

  • YouTube. (2022). Preventing Thermal Runaway Propagation in Lithium Ion Battery Packs Using a Phase Change Composite. Retrieved from [Link]

  • Science.gov. (n.d.). calorimetry studies revealed: Topics by Science.gov. Retrieved from [Link]

  • Apicule. (n.d.). 2-Cyano-n-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3) API Intermediate Manufacturers. Retrieved from [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • MDPI. (2023). Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. Retrieved from [Link]

  • YouTube. (2020). Acetylation of aniline. Retrieved from [Link]

  • YouTube. (n.d.). Chemistry Essentials: Understanding Calorimetry. Retrieved from [Link]

  • Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Lab Session 9, Experiment 8: Calorimetry, Heat of Reaction. Retrieved from [Link]

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N-(2,4-Dichloro-5-methoxyphenyl)acetamide purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical intermediate. The purity of this compound is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This guide provides in-depth, experience-driven answers to common purification challenges, ensuring you can achieve the highest standards of purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems encountered during the purification of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Question 1: After synthesis and initial workup, my crude product is a discolored (yellow/brown) solid. How can I remove the color impurities?

Answer: Discoloration in the crude product typically arises from two main sources: residual starting materials and polymeric or oxidized byproducts formed during the reaction. The primary starting material, 2,4-dichloro-5-methoxyaniline, can oxidize over time to form colored impurities.

Causality & Solution Pathway:

  • Activated Carbon Treatment (Charcoal): This is the most effective first step for removing bulk color. Activated carbon has a high surface area and adsorbs large, flat, aromatic, colored molecules.

    • Mechanism: The planar structure and π-system of colored impurities allow for strong van der Waals interactions with the surface of the activated carbon, effectively trapping them.

    • Protocol: During the hot dissolution step of recrystallization, add a small amount (typically 1-2% w/w relative to your crude product) of activated carbon to the solution. Hold the solution at temperature for 5-10 minutes with gentle swirling. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Caution: Adding charcoal to a boiling solution can cause violent bumping. Always cool the solution slightly before addition.

  • Recrystallization: A carefully chosen solvent system will leave many colored impurities in the mother liquor.

    • Solvent Choice: Solvents like ethanol or ethyl acetate are often effective. The goal is to use a solvent where the desired compound is significantly less soluble at low temperatures than at high temperatures, while the impurity remains soluble even when cold.

  • Silica Gel Plug Filtration: If discoloration persists after recrystallization, a quick filtration through a short plug of silica gel can be effective.

    • Procedure: Dissolve the product in a minimum amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Pass this solution through a 2-3 inch plug of silica gel in a Hirsch or Büchner funnel, eluting with the same solvent. The more polar, colored impurities will often be retained at the top of the silica.

Question 2: My yield is very low after performing a recrystallization. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a common issue that can almost always be traced back to the choice of solvent or the specific technique used.

Potential Causes & Solutions:

  • Cause A: Incorrect Solvent Choice. The solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: Perform a systematic solvent screen. A good recrystallization solvent will fully dissolve the compound when hot but allow for significant crystal formation upon cooling. Refer to the table below for guidance. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, one in which it is not) can be highly effective. A common example is Ethanol/Water or Ethyl Acetate/Hexane.

  • Cause B: Using Too Much Solvent. Using an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.

    • Solution: During the dissolution step, add the hot solvent portion-wise (in small increments) to the crude product until it just dissolves. This ensures you are at the saturation point and will maximize crystal recovery upon cooling.

  • Cause C: Premature Crystallization. If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities (like charcoal), the product will crash out along with the impurities.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. This can be done by placing it in an oven or by passing hot solvent through it immediately before filtering your product solution.

  • Cause D: Incomplete Crystallization. The product may require more time or lower temperatures to fully crystallize.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30-60 minutes. For some compounds, further cooling in a freezer may be beneficial. Gently scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation and induce crystallization.

Workflow for Yield Optimization

G cluster_0 Troubleshooting Low Recrystallization Yield Start Low Yield Observed CheckSolvent Was too much solvent used? Start->CheckSolvent CheckCooling Was cooling period sufficient? CheckSolvent->CheckCooling No Optimize Optimize solvent volume and cooling protocol in next batch CheckSolvent->Optimize Yes CheckMotherLiquor Analyze mother liquor via TLC CheckCooling->CheckMotherLiquor Yes CheckCooling->Optimize No Rework Combine mother liquors from several batches & re-purify CheckMotherLiquor->Rework Significant product remains CheckMotherLiquor->Optimize Minimal product remains

Caption: Decision tree for troubleshooting low recrystallization yield.

Question 3: My TLC plate shows a persistent impurity spot very close to my product spot. How can I separate them?

Answer: When impurities have similar polarity to the product, simple recrystallization may not be sufficient. This situation requires a purification technique with higher resolving power, such as column chromatography.

Solution: Flash Column Chromatography

  • Principle of Separation: Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (solvent). The product and impurity will travel down the column at different rates based on their relative affinities for the silica gel (a polar stationary phase). Less polar compounds travel faster, while more polar compounds are retained longer.

  • Solvent System Selection: The key to a successful separation is choosing the right mobile phase (eluent).

    • TLC Analysis: Use TLC to find a solvent system that gives good separation between your product spot and the impurity spot. You are aiming for a product Rf (retention factor) of approximately 0.25-0.35 for optimal column separation. A common starting point for compounds like this is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate).

    • Example: If your product and impurity are both running near the solvent front in 100% Ethyl Acetate, you need a less polar system. Try 50:50 Hexane:Ethyl Acetate. If they are both stuck at the baseline, you need a more polar system.

  • Column Packing and Loading:

    • Slurry Packing: Pack the column with a slurry of silica gel in your starting, non-polar solvent to ensure a homogenous, air-free column bed.

    • Dry Loading: For best results, pre-adsorb your crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening and leads to sharper separation.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent to recover your highly purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected starting materials and potential impurities from the synthesis of this compound?

A1: The standard synthesis involves the acylation of 2,4-dichloro-5-methoxyaniline.

  • Starting Material: 2,4-dichloro-5-methoxyaniline.

  • Reagent: Typically acetyl chloride or acetic anhydride.

  • Common Impurities:

    • Unreacted 2,4-dichloro-5-methoxyaniline.

    • Acetic acid or hydrochloric acid (if not fully quenched/washed).

    • Diacylated byproducts (less common).

    • Hydrolysis product: The amide bond can be susceptible to cleavage under harsh acidic or basic conditions, reverting to the starting aniline[1].

Q2: What is the best way to assess the purity of my final product?

A2: A combination of methods should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. While there is extensive data for the related cyano-acetamide (m.p. 180-181 °C)[2][3], you should establish a benchmark for your pure this compound and compare subsequent batches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. The presence of unexpected signals in the spectrum can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from any impurities and calculating the area percentage of each peak[4].

Q3: Can you provide a general-purpose protocol for recrystallizing this compound?

A3: Certainly. This protocol is a robust starting point.

Experimental Protocol: Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., Ethanol or Ethyl Acetate - see table below)

  • Activated Carbon (optional, for color removal)

  • Celite® (optional, for filtering fine particles)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass funnel (short-stemmed) and fluted filter paper

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • (Optional) Decolorization: Remove the flask from the heat. Once boiling subsides, add a small scoop of activated carbon. Place the flask back on the hot plate and gently swirl at temperature for 5-10 minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Data Table: Solvent Selection Guide
SolventSuitability for RecrystallizationRationale & Comments
Ethanol ExcellentHigh solubility when hot, low solubility when cold. Good for forming well-defined crystals.
Ethyl Acetate Very GoodA common solvent for similar acetamides. Its moderate polarity is effective at excluding both highly polar and non-polar impurities. The related cyano-compound is effectively purified from ethyl acetate[2][3].
Isopropanol GoodSimilar properties to ethanol but less volatile.
Water Poor (as a single solvent)The compound is likely to have very low solubility in water. However, it is excellent as an "anti-solvent" in a two-solvent system (e.g., Ethanol/Water).
Hexane/Heptane Poor (as a single solvent)The compound is likely insoluble. Useful as an anti-solvent or for washing the final product to remove non-polar grease or oils.
Dichloromethane PoorTends to dissolve the compound too well even when cold, leading to low recovery. Useful as a solvent for column chromatography.
Purification Workflow Diagram

G cluster_1 Purification of this compound Crude Crude Product (from synthesis) Dissolve 1. Dissolve in minimal hot solvent Crude->Dissolve Charcoal 2. Add Activated Carbon (optional) Dissolve->Charcoal HotFilter 3. Hot Filtration Charcoal->HotFilter Crystallize 4. Cool Slowly (Crystallization) HotFilter->Crystallize Insoluble Impurities\n(discarded) Insoluble Impurities (discarded) HotFilter->Insoluble Impurities\n(discarded) Isolate 5. Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Dry 6. Dry under Vacuum Isolate->Dry Mother Liquor\n(contains soluble impurities) Mother Liquor (contains soluble impurities) Isolate->Mother Liquor\n(contains soluble impurities) Pure Pure Product (>98% Purity) Dry->Pure

Caption: Standard workflow for purification via recrystallization.

References

  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE synthesis. Chemicalbook.
  • Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. ChemRxiv.
  • WO/2019/186429 A PROCESS FOR THE PREPARATION OF BOSUTINIB.
  • This compound. Chutai Biotechnology.
  • WO 2019/186429 A1 - A process for the preparation of bosutinib.
  • New Synthetic Process for Bosutinib.
  • Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox c
  • 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE | 846023-24-3. Chemicalbook.
  • This compound.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.

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Technical Support Center: Optimizing Recrystallization of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of N-(2,4-Dichloro-5-methoxyphenyl)acetamide via recrystallization. Here, we address common challenges and provide systematic, evidence-based solutions to optimize your solvent systems and experimental workflow.

Understanding the Molecule: this compound

Before selecting a solvent, it is crucial to analyze the structural characteristics of the target molecule, this compound. Its key features include:

  • Aromatic Ring: A substituted benzene ring, which contributes to its relatively nonpolar character.

  • Amide Group (-CONH-): A polar functional group capable of hydrogen bonding.

  • Ether Group (-OCH3): A moderately polar group.

  • Dichloro Substituents (-Cl): These electron-withdrawing groups add to the molecule's overall polarity.

This combination of polar and nonpolar functionalities suggests that a solvent of intermediate polarity, or a mixed solvent system, will likely be most effective for recrystallization. The principle of "like dissolves like" is a foundational concept in solvent selection.[1]

Solvent Selection and Optimization

The ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2][3][4][5] This temperature-dependent solubility is key to achieving a high recovery of pure crystals upon cooling.[3][5]

Recommended Solvents for Initial Screening

Based on the structure of this compound, the following solvents are recommended for initial small-scale screening. For amides, polar solvents are often a good starting point.[6]

SolventTypeBoiling Point (°C)Rationale for Use
Ethanol Polar Protic78Often effective for compounds with hydrogen bonding capabilities.
Isopropanol Polar Protic82Similar to ethanol but can offer different solubility characteristics.
Acetonitrile Polar Aprotic82A good choice for many amide purifications.[6]
Ethyl Acetate Intermediate Polarity77Can be effective for molecules with mixed polarity.
Toluene Nonpolar111Less likely to be a primary solvent but can be useful in a mixed-solvent system. Its higher boiling point should be noted for safety and to avoid the compound "oiling out".[7]
Water Polar Protic100Unlikely to be a good single solvent due to the aromatic ring, but can be an excellent "anti-solvent" in a mixed system with a more soluble solvent like ethanol or acetone.
The Power of Mixed Solvent Systems

If a single solvent does not provide the desired solubility profile, a mixed solvent system is an excellent alternative.[8][9] This typically involves a "soluble solvent" in which the compound is highly soluble and a miscible "insoluble solvent" (or "anti-solvent") in which the compound is poorly soluble.[8][9][10]

Common Miscible Pairs to Consider:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

Experimental Protocols

Step-by-Step Solvent Screening Protocol
  • Place a small, known amount of your crude this compound (e.g., 20-30 mg) into several small test tubes.

  • To each tube, add a different solvent from the screening table dropwise at room temperature, gently agitating after each addition. Note the solubility at ambient temperature. An ideal solvent will not dissolve the compound well at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a good quantity of well-formed crystals.

General Recrystallization Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product choose_solvent Choose Solvent System (Single or Mixed) start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filtration Optional cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with a Minimum of Ice-Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: General workflow for recrystallization.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the recrystallization of this compound and how to resolve them.

Q1: My compound will not dissolve, even in a large amount of hot solvent.

  • A1: The solvent may be too nonpolar. The amide and ether functionalities of your molecule require a solvent with some degree of polarity. If you are using a nonpolar solvent like hexane or toluene alone, it may not be sufficient.

    • Solution: Switch to a more polar solvent such as ethanol, isopropanol, or ethyl acetate. Alternatively, if you wish to continue with the nonpolar solvent, create a mixed solvent system by adding a small amount of a more polar, miscible solvent (e.g., adding acetone to a toluene solution) until the compound dissolves.

Q2: No crystals are forming, even after cooling the solution in an ice bath.

  • A2: This is a common problem and can be due to two primary reasons: either too much solvent was used, or the solution is supersaturated.

    • Solution 1 (Too much solvent): If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form.[1][11] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[12] You can test if significant compound remains in the mother liquor by dipping a glass rod into the solution and letting the solvent evaporate; a large residue indicates that concentration is needed.[12]

    • Solution 2 (Supersaturation): If the solution is supersaturated, crystal growth needs to be induced. You can do this by:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for other molecules to crystallize upon.

Q3: My product has "oiled out" instead of forming crystals.

  • A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the compound is highly impure, which can depress its melting point.[11][12] Oiled out products are often impure because the oil can preferentially dissolve impurities.[12][13]

    • Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point, and then allow the solution to cool much more slowly.[11][12] You can achieve slower cooling by leaving the flask on a hot plate that is turned off, or by insulating the flask.

    • Solution 2: Change your solvent system. Choose a solvent with a lower boiling point, or adjust the ratio of your mixed solvent system. For instance, if you are using an ethanol/water system, try adding more ethanol.

Q4: The yield of my recrystallized product is very low.

  • A4: A low yield can result from several factors.

    • Reason 1: Using too much solvent. As discussed in Q2, an excessive volume of solvent will keep more of your product dissolved in the mother liquor, even at low temperatures.[1][12]

    • Reason 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, some of your product may crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.

    • Reason 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a significant portion of your product.[1]

    • Solution: To recover more product, you can collect the filtrate (the "mother liquor") and evaporate a portion of the solvent to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

Decision-Making Flowchart for Solvent Selection

G cluster_rt Room Temperature Test cluster_heat Heating Test cluster_cool Cooling Test start Start: Small-Scale Solubility Test rt_dissolve Dissolves in Solvent at RT? start->rt_dissolve heat_dissolve Dissolves when Heated? rt_dissolve->heat_dissolve No reject_rt Reject Solvent (Too Soluble) rt_dissolve->reject_rt Yes cool_crystal Forms Crystals on Cooling? heat_dissolve->cool_crystal Yes reject_heat Reject Solvent (Insoluble) heat_dissolve->reject_heat No accept Good Candidate Solvent cool_crystal->accept Yes consider_mixed Consider for Mixed Solvent System cool_crystal->consider_mixed No

Caption: Decision-making flowchart for solvent selection.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization1. Web.pdx.edu. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Crystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • This compound. PubChem. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]

  • Guide for crystallization. University of Florida. [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. PubChem. [Link]

  • SOP: CRYSTALLIZ
  • Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]

  • Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. PubMed. [Link]

  • 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. Aakash Chemistry. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Chemistry Crystallization. Sathee Jee. [Link]

  • 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). Manus Aktteva Biopharma LLP. [Link]

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Validation & Comparative

A Comparative Guide to Purity Analysis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the meticulous verification of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide, a key intermediate in various synthetic pathways. We will explore an optimized HPLC method, juxtapose it with alternative analytical techniques, and provide the experimental data and protocols necessary for informed decision-making by researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity for this compound

This compound (CAS No. 65182-98-1) is a substituted aromatic amide whose utility in synthetic chemistry demands stringent purity control.[1][2] Impurities, which can arise from starting materials, by-products, or degradation, can significantly impact the yield, safety, and efficacy of subsequent reactions and final products. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental aspect of scientific integrity.

Optimized HPLC Method for Purity Determination

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. For a molecule like this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's moderate polarity.

Rationale for Method Development

The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of aromatic compounds.[3] A gradient elution is employed to ensure the timely elution of the main peak while also providing sufficient resolution to separate it from both early-eluting polar impurities and late-eluting non-polar impurities. The mobile phase, a combination of acetonitrile and water, offers excellent UV transparency and solvating properties. A photodiode array (PDA) detector is selected for its ability to monitor multiple wavelengths simultaneously, aiding in peak purity assessment and identification of co-eluting impurities.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 40% B

    • 20-25 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute with the initial mobile phase (60:40 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute with Mobile Phase s2->s3 s4 Filter s3->s4 h1 Inject Sample s4->h1 h2 Gradient Elution on C18 Column h1->h2 h3 PDA Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Area Purity d1->d2 d3 Assess Peak Purity d1->d3

Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, a comprehensive understanding of a compound's purity profile often benefits from orthogonal methods. Below is a comparison of HPLC with other common analytical techniques.

FeatureHPLC-PDAGC-MS1H NMRDSC
Principle Differential partitioning between a stationary and mobile phase.Separation based on volatility and mass-to-charge ratio.Nuclear magnetic resonance of protons.Measurement of heat flow during melting.
Primary Use Quantitative purity and impurity profiling.Identification and quantification of volatile impurities.Structural elucidation and quantification of major components.Determination of absolute purity of highly pure crystalline solids.
Selectivity High, tunable with mobile phase and column chemistry.Very high, based on both retention time and mass spectrum.High, provides detailed structural information.Dependent on the formation of a eutectic system.
Sensitivity High (ng range)Very high (pg range)Moderate (µg-mg range)Lower, best for impurities >0.1%
Quantification Requires reference standards for accurate impurity quantification.Can provide semi-quantitative data without standards.Quantitative with an internal standard.Provides absolute purity without a specific standard for the main component.
Sample Throughput HighModerateLowModerate

Experimental Data Comparison

To illustrate the utility of these methods, a sample of this compound was analyzed using the optimized HPLC method and compared with Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Differential Scanning Calorimetry (DSC).

Analytical MethodResult
HPLC-PDA Purity: 99.5% (by area normalization). One major impurity detected at 0.3%.
GC-MS Confirmed the presence of the main peak. Detected a trace amount of a volatile impurity identified as 2,4-dichloro-5-methoxyaniline (a potential starting material).
¹H NMR Spectrum consistent with the structure of this compound. Integration of signals suggested a purity of >99%.
DSC Sharp melting endotherm observed. Purity calculated as 99.7 ± 0.2 mol%.

In-Depth Look at Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally useful for identifying volatile and semi-volatile impurities that may not be readily apparent by HPLC. For this compound, this technique is particularly adept at detecting residual starting materials or low molecular weight by-products.

Experimental Protocol: GC-MS

  • Instrumentation: GC system with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: 40-450 amu.

Purity_Analysis_Logic Start Purity Assessment of This compound HPLC HPLC-PDA (Primary Method) Start->HPLC GCMS GC-MS (Volatile Impurities) Start->GCMS NMR ¹H NMR (Structural Confirmation) Start->NMR DSC DSC (Absolute Purity) Start->DSC Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report DSC->Report

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is an indispensable tool for structural confirmation and can be used for quantitative analysis (qNMR) with the inclusion of an internal standard. It provides a holistic view of the proton-containing species in the sample.

Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): Maleic acid.

  • Procedure: A known mass of the sample and the internal standard are dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The purity is calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that can determine the absolute purity of a highly crystalline compound based on the van't Hoff equation of melting point depression.[4][5][6][7][8] It is a primary method, meaning it does not require a reference standard of the analyte.

Experimental Protocol: DSC

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pan: Hermetically sealed aluminum pans.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 1 °C/min from 100 °C to 200 °C.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and trustworthy assessment of this compound purity, a multi-faceted approach is recommended. While the optimized reversed-phase HPLC method serves as a robust primary tool for routine quality control and impurity profiling, orthogonal techniques like GC-MS, NMR, and DSC provide invaluable complementary information. GC-MS excels at identifying volatile impurities, NMR confirms the structural integrity and can provide quantitative data, and DSC offers a measure of absolute purity for highly pure, crystalline samples. By integrating these methods, researchers and drug development professionals can ensure the highest quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Mancilla, J., Valdes, E., & Gil, L. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European journal of drug metabolism and pharmacokinetics, 14(3), 241–244. [Link]

  • ResearchGate. Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. [Link]

  • ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Linsinger, T. P. J., et al. (2005). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. Accreditation and Quality Assurance, 10(7), 354-358. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Pharmacognosy Journal. GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]

  • Global Substance Registration System. This compound. [Link]

  • Journal of AOAC International. Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. [Link]

  • Pharmaffiliates. Bosutinib-impurities. [Link]

  • PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]

  • Mettler Toledo. DSC purity determination. [Link]

  • PubMed. Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. [Link]

  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]

  • The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

  • ResearchGate. Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • National Center for Biotechnology Information. Nanoparticle-assisted strategies in mass spectrometry-based metabolite analysis: recent advances across analytical workflow. [Link]

  • Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

  • Semantic Scholar. Validated Selective HPLC–DAD Method for the Simultaneous Determination of Diclofenac Sodium and Lidocaine Hydrochloride in Pre. [Link]

  • Pharmaffiliates. 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. [Link]

  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. [Link]

  • PubMed. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]

  • SpectraBase. Acetamide, N-benzyl-2-(4-methoxyphenyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • ResearchGate. Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons. [Link]

Sources

1H NMR and 13C NMR characterization of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

For professionals in chemical research and drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic compounds in solution. This guide provides an in-depth analysis and comparative characterization of this compound, a substituted acetanilide, using ¹H and ¹³C NMR spectroscopy. We will delve into the rationale behind spectral assignments, compare the data to a relevant analogue, and provide standardized protocols for data acquisition.

The Imperative of Spectroscopic Verification

In any synthetic workflow, particularly in pharmaceutical development, verifying the identity and purity of a target molecule is paramount. Side reactions, isomeric impurities, or residual starting materials can compromise experimental outcomes. This compound (CAS No: 65182-98-1)[1] presents a specific substitution pattern on the phenyl ring that gives rise to a unique and predictable NMR fingerprint. Understanding this fingerprint is key to its confident identification.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the structure dictates a relatively simple spectrum, characterized by sharp singlets, which simplifies interpretation.

Predicted ¹H NMR Spectrum and Rationale

Based on established chemical shift principles and data from structurally similar compounds, we can predict the ¹H NMR spectrum with high confidence. A particularly useful analogue is 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, for which experimental data in DMSO-d₆ is available.[2] While the acetyl group differs, the substitution pattern on the aromatic ring is identical, making the aromatic and methoxy proton shifts directly comparable.

  • Aromatic Protons (H-3 and H-6) : The pentasubstituted aromatic ring contains two remaining protons. Due to their separation by other substituents, no spin-spin coupling is expected between them. Therefore, each will appear as a distinct singlet.

    • H-6 : This proton is positioned between a chlorine atom and the acetamido group. It is expected to be the most downfield of the aromatic signals. In the cyano-analogue, a singlet appears at δ 7.66 ppm .[2] A similar value is expected here.

    • H-3 : This proton is situated between a chlorine and a methoxy group. It will appear as a singlet at a slightly higher field than H-6. The cyano-analogue shows this signal at δ 7.58 ppm .[2]

  • Amide Proton (-NH-) : The chemical shift of the amide proton is highly dependent on the solvent, concentration, and temperature due to its involvement in hydrogen bonding. In a non-polar solvent like CDCl₃, it typically appears as a broad singlet between δ 7.0-8.5 ppm.[3] However, in a hydrogen-bond accepting solvent like DMSO-d₆, its signal shifts significantly downfield. For the cyano-analogue in DMSO-d₆, the amide proton is observed as a sharp singlet at δ 10.00 ppm , a value typical for secondary amides in this solvent.[2]

  • Methoxy Protons (-OCH₃) : The three protons of the methoxy group are equivalent and are shielded by the oxygen atom. They are isolated from other protons, thus appearing as a sharp singlet. The experimental value for the cyano-analogue is δ 3.84 ppm , which is a standard chemical shift for an aryl methoxy group.[2]

  • Acetyl Methyl Protons (-COCH₃) : These three equivalent protons on the methyl group of the acetamido moiety will present as a sharp singlet. Data for the parent compound, acetanilide, shows this peak at approximately δ 2.18 ppm in CDCl₃.[3] A similar value is anticipated for the target molecule.

Visualizing the Structure

Caption: Structure of this compound with key protons labeled.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.

Predicted ¹³C NMR Spectrum and Rationale

The molecule possesses 9 distinct carbon atoms, and thus 9 signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts can be estimated by starting with the known values for acetanilide and factoring in the substituent chemical shift (SCS) effects of the two chloro and one methoxy groups.

  • Carbonyl Carbon (-C=O) : The carbonyl carbon of an amide is typically found significantly downfield. For acetanilide, this signal is at δ 169.5 ppm .[4] This environment is distant from the ring substituents, so a similar shift is expected.

  • Aromatic Carbons (C1-C6) : The chemical shifts of these carbons are influenced by the interplay of inductive and resonance effects of the substituents.

    • C1 (ipso- to -NHAc) : The acylamino group is electron-donating by resonance but the nitrogen is inductive, leading to a complex effect. In acetanilide, the ipso-carbon is at δ 138.2 ppm .[4]

    • C2 & C4 (Cl-substituted) : Chlorine is an electron-withdrawing group inductively but a weak resonance donor. It generally causes a downfield shift of the carbon it is attached to. We expect these signals in the δ 125-135 ppm range.

    • C5 (Methoxy-substituted) : The methoxy group is a strong resonance donor, causing significant shielding (upfield shift) of the ortho and para carbons. However, for the ipso-carbon (C5), the deshielding effect of the oxygen atom dominates, placing this signal far downfield, likely in the δ 145-155 ppm range.

    • C3 & C6 (C-H) : The chemical shifts of these carbons will be influenced by all adjacent substituents. Their exact positions require more detailed analysis or spectral prediction software but are expected in the typical aromatic region of δ 110-130 ppm .

  • Methoxy Carbon (-OCH₃) : This aliphatic carbon is deshielded by the attached oxygen and typically appears around δ 55-60 ppm .

  • Acetyl Methyl Carbon (-COCH₃) : This carbon is relatively shielded and appears far upfield. For acetanilide, its resonance is at δ 24.1 ppm .[4] A nearly identical shift is predicted here.

Comparative Analysis: The Influence of Substituents

To appreciate the electronic effects of the chloro and methoxy groups, it is instructive to compare the expected spectral data for this compound with that of the unsubstituted parent molecule, acetanilide.

Assignment Acetanilide [3][4]This compound (Predicted) Rationale for Shift Differences
¹H NMR (ppm)
-NH- (in CDCl₃)~7.15 (br s)~7.5-8.5 (br s)Electron-withdrawing Cl groups decrease electron density on the ring and N, deshielding the amide proton.
Aromatic H7.0-7.5 (m)H-3: ~7.6 (s)H-6: ~7.7 (s)The highly substituted ring removes complex coupling. Strong deshielding from Cl atoms and anisotropic effects shift protons downfield.
-OCH₃N/A~3.8 (s)Introduction of the methoxy group.
-COCH₃~2.18 (s)~2.2 (s)Minimal change expected as this group is remote from the ring substituents.
¹³C NMR (ppm)
-C=O169.5~169Remote from ring, minimal effect.
Aromatic C120.4 - 138.2~110 - 155Significant shifts due to the strong inductive withdrawal of Cl and the potent resonance donation of the OCH₃ group, expanding the chemical shift range.
-OCH₃N/A~57Introduction of the methoxy group.
-COCH₃24.1~24Remote from ring, minimal effect.

Standardized Experimental Protocols

To ensure data reproducibility and quality, adherence to a standardized protocol is essential.

Sample Preparation
  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid interfering signals.[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers often reference the residual solvent peak).

  • Cap the NMR tube and gently invert several times to ensure the solution is homogeneous.

NMR Data Acquisition Workflow

cluster_pre Pre-Acquisition cluster_acq Data Acquisition cluster_post Post-Acquisition SamplePrep Sample Preparation (10-20 mg in 0.6 mL solvent) Insert Insert Sample into Magnet SamplePrep->Insert Lock Lock on Solvent Deuterium Signal Insert->Lock Shim Shim Magnet for Homogeneity Lock->Shim H1_Acq Acquire ¹H Spectrum (e.g., 16 scans) Shim->H1_Acq C13_Acq Acquire ¹³C Spectrum (e.g., 1024 scans) H1_Acq->C13_Acq FT Fourier Transform (FID to Spectrum) C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Assign Spectral Assignment Integrate->Assign

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide, a substituted acetanilide of interest in various chemical and pharmaceutical research domains. While this compound may serve as a synthetic intermediate or a reference standard, its unambiguous identification and quantification are crucial for ensuring the quality, safety, and efficacy of downstream applications.

This guide will delve into the predicted mass spectral behavior of this compound under different ionization techniques, compare its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide detailed experimental protocols to support your analytical endeavors.

Understanding the Analyte: this compound

This compound is an aromatic amide with a molecular formula of C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol .[1][2] Its structure, featuring a dichlorinated phenyl ring, a methoxy group, and an acetamide side chain, dictates its physicochemical properties and, consequently, its behavior in a mass spectrometer. The presence of two chlorine atoms is a key feature that will produce a characteristic isotopic signature in the mass spectrum.

Mass Spectrometry Analysis: A Tale of Two Ionization Techniques

The choice of ionization technique is a critical first step in developing a robust mass spectrometry method. Here, we compare the predicted outcomes of a "hard" ionization technique, Electron Ionization (EI), with a "soft" ionization technique, Electrospray Ionization (ESI).

Electron Ionization (EI): Unveiling the Structural Fingerprint

Electron Ionization is a high-energy process that induces extensive fragmentation of the analyte molecule.[3] This fragmentation is highly reproducible and creates a unique "fingerprint" that is invaluable for structural elucidation and library matching.

Predicted Fragmentation Pattern of this compound under EI:

The mass spectrum of this compound under EI is expected to exhibit a series of characteristic fragments. The molecular ion (M⁺˙) will appear as a cluster of peaks due to the presence of the two chlorine isotopes (³⁵Cl and ³⁷Cl). The approximate 3:1 natural abundance of these isotopes will result in M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks with a relative intensity ratio of approximately 9:6:1.[4]

Key predicted fragmentation pathways include:

  • Alpha-Cleavage of the Amide Bond: Cleavage of the C-N bond is a common fragmentation pathway for amides. This would result in the formation of the acetyl cation (CH₃CO⁺) at m/z 43 and the 2,4-dichloro-5-methoxyaniline radical cation at m/z 191 (and its isotopic peaks at m/z 193 and 195).

  • Loss of a Chlorine Atom: The expulsion of a chlorine radical from the molecular ion is a favorable process for chlorinated aromatic compounds, leading to a fragment ion at m/z 198 (and its isotopic peak at m/z 200).[5]

  • Loss of Ketene: A characteristic fragmentation of N-phenylacetamides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a rearrangement, which would also lead to the 2,4-dichloro-5-methoxyaniline radical cation at m/z 191/193/195.

  • Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 218/220/222, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 190/192/194.

M [C₉H₉Cl₂NO₂]⁺˙ m/z 233/235/237 Molecular Ion F1 [C₇H₆Cl₂NO]⁺ m/z 191/193/195 M->F1 - CH₂CO F2 [C₂H₃O]⁺ m/z 43 M->F2 - C₇H₆Cl₂NO F3 [C₉H₉ClNO₂]⁺ m/z 198/200 M->F3 - Cl F4 [C₈H₆Cl₂NO]⁺ m/z 218/220/222 M->F4 - CH₃ F5 [C₇H₆Cl₂N]⁺˙ m/z 190/192/194 F4->F5 - CO Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC IonSource EI Ion Source (Ionization & Fragmentation) GC->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Sample Sample Injection LC Liquid Chromatograph (Separation) Sample->LC IonSource ESI Ion Source (Ionization) LC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

Sources

Infrared spectroscopy of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Infrared Spectroscopy of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Introduction

This compound is a substituted aromatic amide, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation and quality control of such molecules, providing a unique vibrational fingerprint based on their functional groups and overall structure.

This guide provides a detailed analysis of the expected infrared spectrum of this compound. As a publicly available, experimentally verified spectrum for this specific molecule is not readily found, this document takes a predictive approach grounded in first principles and comparative data. We will deconstruct the molecule into its constituent parts, analyze the IR spectra of structurally related analogs, and synthesize this information to build a reliable, predictive framework for researchers. This method not only allows for the confident identification of the target compound but also deepens the understanding of substituent effects on molecular vibrations.

Part 1: Theoretical Framework of IR Spectroscopy in Substituted Amides

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of the absorbed radiation is unique to the type of bond and its molecular environment. For a molecule like this compound, we can anticipate several key vibrational regions.

The structure combines a secondary amide group (-NH-C=O) with a trisubstituted benzene ring containing two chlorine atoms and a methoxy group (-OCH₃). The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group, along with their positions, create a distinct electronic and steric environment that influences the vibrational frequencies of the amide and aromatic groups.

Below is a conceptual diagram illustrating the primary functional groups and their expected absorption regions, which form the basis of our spectral analysis.

G cluster_mol This compound cluster_amide Amide Group cluster_aromatic Aromatic Ring System cluster_substituents Substituent Groups mol Key Functional Groups & Vibrational Modes NH_stretch N-H Stretch (3300-3100 cm⁻¹) CO_stretch C=O Stretch (Amide I) (1700-1650 cm⁻¹) NH_bend N-H Bend (Amide II) (1570-1515 cm⁻¹) Aro_CH_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Aro_CC_stretch Aromatic C=C Stretch (1600-1450 cm⁻¹) Aro_CH_bend C-H Out-of-Plane Bend (900-675 cm⁻¹) CO_ether Aryl-O-CH₃ Stretch (1275-1200 cm⁻¹ & 1075-1020 cm⁻¹) CCl_stretch C-Cl Stretch (850-550 cm⁻¹)

Caption: Key functional groups and their characteristic IR absorption regions.

Part 2: Recommended Experimental Protocol for FTIR Analysis

To obtain a high-quality spectrum for experimental verification against the predictions in this guide, a rigorous and repeatable protocol is essential. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.

Step-by-Step Protocol for ATR-FTIR Spectroscopy:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan (Self-Validation Step):

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Perform a background scan. This is a critical self-validating step that measures the spectrum of the environment (air, crystal) and computationally subtracts it from the sample spectrum. A successful background should be a flat line near 100% transmittance.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp. The causality here is crucial: good contact between the sample and the crystal is required for the IR beam's evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the resolution to 4 cm⁻¹ for routine identification.

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly.

    • Process the spectrum using the instrument software. This may include baseline correction or ATR correction if necessary.

The following diagram outlines this self-validating workflow.

G start Start prep Prepare Instrument (Purge System) start->prep background Acquire Background Spectrum prep->background check_bg Is Background Flat? background->check_bg check_bg->background No, Reclean sample Apply Solid Sample to ATR Crystal check_bg->sample Yes acquire Acquire Sample Spectrum sample->acquire process Process Data (e.g., Baseline Correction) acquire->process end End process->end

Caption: Workflow for acquiring a high-quality ATR-FTIR spectrum.

Part 3: Comparative Spectral Analysis of Structural Analogs

To predict the spectrum of this compound, we will analyze the known IR data of simpler, related molecules. This comparative approach allows us to isolate the contributions of each structural component.

Compound NameN-H Stretch (cm⁻¹)C=O Stretch (Amide I) (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Acetanilide (Parent Amide)~3294~1660~1597, 1488N/AN/A
N-(2,4-Dichlorophenyl)acetamide (Dichloro Analog)~3250~1665~1577, 1475N/AStrong bands < 850
N-(4-Methoxyphenyl)acetamide (Methoxy Analog)~3290~1658~1605, 1510~1240, 1035N/A
2,4-Dichloro-5-methoxyaniline (Amine Precursor)~3470, 3380 (NH₂)N/A~1610, 1500~1230, 1045Strong bands < 850

Analysis of Analogs:

  • Acetanilide: This is our baseline. It shows the typical secondary amide N-H stretch and a strong Amide I (C=O) band at 1660 cm⁻¹.

  • N-(2,4-Dichlorophenyl)acetamide: The addition of two electron-withdrawing chlorine atoms slightly lowers the N-H stretching frequency due to intramolecular hydrogen bonding and changes in ring electronics. The C=C stretching bands are also shifted. Most importantly, it introduces C-Cl vibrational modes in the fingerprint region below 850 cm⁻¹.

  • N-(4-Methoxyphenyl)acetamide: The electron-donating methoxy group results in a prominent, strong C-O-C asymmetric stretch around 1240 cm⁻¹ and a symmetric stretch near 1035 cm⁻¹. The Amide I frequency is minimally affected.

  • 2,4-Dichloro-5-methoxyaniline: While this is a primary amine (NH₂), its spectrum is invaluable for confirming the vibrational modes of the substituted ring itself, including the C-O-C and C-Cl stretches, independent of the amide group.

Part 4: Predicted Infrared Spectrum of this compound

By synthesizing the data from the analogs, we can construct a detailed prediction for the key absorption bands of the target molecule. The combination of electron-withdrawing (Cl) and electron-donating (OCH₃) groups will create a unique spectral fingerprint.

Predicted IR Absorption Bands and Assignments:

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale and Expert Insights
~3260 - 3240Medium-StrongN-H StretchExpected to be at a lower frequency than acetanilide due to the influence of ortho- and para- chlorine atoms, which can promote planarity and potential intramolecular H-bonding.
~3080 - 3050WeakAromatic C-H StretchTypical for C-H bonds on a benzene ring.
~2960, 2850WeakAliphatic C-H StretchAsymmetric and symmetric stretching of the methoxy (-OCH₃) methyl group.
~1670 - 1660Very StrongC=O Stretch (Amide I)This is the most intense peak. Its position is a balance between the electron-withdrawing Cl groups and the donating OCH₃ group. It is predicted to be slightly higher than in simple acetanilide.
~1580, 1480Medium-StrongAromatic C=C StretchThe substitution pattern and electronic effects will result in a series of sharp peaks in this region, characteristic of the aromatic core.
~1550 - 1530StrongN-H Bend (Amide II)A strong band resulting from a coupling of N-H bending and C-N stretching.
~1420MediumCH₃ BendBending (scissoring) vibration of the methoxy group's methyl protons.
~1250, 1040StrongAsymmetric & Symmetric C-O-C StretchTwo distinct and strong bands confirming the presence of the aryl-alkyl ether (methoxy) group. These are highly characteristic.
~850 - 750StrongC-Cl Stretch & C-H Out-of-Plane BendThis region will contain strong absorptions from the C-Cl bonds. Additionally, the C-H out-of-plane bending for the two adjacent hydrogens on the ring will appear here, providing information on the substitution pattern.

Part 5: A Self-Validating Workflow for Spectral Confirmation

For a researcher who has synthesized this compound, the following workflow provides a logical path to confirm its identity using the predictions from this guide.

G cluster_checks Key Confirmation Checks start Synthesized Product acquire Acquire Experimental FTIR Spectrum (See Protocol in Part 2) start->acquire compare Compare Experimental Data with Predicted Peaks Table acquire->compare check_amide Strong C=O at ~1665 cm⁻¹? N-H at ~3250 cm⁻¹? compare->check_amide check_ether Strong C-O-C bands at ~1250 & ~1040 cm⁻¹? compare->check_ether check_chloro Strong bands in 850-750 cm⁻¹ region? compare->check_chloro check_aromatic Aromatic C=C peaks at ~1580 & ~1480 cm⁻¹? compare->check_aromatic decision Do All Key Peaks Match Prediction? check_amide->decision check_ether->decision check_chloro->decision check_aromatic->decision confirm Identity Confirmed decision->confirm Yes reassess Re-assess Synthesis/ Purification. Consider Impurities. decision->reassess No

Caption: Logical workflow for the confirmation of compound identity.

Conclusion

While a definitive, published IR spectrum for this compound is elusive, a robust and reliable predictive analysis is possible through the systematic comparison of structural analogs. The key identifying features for this molecule are the simultaneous presence of: (1) a strong Amide I (C=O) band around 1665 cm⁻¹, (2) characteristic secondary N-H vibrations, (3) two prominent C-O-C ether stretches near 1250 cm⁻¹ and 1040 cm⁻¹, and (4) strong absorptions in the low-frequency region (<850 cm⁻¹) indicative of C-Cl bonds. By following the provided experimental and analytical workflows, researchers can confidently acquire and interpret their own spectral data to verify the synthesis and purity of this compound.

References

  • Note: The spectral data used for the analogs in this guide are based on characteristic values found in standard spectroscopy databases and literature.

    • Acetanilide Spectrum: NIST Chemistry WebBook, SRD 69. [Link]

    • N-(4-methoxyphenyl)acetamide Spectrum: NIST Chemistry WebBook, SRD 69. [Link]

    • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R.Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015. (A foundational textbook for the principles of IR spectroscopy).

A Researcher's Guide to the Accurate Melting Point Determination of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the fundamental physicochemical properties of a molecule serve as the bedrock for all subsequent investigation. For a novel compound such as N-(2,4-Dichloro-5-methoxyphenyl)acetamide, establishing a precise and reliable melting point is a critical first step in its characterization. This guide provides an in-depth comparison of two primary methodologies for determining this value: the traditional capillary method and the advanced technique of Differential Scanning Calorimetry (DSC).

The melting point is more than a mere physical constant; it is a sentinel for purity. A sharp, well-defined melting range is a strong indicator of a pure substance, whereas a broad and depressed range often signals the presence of impurities. For researchers working with active pharmaceutical ingredients (APIs), an accurate melting point is indispensable for quality control, stability testing, and formulation development.

While a specific melting point for this compound is not widely published in readily accessible literature, a related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, is reported to have a melting point of 180-181 °C.[1][2] This highlights the importance of empirical determination for the target compound, as subtle structural changes can significantly alter physical properties.

Methodology 1: Digital Capillary Melting Point Apparatus

The capillary melting point technique is a cornerstone of organic chemistry labs due to its simplicity, speed, and low sample requirement. It relies on the visual observation of the phase transition from solid to liquid as a finely packed sample in a capillary tube is heated at a controlled rate.

Experimental Protocol
  • Sample Preparation: The crystalline this compound sample must be thoroughly dried to remove any residual solvent, which could act as an impurity and depress the melting point. The dried sample is then finely crushed into a powder.

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Instrument Setup: The capillary tube is placed into the heating block of a digital melting point apparatus.

  • Rapid Ramp (Optional): A rapid heating rate (e.g., 10-20 °C/min) can be used to quickly approximate the melting point.

  • Refined Measurement: A fresh sample is prepared, and the apparatus is set to heat at a slow, controlled rate (1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (meniscus) are recorded as the melting range.

Causality and Trustworthiness

The slow heating rate is paramount for ensuring that the sample and the thermometer are in thermal equilibrium, yielding an accurate reading. The protocol's trustworthiness is validated through periodic calibration of the apparatus using certified reference standards with known melting points (e.g., vanillin, caffeine, acetanilide).

capillary_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Dry Sample B Crush to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Place in Apparatus C->D E Set Slow Ramp Rate (1-2 °C/min) D->E F Observe Phase Transition E->F H Calibrate with Standards E->H Requires G Record Onset & Meniscus Temps F->G I Perform Triplicate Runs G->I dsc_workflow cluster_prep Sample & Instrument Prep cluster_analysis Thermal Analysis cluster_results Data Output A Accurately Weigh Sample (1-5 mg) B Hermetically Seal in Pan A->B D Load Sample & Reference Pans B->D C Calibrate with Indium/Tin Standards C->D Prerequisite E Program Heating Ramp (e.g., 10 °C/min) D->E F Acquire Heat Flow vs. Temp Data E->F G Analyze Thermogram F->G H Onset Temperature G->H I Peak Temperature G->I J Enthalpy of Fusion (ΔHfus) G->J

Caption: Workflow for DSC Melting Point Determination.

Comparative Data Analysis

The two methods provide complementary data. The capillary method gives a visual melting range, while DSC provides a thermodynamic melting point and associated energy.

ParameterMethod A: Digital CapillaryMethod B: DSCSignificance
Melting Point Visual Range (e.g., 150-152 °C)Onset Temp (e.g., 150.5 °C), Peak Temp (e.g., 151.8 °C)DSC offers higher precision and multiple data points.
Purity Indication Narrowness of RangeSharpness of the endotherm peakA sharp DSC peak is a strong indicator of high purity.
Quantitative Data NoEnthalpy of Fusion (ΔHfus)ΔHfus is proportional to the sample's crystallinity.
Operator Dependence HighLowDSC results are more objective and reproducible.
Throughput HighModerateCapillary methods are generally faster for routine checks.

Troubleshooting and Ensuring Data Integrity

Discrepancies in melting point data can arise from several sources. A logical approach is essential for diagnosing the root cause.

troubleshooting_logic Start Inconsistent or Broad Melting Point Impurity Check for Impurities Methods: TLC HPLC NMR Start->Impurity Is sample pure? Solvent Residual Solvent? Action: Dry under vacuum Lyophilize Start->Solvent Is sample fully dry? Calibration Instrument Calibration Issue? Action: Calibrate with certified standards Start->Calibration Is instrument calibrated? Polymorph Potential Polymorphism? Action: Analyze by DSC, XRD Recrystallize from different solvents Impurity->Polymorph If pure...

Caption: Troubleshooting Logic for Melting Point Discrepancies.

A broad melting range is the most common issue. The primary suspect is often the presence of impurities or residual solvent. However, for highly pure compounds, the phenomenon of polymorphism—the ability of a substance to exist in different crystalline forms—can also lead to different melting points. DSC is particularly adept at identifying polymorphic transitions that may occur upon heating.

Conclusion and Recommendations

For the initial characterization and routine quality control of this compound, the digital capillary melting point apparatus provides a rapid and sufficiently accurate determination of the melting range. Its accessibility makes it an invaluable tool for preliminary purity assessment.

For in-depth physicochemical characterization, formal documentation in a drug development setting, and investigation into crystalline structure, Differential Scanning Calorimetry (DSC) is the superior method. It delivers objective, highly reproducible data, including the thermodynamically significant onset and peak melting temperatures, as well as the enthalpy of fusion.

Ultimately, the choice of method depends on the research objective. Employing both techniques can provide a comprehensive thermal profile of this compound, ensuring the highest degree of confidence in its physical characterization.

References

Sources

A Senior Application Scientist's Guide to N-(2,4-Dichloro-5-methoxyphenyl)acetamide Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Performance Guide for Researchers

In the landscape of pharmaceutical research and development, the precision of analytical measurements is paramount. The quality of your results is inextricably linked to the quality of your reference materials. This guide provides an in-depth comparison of commercially available N-(2,4-Dichloro-5-methoxyphenyl)acetamide analytical standards, offering practical, field-proven insights into their selection, verification, and application. As an intermediate in various synthetic pathways and a potential impurity in active pharmaceutical ingredients (APIs), ensuring the accurate identification and quantification of this compound is critical for regulatory compliance and drug safety.

Understanding the Landscape: Comparing Commercial Standards

The selection of an appropriate analytical standard is the foundational step for any quantitative or qualitative analysis. A standard's purity, certification, and the comprehensiveness of its accompanying documentation directly impact the validity of experimental data. This compound, while not a primary API, requires the same rigorous approach to standard selection.

Below is a comparative analysis of typical offerings from leading suppliers. The data presented is illustrative of what a researcher should seek from a supplier's Certificate of Analysis (CoA) and product documentation.

Table 1: Comparative Analysis of this compound Standards

FeatureSupplier A (Illustrative)Supplier B (Illustrative)Supplier C (Illustrative)
Product Grade Certified Reference Material (CRM)Analytical StandardResearch Grade
Purity (by HPLC) 99.8%≥98.0%≥95%
Certification ISO 17034, ISO/IEC 17025N/AN/A
Identity Confirmation ¹H-NMR, ¹³C-NMR, Mass Spec, IR¹H-NMR, Mass SpecMass Spec
Traceability Documented traceability to SI unitsTraceable to in-house standardsN/A
Format 10 mg, solid25 mg, solid100 mg, solid
Documentation Comprehensive CoA with uncertaintyStandard CoABasic Specification Sheet

Expert Insight: The choice between these grades depends entirely on the application. For pivotal assays in late-stage development or quality control (QC) release testing, a Certified Reference Material (CRM) from a supplier like LGC Standards or Merck (Sigma-Aldrich) is non-negotiable. The associated uncertainty budget and traceability provided by ISO 17034 accredited manufacturers are essential for regulatory submissions. For early-stage discovery or process development, a well-characterized analytical standard may suffice. Research grade materials should be used with caution and always be independently verified.

In-House Verification: A Self-Validating System

Trust, but verify. Regardless of the supplier's reputation, an essential practice in any GxP-compliant laboratory is the in-house verification of incoming reference standards. This ensures the material's integrity has not been compromised during transit or storage and confirms its suitability for its intended use. Here are robust protocols for comprehensive verification.

Workflow for Standard Verification

The following workflow ensures a multi-faceted approach to confirming the identity, purity, and stability of your this compound standard.

start Receive Standard doc_review Review Certificate of Analysis (CoA) start->doc_review Initial Check hplc Purity & Assay by HPLC-UV doc_review->hplc Proceed if CoA is acceptable gcms Identity & Impurity Profile by GC-MS hplc->gcms Orthogonal Method nmr Structural Confirmation by ¹H-NMR gcms->nmr Definitive Structure decision Accept or Reject Standard nmr->decision quarantine Quarantine/ Return to Vendor decision->quarantine If Fails

Caption: Multi-step workflow for incoming reference standard verification.

Experimental Protocol: HPLC-UV Purity Assessment

High-Performance Liquid Chromatography with UV detection is the workhorse for purity analysis. The goal is to develop a method that can separate the main compound from any potential process impurities or degradants.

Causality Behind Choices:

  • Column: A C18 stationary phase is selected due to its hydrophobic nature, which is well-suited for retaining and separating moderately polar aromatic compounds like the target analyte.

  • Mobile Phase: An acetonitrile/water gradient is used to provide a broad polarity window, ensuring the elution of both early-eluting polar impurities and late-eluting non-polar impurities. Phosphoric acid is added to control the pH, ensuring consistent peak shapes for any ionizable functional groups.

  • Detection: The UV detection wavelength is chosen based on the absorbance maximum of the chromophores (the substituted benzene ring and acetamide group) in the molecule to ensure maximum sensitivity.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh approximately 5 mg of the this compound standard and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient: Start at 30% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 30% B over 1 min; hold for 4 min (post-run equilibration).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared standard solution. The purity is calculated using an area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Experimental Protocol: GC-MS for Orthogonal Identity Confirmation

Gas Chromatography-Mass Spectrometry provides an orthogonal method for identity confirmation. It separates compounds based on their volatility and boiling point, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

sample_prep Prepare Sample in Volatile Solvent (e.g., Ethyl Acetate) injection Inject into GC (Split/Splitless Inlet) sample_prep->injection separation Separation on Capillary Column (e.g., DB-5ms) injection->separation ionization Electron Ionization (EI, 70 eV) separation->ionization Elution detection Mass Analyzer (Quadrupole) ionization->detection result Mass Spectrum (Molecular Fingerprint) detection->result

Caption: Standard workflow for GC-MS identity confirmation analysis.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a ~100 µg/mL solution of the standard in Ethyl Acetate.

  • GC-MS Conditions:

    • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)

    • Inlet Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 1 min; ramp at 20 °C/min to 300 °C; hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • MS Source Temp: 230 °C

    • MS Quad Temp: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Analysis: Inject the sample. The resulting mass spectrum should be compared against a library or theoretical fragmentation pattern to confirm the molecular weight and structure. The molecular ion peak [M]+ should be visible, along with characteristic fragments corresponding to the loss of acetyl or chloro groups.

Performance in Application: Why Purity and Certification Matter

The seemingly small differences in purity between a high-quality CRM and a lower-grade standard can have significant consequences in a regulated environment.

Table 2: Impact of Standard Purity on a Hypothetical Assay

ParameterUsing CRM (99.8% Purity)Using Research Grade (95% Purity)
Weighed Amount 10.00 mg10.00 mg
Purity Correction Factor 0.9980.950
Corrected "Active" Amount 9.98 mg9.50 mg
Calculated Conc. in Sample 5.15 µg/mL4.91 µg/mL
% Error Reference -4.7%

As the table demonstrates, failing to account for the lower purity of the research-grade material introduces a significant negative bias (-4.7%) in the final calculated concentration. In a regulated QC environment, this could lead to an out-of-specification (OOS) result and costly investigations. A CRM from an accredited provider gives you a certified purity value with a stated uncertainty, which can be incorporated into your calculations for the most accurate and defensible results.

Conclusion

The selection and proper use of analytical standards for compounds like this compound are cornerstones of sound scientific research and regulatory compliance. While a premium, certified reference material comes at a higher cost, the investment is justified by the data integrity, risk mitigation, and analytical certainty it provides. For critical applications, always opt for a CRM from an ISO 17034 accredited source. For all applications, implement a robust in-house verification protocol using orthogonal analytical techniques like HPLC and GC-MS to ensure the standard is fit for its purpose. This diligent, evidence-based approach is the hallmark of excellence in analytical science.

References

A Senior Application Scientist's Guide to the Synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,4-Dichloro-5-methoxyphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the tyrosine kinase inhibitor Bosutinib, used in the treatment of chronic myelogenous leukemia. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers in medicinal chemistry and process development.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind each pathway, present detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory or industrial needs.

Strategic Overview: The Central Role of 2,4-Dichloro-5-methoxyaniline

All viable synthetic pathways to this compound converge on a single, crucial precursor: 2,4-dichloro-5-methoxyaniline . The overall synthetic strategy, therefore, must be considered in two stages: the reliable synthesis of this key aniline and its subsequent acylation to the target acetamide.

The choice of acylation method is the primary determinant of the overall process's efficiency, cost, and environmental impact. We will explore three principal routes:

  • Route A: Direct acylation with Acetyl Chloride.

  • Route B: Direct acylation with Acetic Anhydride.

  • Route C: Amide coupling of Acetic Acid using a carbodiimide activator.

cluster_precursor Precursor Synthesis cluster_target Target Synthesis m-Anisidine m-Anisidine Intermediate_Amide N-(5-methoxyphenyl)acetamide m-Anisidine->Intermediate_Amide Acylation Precursor 2,4-Dichloro-5-methoxyaniline Intermediate_Amide->Precursor Chlorination RouteA Route A: + Acetyl Chloride Precursor->RouteA RouteB Route B: + Acetic Anhydride Precursor->RouteB RouteC Route C: + Acetic Acid + Coupling Agent Precursor->RouteC Target This compound RouteA->Target RouteB->Target RouteC->Target

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Precursor, 2,4-Dichloro-5-methoxyaniline

A robust and high-yielding synthesis of the starting aniline is paramount. While several methods exist, a particularly effective route commences from the readily available and inexpensive m-anisidine. This two-step process involves an initial acylation to protect the amine and activate the ring, followed by a regioselective dichlorination.

Mechanistic Rationale

The initial acetylation of m-anisidine serves a dual purpose. Firstly, it converts the highly activating amino group into a less reactive but still ortho-, para-directing acetamido group. This moderation is crucial to prevent over-chlorination and control regioselectivity. Secondly, the bulky acetamido group sterically hinders the positions ortho to it (C2 and C6), further directing the incoming electrophiles (chlorine) to the desired positions. The methoxy group is a strong ortho-, para-director, and in conjunction with the acetamido group, strongly activates the C4 and C6 positions for electrophilic aromatic substitution. Subsequent hydrolysis under acidic conditions efficiently removes the acetyl protecting group to yield the target aniline.

Experimental Protocol: Two-Step Synthesis from m-Anisidine

This protocol is adapted from a patented industrial process, noted for its high yields[1].

Step 1: Acylation of m-Anisidine

  • To a suitable reaction vessel equipped with mechanical stirring and a condenser, add m-anisidine (1.0 eq) and ethyl acetate.

  • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0-5°C.

  • Collect the precipitated solid, N-(3-methoxyphenyl)acetamide, by filtration. Wash the filter cake with cold ethyl acetate and dry under vacuum.

    • Expected Yield: 95-98%

Step 2: Dichlorination and Hydrolysis

  • Suspend the N-(3-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as chloroform.

  • Cool the mixture to -10°C to -5°C.

  • Introduce chlorine gas (Cl₂) (approx. 2.2 eq) subsurface while maintaining the temperature in the specified range. The reaction is highly exothermic and requires careful monitoring.

  • Upon completion (monitored by TLC or GC), purge the system with nitrogen to remove excess chlorine.

  • The intermediate this compound can be isolated, but it is often more efficient to proceed directly to hydrolysis.

  • Add a mixture of ethanol and concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux (approx. 70-80°C) for 10-12 hours.

  • After cooling, neutralize the mixture carefully with an aqueous base (e.g., NaOH solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system like ethanol/water to afford 2,4-dichloro-5-methoxyaniline as a solid.

    • Expected Yield: 85-90%

Part 2: Comparative Analysis of Acylation Routes

With a reliable supply of 2,4-dichloro-5-methoxyaniline, we now compare the methods for the final acylation step.

Route A: Acylation with Acetyl Chloride

This is a classic and highly effective method for forming amides from anilines. Acetyl chloride is a potent electrophile, leading to a rapid and often exothermic reaction.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The resulting protonated amide is then deprotonated by a base to yield the final product and a salt byproduct. The use of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is essential to neutralize the HCl generated in situ, which would otherwise protonate the starting aniline, rendering it non-nucleophilic[2].

Caption: Mechanism of acylation using acetyl chloride.

Experimental Protocol

This is a general procedure for aniline acylation adapted for this specific substrate[2].

  • Dissolve 2,4-dichloro-5-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF, or ethyl acetate) in a reaction vessel.

  • Add a base, such as anhydrous potassium carbonate (1.5 eq) or triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred suspension. Maintain the temperature at 0-5°C during the addition.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into crushed ice/water.

  • If a solid precipitates, collect it by filtration, wash with water, and dry.

  • If no solid forms, extract the aqueous layer with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Recrystallize the crude product from ethanol or an ethyl acetate/hexane mixture.

Route B: Acylation with Acetic Anhydride

Acetic anhydride is a less reactive, easier to handle, and more cost-effective acylating agent than acetyl chloride. The byproduct is acetic acid, which is less corrosive than HCl.

Mechanistic Rationale

The mechanism is analogous to that of acetyl chloride, involving a nucleophilic attack by the aniline on one of the carbonyl carbons of the anhydride. The key difference is the leaving group: an acetate ion, which is less reactive than a chloride ion. Consequently, the reaction is generally slower and may require heating or the use of an acid or base catalyst to proceed at a reasonable rate[3]. Sodium acetate is often added to buffer the reaction and deprotonate the intermediate[4].

Experimental Protocol

This protocol is based on standard methods for the acetylation of anilines[3][4].

  • Suspend 2,4-dichloro-5-methoxyaniline (1.0 eq) in a mixture of water and a minimal amount of concentrated HCl to form the soluble hydrochloride salt.

  • In a separate flask, prepare a solution of sodium acetate (1.2 eq) in water.

  • To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq) in one portion, followed immediately by the sodium acetate solution.

  • A precipitate of the product should form rapidly. Stir vigorously for 15-30 minutes.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Recrystallize from aqueous ethanol to obtain pure this compound.

Route C: Carbodiimide-Mediated Coupling

This route represents a modern approach to amide bond formation, offering mild conditions and high yields. It is particularly valuable when dealing with sensitive substrates. Instead of activating the acetyl group, this method activates the carboxylic acid (acetic acid) to facilitate the reaction with the aniline.

Mechanistic Rationale

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are powerful dehydrating agents. The reaction begins with the carbodiimide activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid with an excellent leaving group. The aniline then attacks the carbonyl carbon of this activated intermediate, forming the amide bond and releasing the carbodiimide as a stable, often insoluble, urea byproduct (e.g., dicyclohexylurea, DCU)[5].

cluster_mechC Route C: Carbodiimide Coupling Mechanism AcOH Acetic Acid Intermediate O-Acylisourea (Active Ester) AcOH->Intermediate Activation DCC Carbodiimide (e.g., DIC) DCC->Intermediate Product Product Intermediate->Product Nucleophilic Attack Urea Urea Byproduct (e.g., DIU) Intermediate->Urea Aniline Aniline Aniline->Product

Caption: Mechanism of carbodiimide-mediated amide coupling.

Experimental Protocol

This protocol is adapted from a high-yield synthesis of a closely related analogue, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide[6].

  • Combine 2,4-dichloro-5-methoxyaniline (1.0 eq) and acetic acid (1.05 eq) in an aprotic solvent such as tetrahydrofuran (THF).

  • Warm the mixture gently (e.g., to 50°C) to ensure complete dissolution.

  • Heat the solution to reflux.

  • Slowly add 1,3-diisopropylcarbodiimide (DIC) (1.05 eq) dropwise over 10-15 minutes.

  • Maintain the reflux for 30-60 minutes, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the diisopropylurea (DIU) byproduct.

  • Filter off the urea and wash it with a small amount of cold THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or by precipitation upon adding the concentrated solution to water.

Quantitative and Qualitative Comparison

To facilitate an objective choice, the three routes are compared across several key performance indicators. Yields for Routes A and B are estimated based on typical outcomes for aniline acetylations, while the yield for Route C is based on the reported synthesis of a close analogue[6].

ParameterRoute A: Acetyl ChlorideRoute B: Acetic AnhydrideRoute C: Carbodiimide Coupling
Typical Yield >90%>90%~85-90%
Purity (Post-Workup) High, but may require base washHigh, often crystallizes directlyHigh, main impurity is urea
Reagent Cost ModerateLowHigh
Reaction Time 1-3 hours< 1 hour1-2 hours
Reaction Conditions 0°C to RTRT to mild warmingReflux (THF)
Safety & Handling Highly corrosive, moisture-sensitive, produces HCl gasCorrosive, less volatile than AcClReagents are sensitizers; urea byproduct removal necessary
Scalability Excellent; common in industryExcellent; very cost-effective for large scaleGood; cost of coupling agent is a major factor
Environmental Impact Produces HCl wasteProduces acetic acid waste (milder)Produces urea waste; requires organic solvents

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the scale of the synthesis and the specific constraints of the laboratory.

  • For large-scale, industrial production, Route B (Acetic Anhydride) is the most logical choice. It utilizes the cheapest reagents, offers excellent yields, and the operational procedure is straightforward and highly scalable. The safety and handling protocols for acetic anhydride are well-established in industrial settings.

  • For routine laboratory-scale synthesis (<100g), Route A (Acetyl Chloride) provides a rapid and high-yielding alternative. While acetyl chloride is more expensive and requires more careful handling than acetic anhydride, its high reactivity ensures a fast and clean conversion, often simplifying purification.

  • For syntheses involving sensitive functional groups or when maximizing yield on a small scale is critical, Route C (Carbodiimide Coupling) is an excellent, albeit more expensive, option. The mild reaction conditions are a significant advantage. The primary drawback is the cost of the coupling reagent and the need to efficiently remove the urea byproduct, which can sometimes be challenging.

Ultimately, all three routes are robust and effective. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers and drug development professionals can make an informed decision that best aligns with their project goals, budget, and scale.

References

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Available at: [Link]

  • The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]

  • Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • GSRS. (n.d.). This compound. Available at: [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). Available at: [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Available at: [Link]

  • Googleapis.com. (2019). WO 2019/186429 A1.
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A Comparative Guide to the Impurity Profiling and Identification of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Impurity Profiling

In the rigorous landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Any component of a drug substance that is not the API itself is considered an impurity and has the potential to affect the quality, safety, and efficacy of the final drug product.[1] This guide provides an in-depth technical comparison of methodologies for the impurity profiling and identification of N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical agents.

The control of impurities is not merely a matter of good manufacturing practice (GMP); it is a stringent regulatory requirement governed by international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4] This document will delve into the scientific rationale behind experimental choices, present comparative data for different analytical techniques, and provide detailed, field-proven protocols to empower researchers in developing robust and reliable impurity control strategies.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A thorough understanding of the synthetic route is the cornerstone of effective impurity profiling. The most probable synthetic pathway to this compound is the acetylation of 2,4-dichloro-5-methoxyaniline. This knowledge allows us to anticipate a spectrum of potential impurities, which can be broadly categorized as:

  • Starting Material-Related Impurities: Residual unreacted starting materials and any impurities inherent to them.

  • Synthesis-Related Impurites: Byproducts formed during the course of the reaction.

  • Degradation Products: Impurities resulting from the degradation of the API under various stress conditions.

A logical workflow for the comprehensive identification and characterization of these impurities is essential for regulatory compliance and product safety.

impurity_profiling_workflow cluster_synthesis Synthesis & Purification cluster_profiling Impurity Profiling cluster_degradation Forced Degradation Studies synthesis Synthesis of this compound purification Purification (Crystallization/Chromatography) synthesis->purification api_sample API Sample purification->api_sample hplc_screening HPLC Screening for Impurity Detection api_sample->hplc_screening stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) api_sample->stress_conditions lc_ms_id LC-MS for Identification (Mass) hplc_screening->lc_ms_id quant_analysis Quantitative Analysis (HPLC) hplc_screening->quant_analysis nmr_elucidation NMR for Structure Elucidation lc_ms_id->nmr_elucidation impurity_report Impurity Profile Report nmr_elucidation->impurity_report quant_analysis->impurity_report hplc_analysis HPLC Analysis of Stressed Samples stress_conditions->hplc_analysis degradation_products Degradation Products hplc_analysis->degradation_products degradation_products->lc_ms_id

Figure 1: A comprehensive workflow for the impurity profiling of this compound.

Comparative Analysis of Analytical Techniques: A Data-Driven Approach

The backbone of impurity profiling lies in the strategic application of high-performance liquid chromatography (HPLC), often in conjunction with mass spectrometry (MS). The choice of analytical technique is dictated by the specific requirements of the analysis, whether it be routine quantification or the structural elucidation of novel impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on the differential partitioning of analytes between a mobile and a stationary phase.Separation by HPLC followed by mass-based detection, providing molecular weight information.[5]
Primary Use Quantification of known and unknown impurities.Identification of unknown impurities by providing molecular weight information.[5]
Sensitivity High (ng to pg level).Very High (pg to fg level).
Specificity Moderate to High (dependent on detector and resolution).Very High (based on mass-to-charge ratio).
Data Output Chromatogram with retention time and peak area.Chromatogram and mass spectrum for each peak.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust starting points for the development of a validated impurity profiling method for this compound.

Protocol 1: HPLC Method for Quantification of Impurities

This method is suitable for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% phosphoric acid). For MS compatibility, 0.1% formic acid should be used instead of phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm (or as determined by UV scan of the API).[8]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]

Protocol 2: LC-MS Method for Identification of Unknown Impurities

This method is designed for the identification of unknown impurities by determining their molecular weights.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.

  • HPLC Conditions: Same as the HPLC method described above, but with a formic acid modifier in the mobile phase.[9]

  • Mass Spectrometry Parameters:

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Protocol 3: Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[10] These studies are designed to generate degradation products that might be observed under formal stability studies.[11]

The drug substance should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 72 hours.[12]

  • Photolytic Degradation: Exposure to 1.2 million lux hours and 200 Wh/m² of UV light.[12]

forced_degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal_photo Thermal & Photolytic Degradation API This compound acid_hydrolysis Acid Hydrolysis (HCl) API->acid_hydrolysis base_hydrolysis Base Hydrolysis (NaOH) API->base_hydrolysis oxidation Oxidative Stress (H₂O₂) API->oxidation thermal Thermal Stress API->thermal photolytic Photolytic Stress API->photolytic hydrolysis_product 2,4-Dichloro-5-methoxyaniline acid_hydrolysis->hydrolysis_product base_hydrolysis->hydrolysis_product n_oxide N-oxide derivative oxidation->n_oxide other_degradants Other Degradation Products thermal->other_degradants photolytic->other_degradants

Figure 2: Potential degradation pathways of this compound under forced degradation conditions.

Structural Elucidation: The Power of NMR Spectroscopy

While LC-MS provides crucial molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of unknown impurities.[13] Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure.

Expected ¹H NMR Spectral Data for this compound (Predicted):

ProtonsChemical Shift (ppm)Multiplicity
-CH₃ (acetamide)~2.2singlet
-OCH₃~3.9singlet
Aromatic-H~7.0 - 8.0singlets/doublets
-NH~8.0 - 9.0broad singlet

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[13]

Regulatory Context and Trustworthiness

The protocols and methodologies described in this guide are designed to be self-validating systems that align with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). All analytical methods intended for regulatory submission must be validated in accordance with ICH Q2(R1) guidelines to ensure they are fit for purpose.

According to ICH Q3A(R2) guidelines, impurities in new drug substances are to be reported, identified, and qualified based on established thresholds.[2][3][4] Generally, for a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day total intake (whichever is lower).

Conclusion: A Proactive Approach to Impurity Control

A proactive and scientifically sound approach to impurity profiling is not just a regulatory necessity but a fundamental aspect of ensuring patient safety. By leveraging a deep understanding of synthetic pathways, employing a suite of complementary analytical techniques, and adhering to rigorous validation and forced degradation protocols, researchers can confidently characterize and control the impurity profile of this compound. This guide serves as a comprehensive resource to support these critical activities in the journey of drug development.

References

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  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • European Medicines Agency. ICH topic Q 3 A (R2) - Impurities in new drug substances. Available at: [Link]

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Available at: [Link]

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  • National Center for Biotechnology Information. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Available at: [Link]

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A Guide to the Spectroscopic Characterization of N-(2,4-Dichloro-5-methoxyphenyl)acetamide: A Comparative Analysis with Predicted Data

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For N-(2,4-Dichloro-5-methoxyphenyl)acetamide, a compound of interest in medicinal chemistry, a thorough spectroscopic analysis is paramount to verify its molecular identity and purity. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, employing a multi-technique approach encompassing ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

In an ideal scenario, experimental data would be juxtaposed with established literature values. However, a comprehensive search of existing scientific literature and chemical databases reveals a conspicuous absence of published experimental spectroscopic data for this compound. To bridge this gap, this guide will leverage theoretically predicted spectroscopic data as a reference for comparison. This approach, while not a substitute for direct comparison with experimental standards, provides a robust benchmark for structural verification and is a widely accepted practice in the scientific community when literature data is unavailable.

This guide is designed for researchers, scientists, and drug development professionals, offering not only the predicted spectral data but also detailed, field-tested experimental protocols. The causality behind experimental choices is elucidated to empower the reader with a deeper understanding of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using reputable online spectroscopic prediction tools and serve as the primary reference for comparison with experimentally acquired data.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.19Singlet1H-NH-
7.41Singlet1HAr-H
7.15Singlet1HAr-H
3.91Singlet3H-OCH₃
2.21Singlet3H-C(O)CH₃

Data obtained from NMRDB.org prediction.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (ppm)Assignment
168.6-C=O
149.3Ar-C-O
131.5Ar-C-N
129.8Ar-C-Cl
124.9Ar-C-Cl
116.1Ar-C-H
111.4Ar-C-H
56.5-OCH₃
25.1-C(O)CH₃

Data obtained from NMRDB.org prediction.

Table 3: Predicted Principal FT-IR Peaks for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3270N-H Stretch (Amide)
~1670C=O Stretch (Amide I)
~1540N-H Bend (Amide II)
~1500, ~1450Aromatic C=C Stretch
~1250C-O Stretch (Aryl Ether)
~1100C-O Stretch (Methoxy)
~850C-Cl Stretch

Predicted based on typical functional group absorption regions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
233/235/237[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to two chlorine isotopes)
191/193[M - C₂H₂O]⁺
176/178[M - C₂H₃NO]⁺

Predicted based on common fragmentation patterns of acetanilides.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data for comparison with the predicted values, the following detailed experimental protocols are provided. The rationale behind key steps is included to foster a deeper understanding of the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Caption: Workflow for NMR Spectroscopic Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz instrument is recommended for good signal dispersion).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and accurate integration.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

    • For both ¹H and ¹³C spectra, perform peak picking to accurately determine the chemical shifts (in ppm) relative to the TMS internal standard (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

A Senior Application Scientist's Guide to the Structural Validation of N-(2,4-Dichloro-5-methoxyphenyl)acetamide Analogues by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of N-(2,4-Dichloro-5-methoxyphenyl)acetamide, a substituted acetamide of interest in medicinal chemistry. Due to the limited publicly available crystallographic data for this specific compound, we will focus our experimental validation on a close and well-documented analogue, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide , as a practical case study. This approach mirrors real-world research scenarios where data on a novel compound may be scarce, and insights from structurally related molecules are invaluable.

This guide is designed to move beyond a simple recitation of protocols. It will delve into the rationale behind experimental choices, establish a framework for self-validating results, and provide a comparative analysis against alternative characterization methods. Our objective is to equip you with the expertise to confidently approach the structural elucidation of novel small molecules.

The Imperative of Structural Integrity in Drug Discovery

The precise arrangement of atoms in a molecule dictates its function. In drug development, an accurate molecular structure is the bedrock of structure-activity relationship (SAR) studies, guiding the optimization of lead compounds to enhance efficacy and minimize off-target effects. X-ray crystallography remains the gold standard for providing high-resolution structural data, offering incontrovertible evidence of atomic connectivity, conformation, and stereochemistry.[1][2] Its ability to deliver a detailed three-dimensional picture of a molecule is unsurpassed in the field of structural biology and small-molecule analysis.[3]

A Case Study: Structural Validation of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Our investigation centers on 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a compound for which synthetic and spectroscopic data are available. This allows us to construct a comprehensive workflow for its structural validation, culminating in a comparison between predicted data and the definitive insights offered by X-ray crystallography.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a primary obstacle to obtaining diffraction-quality crystals. The synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide can be achieved through the reaction of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid.[4]

Experimental Protocol: Synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide [4]

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-methoxyaniline (1 equivalent) and cyanoacetic acid (1.05 equivalents) in a suitable solvent such as tetrahydrofuran (THF).

  • Coupling Agent Addition: While stirring, add a coupling agent like 1,3-diisopropylcarbodiimide (DIC) (1.05 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

Rationale for Experimental Choices:

  • Solvent: THF is a common choice for amide coupling reactions due to its ability to dissolve a wide range of organic compounds and its relatively inert nature.

  • Coupling Agent: DIC is an effective carbodiimide coupling agent that facilitates the formation of the amide bond by activating the carboxylic acid.

  • Purification: Recrystallization is a powerful technique for purifying solid organic compounds, as it relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures.

Initial Characterization: A Glimpse into the Molecular Structure

Before proceeding to X-ray crystallography, it is essential to characterize the synthesized compound using spectroscopic methods to confirm its identity and purity.

Analytical Technique Expected Observations for 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Information Gained
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, the methylene protons of the acetamide group, and the amide proton.[4][5]Provides information on the electronic environment of the protons, their connectivity, and the overall molecular framework.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.[4][5]Confirms the molecular weight of the synthesized compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the C≡N stretch of the nitrile group.Identifies the presence of key functional groups in the molecule.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values.[4][5]Confirms the elemental composition and purity of the compound.

Table 1: Spectroscopic and Analytical Data for Initial Characterization.

The Crucial Step: Single Crystal Growth

The most challenging, and often rate-limiting, step in X-ray crystallography is obtaining a single crystal of suitable size and quality.[1] For small organic molecules, several crystallization techniques can be employed.

Experimental Protocol: Crystallization of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

  • Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[6]

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature in a refrigerator.

Figure 1: Common Crystallization Techniques for Small Molecules.

Definitive Structure Elucidation: X-ray Crystallography

Once a suitable crystal is obtained, the process of X-ray diffraction analysis can begin. This technique provides an unambiguous three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined.

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Validation & Analysis A Mount Crystal on Goniometer B Expose Crystal to X-ray Beam A->B C Collect Diffraction Data B->C D Process Diffraction Data C->D E Solve the Phase Problem D->E F Build and Refine the Atomic Model E->F G Validate the Final Structure F->G H Analyze Molecular Geometry and Packing G->H

Figure 2: Workflow for Single-Crystal X-ray Diffraction.

Key Steps and Their Significance:

  • Data Collection: The crystal is mounted on a goniometer and exposed to a focused beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution: The collected diffraction data is used to determine the phases of the diffracted waves, which is a critical step in calculating the electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.

  • Validation: The final crystal structure is rigorously validated to ensure its quality and accuracy.

Comparison with Alternative Techniques: A Multi-faceted Approach to Structural Analysis

While X-ray crystallography provides the most detailed structural information, other techniques offer complementary data and may be more suitable in certain situations.

Technique Advantages Limitations Application to this compound Analogues
X-ray Crystallography Unambiguous determination of atomic connectivity, conformation, and stereochemistry at high resolution.Requires a single crystal of suitable quality, which can be challenging to obtain. The structure represents a static state in the solid phase.[1]Provides the definitive three-dimensional structure, confirming the precise arrangement of the chloro, methoxy, and acetamide groups on the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and dynamics of molecules in solution. Does not require crystallization.Structure determination can be complex for larger molecules. Provides an average structure in solution.Confirms the connectivity and provides insights into the solution-state conformation, which can be compared to the solid-state structure from crystallography.
Computational Modeling Can predict molecular structures and properties. Useful for understanding reaction mechanisms and molecular interactions.The accuracy of the predictions depends on the level of theory and the complexity of the molecule. Requires experimental validation.Can be used to predict the lowest energy conformation of the molecule, which can then be compared with the experimentally determined crystal structure.

Table 2: Comparison of Structural Analysis Techniques.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural validation of a novel compound like this compound, and by extension its analogues, is a multi-step process that requires a thoughtful and integrated approach. While spectroscopic techniques provide initial confirmation of the molecular identity, single-crystal X-ray crystallography stands as the ultimate arbiter of the three-dimensional atomic arrangement.

The case study of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide demonstrates a practical workflow that can be applied to other novel small molecules. By combining meticulous synthesis and purification, comprehensive spectroscopic characterization, and the powerful insights of X-ray crystallography, researchers can achieve a high level of confidence in their molecular structures, paving the way for successful drug discovery and materials development.

References

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  • PubChem. 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Available from: [Link]

  • Manus Aktteva Biopharma LLP. 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No.: 846023-24-3). Available from: [Link]

  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of a compound like N-(2,4-Dichloro-5-methoxyphenyl)acetamide is not merely a procedural task; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive framework for managing this compound's waste stream, grounded in scientific principles and field-proven best practices.

The core principle of chemical waste management is proactive hazard assessment. This compound is a substituted acetamide and a chlorinated aromatic compound. This chemical structure immediately signals the need for careful handling due to the potential for environmental persistence and toxicity associated with halogenated organics.[1] The disposal plan must therefore be conservative and assume the material is hazardous until proven otherwise.

Part 1: Hazard Identification and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While specific toxicological data for this compound is not widely published, we can infer its likely hazard profile by examining structurally similar compounds. For instance, related acetamides are often classified as irritants to the eyes and skin and may be harmful if swallowed.[2][3] A related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, is noted to potentially cause an allergic skin reaction.[4]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] All operations that could generate dust should be performed in a well-ventilated area or a chemical fume hood.[5]

Hazard Profile: this compound (Inferred)
Physical State Solid (likely a powder or crystalline solid).[6]
Chemical Class Chlorinated Aromatic Amide.[7]
Anticipated Acute Hazards - Eye Irritation.[2][3] - Skin Irritation / Potential for skin sensitization.[2][4] - Harmful if swallowed.[2]
Anticipated Environmental Hazards As a chlorinated aromatic, it may be persistent in the environment and hazardous to aquatic life. Prudent practice dictates preventing any release to the environment.[1][3][8]
Combustion Products May include toxic and corrosive fumes such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[2]
Part 2: Regulatory Framework and Waste Classification

The cornerstone of compliant disposal is correctly classifying the waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for determining if their waste is hazardous.[5]

Is it a Listed Hazardous Waste? The EPA maintains lists of specific hazardous wastes (F, K, P, and U lists).[9]

  • P and U Lists: These lists apply to discarded, unused commercial chemical products.[9] It is unlikely that this compound would appear on these lists unless it is a specific commercial product being discarded in its pure form.

  • F and K Lists: These lists pertain to wastes from specific industrial processes.[9][10] For example, certain wastes from the manufacturing of chlorinated hydrocarbons are F-listed (e.g., F025).[11] If your this compound waste is a byproduct of a larger, defined industrial process, you must consult these lists.

Is it a Characteristic Hazardous Waste? Even if not specifically listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:

  • Ignitability: Ability to cause or exacerbate fire.

  • Corrosivity: Ability to corrode metal.

  • Reactivity: Tendency to explode or release toxic gases.

  • Toxicity: Harmful when ingested or absorbed.

Given its chemical nature, this compound waste is unlikely to be ignitable, corrosive, or reactive under normal conditions. However, the toxicity characteristic is the most relevant. This is determined by a specific test (Toxicity Characteristic Leaching Procedure - TCLP). Due to the presence of chlorinated phenyl rings, it is prudent to manage this waste as toxic.

The most reliable course of action is to manage all waste containing this compound as hazardous waste.

Part 3: Disposal Workflow and Step-by-Step Protocol

The following workflow provides a systematic approach to ensure the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containerization & Labeling cluster_disposal Phase 3: Final Disposal A Waste Generated (Pure compound, contaminated labware, solutions) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Stream: Keep chlorinated waste separate from non-halogenated waste. B->C D Select a compatible, leak-proof waste container. C->D E Transfer waste into the container. Avoid creating dust. D->E F Securely label the container: 'Hazardous Waste' Full Chemical Name Associated Hazards E->F G Store container in a designated Satellite Accumulation Area (SAA). F->G H Contact your institution's Environmental Health & Safety (EHS) Office for pickup. G->H I Complete all required waste disposal paperwork. H->I J Decontaminate reusable labware and work surfaces. H->J

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Waste Segregation (The Causality): Immediately upon generation, segregate waste containing this compound. Halogenated organic waste streams often require high-temperature incineration for complete destruction.[1] Mixing them with non-halogenated streams can complicate and increase the cost of disposal for the entire waste volume. Place waste into a dedicated container for "Halogenated Organic Solids" or "Chlorinated Waste."

  • Containerization:

    • Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) drum or a glass bottle with a secure cap).

    • Ensure the container is in good condition, free from cracks or leaks.

    • For solid waste, carefully transfer the material to avoid creating airborne dust.[2][3][5] If transferring solutions, use a funnel to prevent spills.

  • Labeling (The Self-Validating System): Proper labeling is critical for safety and compliance. An inadequately labeled container will be rejected by your EHS office and licensed waste haulers. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate quantity or concentration.

    • The date accumulation started.

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

    • This area should be away from ignition sources and incompatible chemicals.[2]

  • Arranging Disposal:

    • NEVER dispose of this chemical down the drain or in the regular trash.[12] This is illegal and environmentally harmful.

    • Contact your institution's EHS department to schedule a pickup. They are the experts in local, state, and federal regulations and will manage the final transport and disposal by a licensed hazardous waste facility.

  • Decontamination:

    • Thoroughly decontaminate any reusable glassware or equipment that came into contact with the chemical. A standard procedure involves rinsing with an appropriate organic solvent (e.g., acetone or ethanol), followed by washing with soap and water.

    • The initial solvent rinse must be collected and disposed of as hazardous waste along with the primary chemical waste.

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, taking care not to generate dust.[2][3]

    • Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into your hazardous waste container.

    • Wipe the spill area with a cloth dampened with soapy water, and decontaminate as described above.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until trained response personnel arrive.

By adhering to these scientifically grounded procedures, you ensure that the lifecycle of this compound in your laboratory concludes safely, compliantly, and with respect for our shared environment.

References

  • N-(4-Methoxyphenyl)acetamide - Material Safety Data Sheet. Santa Cruz Biotechnology.

  • Acetamide, N-(4-methoxyphenyl)- Safety Data Sheet. Thermo Fisher Scientific.

  • Phenacetin ROTI®CALIPURE - Safety Data Sheet. Carl ROTH.

  • 4-Methoxyphenylacetamide - Safety Data Sheet. Fisher Scientific.

  • This compound. Global Substance Registration System (GSRS).

  • 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. PubChem, National Institutes of Health.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).

  • 2-Cyano-n-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3). Apicule.

  • Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry.

  • 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE | 846023-24-3. ChemicalBook.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA).

  • EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk.

  • Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. California Department of Toxic Substances Control (DTSC).

Sources

Personal protective equipment for handling N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential safety and handling protocols for N-(2,4-Dichloro-5-methoxyphenyl)acetamide . Please note that while this document is comprehensive, it is intended to supplement, not replace, the Safety Data Sheet (SDS) provided by the manufacturer, which you should always consult before handling this chemical.

Hazard Identification and Risk Assessment

This compound is a chlorinated aromatic amide. While comprehensive toxicological data is not publicly available for this specific compound, related structures and available GHS classifications indicate that it should be handled with care. The primary identified hazard is its potential to cause an allergic skin reaction[1].

GHS Hazard Statement:

  • H317: May cause an allergic skin reaction[1].

Due to its nature as a fine chemical, there is also a risk of respiratory irritation if dust is inhaled. Therefore, all handling procedures must be designed to minimize dust generation and prevent skin and eye contact.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling This compound . The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting ANSI Z87.1 certified safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95-rated dust mask or a respirator with a particulate filter if not handled in a fume hood
Solution Preparation Chemical splash gogglesNitrile glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Reaction Setup and Workup Chemical splash goggles and a face shieldNitrile glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with particulate filters

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to preventing exposure and ensuring the integrity of the compound.

Handling
  • Ventilation: Always handle This compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a chemical fume hood is mandatory.

  • Minimizing Dust: Use techniques that minimize dust generation. For example, carefully scoop the material instead of pouring it from a height.

  • Preventing Contact: Avoid all direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in Section 4.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly sealed to prevent contamination and moisture absorption.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is room temperature[2][3].

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (846023-24-3), and appropriate hazard warnings.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigate potential hazards.

Small Spill (Solid)
  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Gently cover the spill with a damp paper towel to avoid raising dust.

  • Clean: Carefully scoop the material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Emergency Workflow for a Chemical Spill

Spill_Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess the Spill - Is it a small or large spill? - Is there an immediate fire or health hazard? evacuate->assess small_spill Small Spill Procedure assess->small_spill Small large_spill Large Spill Procedure assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe large_spill->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a chemical spill.

First Aid Measures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing This compound must be treated as hazardous waste.

  • Waste Containers: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Pharmaffiliates. (n.d.). 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.